molecular formula C10H20NO5PS2 B1676128 Mecarbam CAS No. 2595-54-2

Mecarbam

Katalognummer: B1676128
CAS-Nummer: 2595-54-2
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KLGMSAOQDHLCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mecarbam is an organic thiophosphate that is O,O-diethyl hydrogen phosphorodithioate in which the hydrogen attached to a sulfur is replaced by a 2-[(ethoxycarbonyl)(methyl)amino]-2-oxoethyl group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is an organic thiophosphate, an organothiophosphate insecticide and a carbamate ester.
This compound, also known as afos or criotox, belongs to the class of organic compounds known as dithiophosphate o-esters. These are o-ester derivatives of dithiophosphates, with the general structure RSP(O)(O)=S (R = organyl group). This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate
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InChI

InChI=1S/C10H20NO5PS2/c1-5-14-10(13)11(4)9(12)8-19-17(18,15-6-2)16-7-3/h5-8H2,1-4H3
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InChI Key

KLGMSAOQDHLCOS-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC
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Molecular Formula

C10H20NO5PS2
Record name MECARBAM
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DSSTOX Substance ID

DTXSID0042117
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Molecular Weight

329.4 g/mol
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Physical Description

Colorless or light brown to pale yellow liquid; [HSDB] Light yellow oily liquid; [MSDSonline], Solid, OILY COLOURLESS LIQUID.
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Boiling Point

144 °C @ 0.02 mm Hg, at 0.003kPa: 144 °C
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Solubility

AT ROOM TEMP LESS THAN 1 G/L WATER; LESS THAN 50 G/KG IN ALIPHATIC HYDROCARBONS; MISCIBLE WITH ALCOHOLS, AROMATIC AND CHLORINATED HYDROCARBONS, KETONES, ESTERS AT ROOM TEMPERATURE, 1 mg/mL at 21 °C, Solubility in water, g/100ml at 21 °C: 0.1
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Density

1.222 @ 20 °C/20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 11.4
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Vapor Pressure

Negligible at room temp, Vapor pressure at 20 °C: negligible
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Color/Form

COLORLESS OILY LIQ WHEN PURE, Light brown to pale yellow oil (tech., pale yellow to brown oil)

CAS No.

2595-54-2
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Melting Point

< 25 °C, 9 °C
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Foundational & Exploratory

An In-depth Technical Guide to Mecarbam: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide and acaricide, Mecarbam. It details its chemical identity, physicochemical and toxicological properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is an organothiophosphate compound first developed by Murphy Chemicals Ltd.[1]. It is characterized by a carbamate (B1207046) moiety linked to a phosphorodithioate (B1214789) group.

Chemical Structure:

mecarbam_structure cluster_carbamate Carbamate Moiety cluster_phosphorodithioate Phosphorodithioate Moiety C1 O1 C1->O1 O N C1->N O3 C1->O3 C2 N->C2 C3 N->C3 O2 C2->O2 O S1 C2->S1 C4 C5 O3->C5 C6 C5->C6 P S1->P S2 P->S2 S O4 P->O4 O5 P->O5 C7 O4->C7 C8 C7->C8 C9 O5->C9 C10 C9->C10

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate[2]
CAS Number 2595-54-2[2][3][4][5][6]
Molecular Formula C₁₀H₂₀NO₅PS₂[2][3][4][5][7]
Molecular Weight 329.37 g/mol [3][5]
InChIKey KLGMSAOQDHLCOS-UHFFFAOYSA-N[2][3][6]
SMILES CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC[2]
Synonyms Murfotox, Pestan, Afos, Marfotoks[1][2][8]

Physicochemical Properties

This compound is a colorless to pale yellow or light brown oily liquid in its technical form.[1][2] It is stable in acidic media but hydrolyzes in alkaline solutions.[9]

Table 2: Physicochemical Data for this compound

PropertyValueConditions
Melting Point < 25 °C[2][4][10]-
Boiling Point 144 °C[2][4]at 0.02 mm Hg
Density 1.222 g/cm³[4]at 20 °C
Vapor Pressure Negligible[2][11]at 20 °C
Water Solubility 0.1 g/100mL (1 g/L)[1][2]at 20-21 °C
Solvent Solubility Miscible with alcohols, aromatic and chlorinated hydrocarbons, ketones, and esters.[2] Less than 50 g/kg in aliphatic hydrocarbons.[2]Room Temperature
Log P (Octanol/Water Partition Coefficient) 2.4 - 2.6[2][9]-

Toxicological Profile

This compound, like other organophosphates, exhibits toxicity primarily through the inhibition of acetylcholinesterase.[12][13] It is classified as highly toxic.

Table 3: Acute Toxicity Data for this compound

TestSpeciesRouteValue
LD₅₀ RatOral31 mg/kg[1]
LD₅₀ RatDermal380 mg/kg[1]
LC₅₀ Fish-0.004 mg/L[1]

Signs of acute poisoning are consistent with those of other cholinergic organophosphate esters.[14] Studies in rats indicate that after oral administration, this compound is absorbed from the gastrointestinal tract, distributed throughout the body, and primarily excreted in the urine.[14]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][15] AChE is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[15] This leads to hyperstimulation of nicotinic and muscarinic receptors, resulting in disrupted neurotransmission and, ultimately, the toxic effects observed in insects and mammals.[15] The inhibition by organophosphates like this compound is considered irreversible, distinguishing them from more reversible carbamate inhibitors.[15]

AChE_Inhibition NerveImpulse Nerve Impulse Arrives AChRelease Acetylcholine (ACh) Released NerveImpulse->AChRelease SynapticCleft ACh in Synaptic Cleft AChRelease->SynapticCleft ReceptorBinding ACh Binds to Postsynaptic Receptors SynapticCleft->ReceptorBinding AChE Acetylcholinesterase (AChE) SynapticCleft->AChE SignalPropagation Signal Propagation (Nerve Impulse Continues) ReceptorBinding->SignalPropagation Hydrolysis ACh Hydrolyzed to Choline + Acetic Acid AChE->Hydrolysis Termination Signal Termination Hydrolysis->Termination This compound This compound Inhibition AChE Inhibition (Irreversible) This compound->Inhibition Inhibition->AChE AChAccumulation ACh Accumulation Inhibition->AChAccumulation Leads to Hyperstimulation Receptor Hyperstimulation AChAccumulation->Hyperstimulation Toxicity Cholinergic Toxicity Hyperstimulation->Toxicity

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Protocols and Methodologies

The synthesis of this compound can be achieved through a multi-step reaction process[1]:

  • Formation of N-Methylethylcarbamate: Phosgene and ethanol (B145695) are reacted with methylamine.

  • Acylation: The resulting N-methylethylcarbamate is reacted with chloroacetyl chloride.

  • Final Coupling: The product from the previous step is reacted with O,O-Diethyldithiophosphate to yield this compound.

The detection and quantification of this compound and its metabolites are typically performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of this compound.[9] Samples may require derivatization, such as methylation with diazomethane, to improve volatility and detection.[9]

  • Infrared (IR) Spectroscopy: IR spectra can be used for the identification and characterization of this compound's functional groups.[2]

The stability of this compound in aqueous solutions can be assessed through hydrolysis studies.

Hydrolysis_Workflow start Start: Prepare this compound Stock Solution prep_buffers Prepare Buffered Aqueous Solutions (e.g., pH 2.2 to 10) start->prep_buffers dissolve Dissolve this compound in Buffered Solutions prep_buffers->dissolve incubate Incubate at a Controlled Temperature dissolve->incubate sampling Collect Aliquots at Defined Time Intervals incubate->sampling analysis Analyze Samples via GC-MS and/or TLC sampling->analysis data Determine Rate of Hydrolysis and Identify Products analysis->data end End data->end

Caption: General workflow for a this compound hydrolysis experiment.

A study on the hydrolysis of this compound showed it to be stable in acidic media but hydrolyzed in alkaline solutions (e.g., pH 9.2) with a half-life of approximately 44 hours.[9] The primary hydrolysis product is O,O-diethyl phosphorodithioate, indicating cleavage of the S-C bond.[9]

This guide consolidates key technical information on this compound, providing a foundational resource for professionals in research and development. For specific applications and safety protocols, direct consultation of primary literature and safety data sheets is recommended.

References

The Core Mechanism of Mecarbam on Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam, a dually classified organothiophosphate and carbamate (B1207046) ester, functions as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary toxicological action of this compound stems from its ability to disrupt cholinergic transmission by inactivating AChE. This guide provides an in-depth technical overview of the mechanism of action of this compound on acetylcholinesterase, tailored for a scientific audience. It details the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this inhibition.

Mechanism of Action: Carbamylation of Acetylcholinesterase

The inhibitory action of this compound on acetylcholinesterase follows a mechanism characteristic of carbamate insecticides. This process, known as carbamylation, involves the transfer of the carbamoyl (B1232498) moiety from this compound to the active site of the AChE enzyme. This results in a temporarily inactive, carbamylated enzyme. The process can be broken down into the following key steps:

  • Initial Binding: this compound first binds reversibly to the active site of acetylcholinesterase, forming a non-covalent Michaelis-Menten-like complex.

  • Carbamylation: The serine hydroxyl group (Ser203) in the catalytic triad (B1167595) of the AChE active site performs a nucleophilic attack on the carbonyl carbon of the carbamate group of this compound. This leads to the formation of a covalent bond between the enzyme and the carbamoyl moiety, releasing the leaving group.

  • Inhibition: The resulting carbamylated AChE is rendered catalytically inactive, as the serine residue is no longer available to hydrolyze the neurotransmitter acetylcholine (B1216132).

  • Spontaneous Reactivation (Decarbamylation): Unlike the essentially irreversible phosphorylation caused by many organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis. This decarbamylation process regenerates the active enzyme, although the rate of this reactivation is significantly slower than the normal turnover of acetylcholine.

The overall inhibition and reactivation process can be represented by the following scheme:

E + IX ⇌ E-IX → EI + X EI + H₂O → E + IOH

Where:

  • E is the active acetylcholinesterase enzyme.

  • IX is the carbamate inhibitor (this compound).

  • E-IX is the reversible enzyme-inhibitor complex.

  • EI is the carbamylated (inhibited) enzyme.

  • X is the leaving group.

  • IOH is the hydrolyzed carbamoyl moiety.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition_by_this compound cluster_pre_inhibition Normal Synaptic Transmission cluster_inhibition Inhibition by this compound cluster_post_inhibition Post-Inhibition State ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Carbamylated AChE (Inactive) Continuous_Stimulation Continuous Receptor Stimulation Postsynaptic_Receptor->Continuous_Stimulation This compound This compound This compound->AChE_active Carbamylation AChE_inhibited->AChE_active Spontaneous Decarbamylation ACh_accumulated Accumulated ACh ACh_accumulated->Postsynaptic_Receptor Excessive Binding

Caption: Acetylcholinesterase inhibition pathway by this compound.

Quantitative Data

CarbamateEnzyme SourceKᵢ (M)k₂ (min⁻¹)k₃ (min⁻¹)Reference
AldicarbRat Brain (Whole)Varies by brain regionVaries by brain regionNot Reported[2]
CarbofuranNot SpecifiedNot ReportedNot ReportedNot Reported-
PhysostigmineBovine ErythrocyteNot ReportedNot ReportedNot Reported-
RivastigmineHuman AChENot ReportedNot ReportedNot Reported[3]

Note: The lack of specific quantitative data for this compound highlights a potential area for further research to fully characterize its inhibitory profile.

Experimental Protocols

The primary method for determining the kinetic parameters of acetylcholinesterase inhibition by compounds like this compound is the Ellman assay. This spectrophotometric method is widely used due to its simplicity, reliability, and suitability for high-throughput screening.

Experimental Workflow: Ellman Assay for this compound AChE Inhibition

Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Buffer Phosphate (B84403) Buffer (pH 8.0) Plate_Setup Plate Setup: - Blank - Control (No Inhibitor) - Test (with this compound) Buffer->Plate_Setup DTNB DTNB Solution DTNB->Plate_Setup Substrate Acetylthiocholine (B1193921) (ATCh) Solution Reaction_Start Initiate Reaction: Add ATCh Substrate->Reaction_Start Enzyme AChE Solution Incubation Pre-incubation: AChE + this compound + DTNB Enzyme->Incubation Inhibitor This compound Solutions (Varying Concentrations) Inhibitor->Incubation Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Determine % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Calculate IC₅₀ Inhibition_Calculation->IC50_Determination Kinetic_Analysis Determine Kᵢ, k₂, and k₃ IC50_Determination->Kinetic_Analysis

Caption: Workflow for determining AChE inhibition by this compound using the Ellman assay.

Detailed Methodology: Ellman Assay

1. Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (ATCh). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

2. Reagents and Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare working solutions of AChE, ATCh, and DTNB in the sodium phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • Either this compound solution (for test wells), solvent control (for 100% activity wells), or buffer (for blank wells).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCh solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic assay) or incubate for a fixed period and measure the final absorbance (endpoint assay).

4. Data Analysis:

  • Calculation of % Inhibition: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

  • Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Determination of Kinetic Constants:

    • Kᵢ (Inhibition constant): Determined from secondary plots of the slopes or intercepts from Lineweaver-Burk plots versus inhibitor concentration.

    • k₂ (Carbamylation rate constant): Can be determined from the progress curves of the inhibition reaction.

    • k₃ (Decarbamylation rate constant): Measured by monitoring the spontaneous recovery of enzyme activity after removal of the inhibitor.

Conclusion

This compound exerts its inhibitory effect on acetylcholinesterase through a well-characterized carbamylation mechanism, leading to the accumulation of acetylcholine and subsequent neurotoxicity. While the general principles of this interaction are understood, a notable gap exists in the public domain regarding the specific quantitative kinetic parameters for this compound. The experimental protocols outlined in this guide, particularly the Ellman assay, provide a robust framework for researchers to determine these crucial values. A thorough understanding of the kinetics of this compound's interaction with AChE is essential for accurate risk assessment, the development of potential antidotes, and the broader study of carbamate toxicology. Further research dedicated to quantifying the specific kinetic constants of this compound would be a valuable contribution to the fields of toxicology and neuropharmacology.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of Mecarbam, an organophosphate insecticide and acaricide. It consolidates information on its chemical properties, synthesis pathway, and methodologies for purification and analysis, tailored for a scientific audience.

Chemical and Physical Properties of this compound

This compound is an oily, colorless liquid in its pure form, though technical-grade versions may appear pale yellow to brown.[1] A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₂₀NO₅PS₂[1]
Molar Mass 329.38 g·mol⁻¹[1][2]
CAS Number 2595-54-2[1]
Density 1.222 g·cm⁻³[1]
Melting Point 9 °C[1]
Boiling Point 144 °C at 0.026 hPa[1]
Water Solubility 1 g·L⁻¹ at 20 °C (sparingly soluble)[1]
Vapor Pressure 1·10⁻¹⁰ Pa at 25 °C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a carbamate (B1207046) intermediate, followed by acylation and subsequent reaction with a dithiophosphate.[1][3]

The primary pathway for this compound synthesis can be broken down into three core reactions.[1] This process begins with the formation of N-Methylethylcarbamat, which is then acylated before the final thiophosphorylation step.

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Phosgen Phosgene (B1210022) Carbamat N-Methylethylcarbamat Phosgen->Carbamat Ethanol (B145695) Ethanol Ethanol->Carbamat Methylamin Methylamine (B109427) Methylamin->Carbamat Chlorid Chloroacetyl chloride AcylCarbamat Acylated Carbamat Intermediate Chlorid->AcylCarbamat Dithiophosphat O,O-Diethyldithio- phosphate This compound This compound Dithiophosphat->this compound Carbamat->AcylCarbamat AcylCarbamat->this compound

Caption: Reaction pathway for the synthesis of this compound.

While specific, publicly documented laboratory-scale protocols are scarce, the synthesis follows established organic chemistry principles. The following sections outline the methodology for each reaction step based on the known chemical transformations.[1] Researchers should optimize reaction conditions, such as solvents, temperature, and catalysts, for their specific laboratory setup.

Step 1: Synthesis of N-Methylethylcarbamat

  • Principle: This step involves the reaction of phosgene and ethanol with methylamine to form the carbamate ester. This is a type of carbamoylation.

  • Methodology:

    • React phosgene with ethanol to form ethyl chloroformate. This is a hazardous reaction and must be performed with extreme caution in a well-ventilated fume hood.

    • The resulting ethyl chloroformate is then reacted with methylamine. The amine acts as a nucleophile, displacing the chloride to form N-Methylethylcarbamat.

    • The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

    • The product would be isolated and purified, likely through distillation or crystallization, before proceeding to the next step.

Step 2: Acylation of N-Methylethylcarbamat

  • Principle: The carbamate intermediate is acylated using chloroacetyl chloride.

  • Methodology:

    • N-Methylethylcarbamat is dissolved in an appropriate aprotic solvent.

    • Chloroacetyl chloride is added, often dropwise, to control the reaction rate and temperature. A base may be required to facilitate the reaction.

    • The reaction mixture is stirred, potentially with heating, until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

    • A standard aqueous workup would be performed to remove salts and unreacted starting materials, followed by solvent removal to yield the acylated intermediate.

Step 3: Thiophosphorylation to form this compound

  • Principle: The final step involves the reaction of the acylated carbamate intermediate with O,O-Diethyldithiophosphate. This reaction forms the S-C bond that characterizes this compound.

  • Methodology:

    • The acylated intermediate is reacted with a salt of O,O-diethyldithiophosphoric acid (e.g., the potassium or sodium salt).

    • The reaction is typically performed in a polar aprotic solvent like acetone (B3395972) or acetonitrile.

    • The mixture is stirred, possibly with gentle heating, to drive the reaction to completion.

    • Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude this compound is subjected to purification.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and solvents. Given this compound's properties as an oily liquid, chromatographic and extraction methods are most suitable.

A typical purification strategy would involve an initial extraction to remove bulk impurities, followed by column chromatography for fine purification.

G Crude Crude this compound (Post-synthesis mixture) LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Crude->LLE OrganicPhase Concentrated Organic Phase LLE->OrganicPhase Waste Aqueous & Solid Waste LLE->Waste ColumnChrom Column Chromatography (Silica Gel or Florisil) OrganicPhase->ColumnChrom Purethis compound Pure this compound ColumnChrom->Purethis compound Solvent Solvent Fractions ColumnChrom->Solvent

Caption: General workflow for the purification of this compound.

The following protocols are based on general methods for the purification of organophosphate pesticides.[4]

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is effective for removing inorganic salts and highly polar impurities.

  • Methodology:

    • The crude reaction mixture is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297).

    • The organic solution is washed sequentially in a separatory funnel with water, a dilute acid or base solution (if needed to remove acidic/basic impurities), and finally a brine solution to aid in phase separation.

    • The organic layer is collected, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the partially purified product.

Protocol 2: Column Chromatography

  • Principle: This is a high-resolution technique used to separate individual components from a mixture. The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical. For organophosphates like this compound, adsorbents like silica (B1680970) gel or Florisil are commonly used.[4]

  • Methodology:

    • A glass column is packed with a slurry of silica gel or Florisil in a non-polar solvent (e.g., hexane).

    • The partially purified this compound from the LLE step is dissolved in a minimal amount of solvent and loaded onto the top of the column.

    • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is evaporated to yield purified this compound.

Analytical Characterization

Reliable identification and quantification of synthesized this compound are crucial. Both gas chromatography (GC) and liquid chromatography (LC) are effective, typically coupled with mass spectrometry (MS) for definitive identification.[1]

ParameterValue / ConditionSource
Analysis Technique LC-ESI-QFT[2]
Ionization Mode Positive Electrospray (ESI)[2]
Precursor Adduct [M+H]⁺ 330.0593 m/z[2]
Column Type XBridge C18[2]
Fragmentation Mode HCD[2]
Collision Energy 30% (nominal)[2]

References

An In-depth Technical Guide on the Degradation Pathways of Mecarbam in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a range of pests. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of this compound, detailing the transformation products, degradation kinetics, and the experimental methodologies used to study these processes.

Core Degradation Pathways of this compound

This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathways involve the cleavage of the ester and thioether linkages, leading to the formation of several key metabolites.

Abiotic Degradation

Hydrolysis:

The hydrolysis of this compound is a key abiotic degradation route in both soil and water. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data across a wide range of environmental conditions are not extensively available in the public domain, it is known that this compound is more susceptible to hydrolysis under alkaline conditions. One study reported a half-life of 5.9 hours at 70°C in a pH 6.0 buffer solution, indicating that at ambient environmental temperatures (e.g., 20°C), the hydrolysis rate would be considerably slower[1]. The primary hydrolysis pathway involves the cleavage of the P-S bond, leading to the formation of O,O-diethyl phosphorodithioic acid and N-ethoxycarbonyl-N-methyl-2-aminoacetic acid. Further hydrolysis of the carbamate (B1207046) group can also occur.

Photolysis:

Biotic Degradation

Microbial Degradation in Soil:

Microorganisms in the soil play a significant role in the degradation of this compound. The half-life of this compound in soil can vary depending on soil type, microbial activity, temperature, and moisture content. In field studies, an average half-life of 13 days was observed during the summer months, while in a closed laboratory system, a longer half-life of 77 days was reported[1]. At recommended application rates, this compound typically persists in the soil for 4 to 6 weeks.

The microbial degradation of this compound likely proceeds through enzymatic hydrolysis of the carbamate and organophosphate ester linkages. While specific microbial species responsible for this compound degradation have not been extensively documented, bacteria and fungi known to degrade other carbamates and organophosphates, such as species of Pseudomonas, Bacillus, Arthrobacter, and Aspergillus, are likely involved[2][3]. The initial steps of biodegradation are expected to mirror the hydrolysis pathway, leading to the formation of less complex and more polar metabolites.

Major Degradation Products

The degradation of this compound results in the formation of several metabolites. The primary identified degradation products are:

  • Mecarboxon: The oxygen analog of this compound, where the thiono sulfur (P=S) is replaced by an oxygen atom (P=O). This transformation can occur through oxidative processes.

  • Diethoate: A metabolite resulting from the cleavage of the carbamoyl (B1232498) group.

  • Diethoxon: The oxygen analog of diethoate.

The sequential formation and further degradation of these products are key to understanding the complete environmental fate of this compound.

Quantitative Degradation Data

Summarizing the available quantitative data provides a clearer picture of this compound's persistence in the environment.

MatrixParameterValueConditionsReference
SoilHalf-life (Field)13 daysJune-July[1]
SoilHalf-life (Lab)77 daysClosed system, loam soil[1]
SoilPersistence4-6 weeksAt recommended use rates
WaterHalf-life5.9 hours70°C, pH 6.0[1]

Experimental Protocols

The study of this compound degradation in soil and water follows standardized guidelines to ensure data reliability and comparability.

Hydrolysis Study (Following OECD Guideline 111)

This guideline details the procedure for determining the rate of hydrolysis of a chemical as a function of pH.

  • Objective: To determine the abiotic hydrolysis rate of this compound at different pH values (typically 4, 7, and 9) and temperatures.

  • Methodology:

    • Sterile aqueous buffer solutions of the desired pH are prepared.

    • A known concentration of this compound (either radiolabeled or non-labeled) is added to the buffer solutions.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals and analyzed for the concentration of this compound and its degradation products using appropriate analytical techniques such as HPLC or LC-MS/MS.

    • The rate constants and half-lives are calculated from the degradation curves.

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This guideline outlines the procedure for assessing the aerobic and anaerobic transformation of chemicals in soil.

  • Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

  • Methodology:

    • Fresh soil samples with known characteristics (pH, organic matter content, texture) are used.

    • The soil is treated with a known concentration of radiolabeled this compound.

    • The treated soil is incubated in the dark at a constant temperature and moisture level, with a continuous supply of air.

    • At various time intervals, soil samples are extracted and analyzed for this compound and its metabolites. Volatile products, such as CO2, are trapped to assess mineralization.

    • Analytical techniques like LSC (for radiolabeled compounds), HPLC, GC-MS, and LC-MS/MS are used for quantification and identification of the parent compound and its transformation products.

    • Degradation rates (DT50 and DT90) and a mass balance are determined.

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathway

Mecarbam_Degradation cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Hydrolysis Hydrolysis (pH, Temp dependent) This compound->Hydrolysis H₂O Photolysis Photolysis (UV light) This compound->Photolysis Microbial Microbial Degradation (Soil Microorganisms) This compound->Microbial Mecarboxon Mecarboxon This compound->Mecarboxon Oxidation Diethoate Diethoate Hydrolysis->Diethoate Microbial->Diethoate Diethoxon Diethoxon Mecarboxon->Diethoxon Hydrolysis/ Microbial Degradation Further_Products Further Degradation Products (e.g., CO2) Diethoate->Further_Products Diethoxon->Further_Products Soil_Metabolism_Workflow start Start: Soil Sample Collection & Characterization prep Soil Treatment with ¹⁴C-Mecarbam start->prep incubation Aerobic Incubation (Controlled Temp & Moisture) prep->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analysis (HPLC, LC-MS/MS, LSC) extraction->analysis data Data Analysis (DT50, Metabolite ID) analysis->data end End: Degradation Pathway & Kinetics data->end

References

An In-depth Technical Guide to the Environmental Fate and Toxicology of Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam is an organophosphate insecticide and acaricide used to control a range of pests on various crops.[1] As with any pesticide, understanding its environmental fate and toxicological profile is crucial for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its environmental persistence, degradation pathways, and toxicity to a variety of organisms.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its behavior in the environment. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₂₀NO₅PS₂[1]
Molecular Weight 329.4 g/mol [1]
Physical State Colorless oily liquid[1]
Water Solubility Slightly soluble[1]
Log P (Octanol-Water Partition Coefficient) 2.29 (estimated)[1]
Vapor Pressure 1.3 x 10⁻³ mmHg at 25°C (estimated)[1]

Environmental Fate

The environmental fate of a pesticide describes its transport, transformation, and ultimate disposition in the environment. Key processes influencing the environmental fate of this compound include hydrolysis, photolysis, and degradation in soil.

Abiotic Degradation

Hydrolysis: this compound is susceptible to hydrolysis, particularly under acidic conditions. It is reported to be hydrolyzed at a pH below 3.[1]

Photolysis: In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours.[1]

Biodegradation in Soil

This compound's persistence in soil is influenced by both biotic and abiotic factors.

  • Laboratory Studies: In a laboratory setting using a closed system with loam soil, this compound had a reported half-life of 77 days.[1]

  • Field Studies: Under field conditions, the degradation of this compound was observed to be more rapid, with an average half-life of 13 days reported during June-July. The rate of degradation slowed considerably in the following months.[1]

Experimental Protocol for Soil Degradation (Aerobic Metabolism - based on OECD Guideline 307)

This protocol outlines a typical experimental design for assessing the aerobic degradation of this compound in soil.

  • Test System:

    • Soil: A minimum of three different soil types are typically used, representing a range of textures, organic carbon content, and pH.

    • Test Substance: ¹⁴C-labeled this compound is used to trace its degradation and the formation of metabolites.

    • Incubation: Soil samples are treated with the test substance and incubated in the dark under controlled aerobic conditions (e.g., 20°C, 40-60% of maximum water holding capacity).

  • Procedure:

    • Application: The test substance is applied to the soil surface at a rate equivalent to the maximum recommended field application rate.

    • Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Analysis:

      • Soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products.

      • Extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify this compound and its metabolites.

      • Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.

      • Non-extractable residues are quantified by combustion analysis of the extracted soil.

  • Data Analysis:

    • The disappearance time of 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound is calculated using appropriate kinetic models.

    • The concentration of major metabolites is monitored over time to determine their formation and decline kinetics.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil Select & Characterize Soil apply Apply this compound to Soil Samples soil->apply radiolabel Prepare 14C-Mecarbam Solution radiolabel->apply incubate Incubate under Controlled Aerobic Conditions apply->incubate sample Collect Soil Samples at Intervals incubate->sample trap Trap Volatiles & CO2 incubate->trap extract Solvent Extraction sample->extract analyze HPLC-Radiometric Analysis extract->analyze combust Combustion of Non-extractable Residues extract->combust dt50 Calculate DT50 & DT90 analyze->dt50 metabolites Identify & Quantify Metabolites analyze->metabolites mass_balance Establish Mass Balance trap->mass_balance combust->mass_balance metabolites->mass_balance

Experimental workflow for a soil degradation study.
Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from all routes of exposure (e.g., water, food). The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an organism from water alone.

An estimated BCF value of 32 has been calculated for this compound, suggesting that the potential for bioconcentration in aquatic organisms is moderate.[1]

Experimental Protocol for Bioaccumulation in Fish (based on OECD Guideline 305)

This protocol describes a typical flow-through method for determining the bioconcentration of this compound in fish.

  • Test System:

    • Test Organism: A species such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) is commonly used.

    • Test Substance: ¹⁴C-labeled this compound is used for accurate measurement in water and fish tissue.

    • Test Conditions: Fish are held in a flow-through system with a constant concentration of the test substance in the water.

  • Procedure:

    • Uptake Phase: Fish are exposed to a sublethal concentration of this compound for a period sufficient to reach a steady state between the fish and the water (typically 28 days). Water and fish tissue samples are taken at regular intervals.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, this compound-free water. Fish tissue samples are collected at intervals to measure the rate of elimination.

    • Analysis: The concentration of ¹⁴C-mecarbam and its metabolites is measured in both water and fish tissue samples using liquid scintillation counting and chromatographic methods.

  • Data Analysis:

    • The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.

    • The uptake and depuration rate constants are also determined.

G cluster_acclimation Acclimation cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation acclimate Acclimate Fish to Test Conditions expose Expose Fish to this compound in Flow-Through System acclimate->expose sample_uptake Sample Water & Fish Tissue expose->sample_uptake transfer Transfer Fish to Clean Water sample_uptake->transfer analyze Analyze Samples for this compound Concentration sample_uptake->analyze sample_depuration Sample Fish Tissue transfer->sample_depuration sample_depuration->analyze calculate Calculate BCF, Uptake & Depuration Rates analyze->calculate

Experimental workflow for a fish bioaccumulation study.

Toxicology

This compound, like other organophosphate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of cholinergic receptors in the nervous system. This results in a range of toxic signs, including convulsions and respiratory depression.[1] The effects of this compound poisoning may be delayed, and exposure can be fatal.[1]

G cluster_normal Normal Synaptic Transmission cluster_this compound Effect of this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor 1 AChE Acetylcholinesterase (AChE) Breaks Down ACh ACh_receptor->AChE 2 Termination Signal Termination AChE->Termination 3 This compound This compound AChE_inhibited AChE Inhibited This compound->AChE_inhibited ACh_accumulates ACh Accumulates AChE_inhibited->ACh_accumulates Overstimulation Continuous Receptor Stimulation ACh_accumulates->Overstimulation

Mechanism of acetylcholinesterase inhibition by this compound.
Mammalian Toxicology

Studies in laboratory animals have provided insights into the mammalian toxicology of this compound.

  • Absorption, Distribution, and Excretion: Following oral administration in rats, this compound is absorbed, with the highest tissue levels found in the liver and kidneys. It is eliminated from the blood within approximately 6 hours. The majority of an oral dose is excreted in the urine (80-92%) within 48 hours, with smaller amounts eliminated in the feces and as CO₂.[1]

  • Metabolism: In rats, this compound is metabolized primarily through hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety. O-deethylation is a minor metabolic pathway. At least 10 nonconjugated metabolites and one conjugate have been identified in the urine, with little to no unchanged this compound being excreted.[1]

  • Acute Toxicity: The acute toxicity of this compound in rats is presented in the table below.

RouteLD₅₀ (Rat)Reference
Oral36-53 mg/kg[1]
Dermal>800 mg/kg[1]

Signs of acute poisoning are typical of cholinergic overstimulation and include salivation, lacrimation, tremors, and respiratory distress.[1]

Ecotoxicology

The effects of this compound on non-target organisms are a key component of its environmental risk assessment.

Aquatic Toxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.[1]

  • Aquatic Invertebrates: Similarly, specific EC₅₀ data for this compound in species like Daphnia magna is not available in the provided search results. However, carbamates and organophosphates are generally toxic to aquatic invertebrates.

Experimental Protocol for Acute Immobilisation Test in Daphnia magna (based on OECD Guideline 202)

This protocol outlines the standard procedure for assessing the acute toxicity of a chemical to Daphnia magna.

  • Test System:

    • Test Organism: Daphnia magna, less than 24 hours old.

    • Test Substance: this compound dissolved in an appropriate solvent.

    • Test Conditions: Static test for 48 hours under controlled temperature (20 ± 1 °C) and light conditions (16h light: 8h dark).

  • Procedure:

    • A range of at least five concentrations of this compound are prepared in the test medium.

    • Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to each concentration and a control.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods.

G cluster_setup Test Setup cluster_exposure Exposure (48 hours) cluster_analysis Data Analysis prepare_daphnia Culture & Select <24h old Daphnia expose Expose Daphnia to Test Solutions prepare_daphnia->expose prepare_solutions Prepare this compound Test Solutions prepare_solutions->expose observe Record Immobilization at 24h & 48h expose->observe calculate_ec50 Calculate 48h EC50 observe->calculate_ec50

Experimental workflow for a Daphnia sp. acute immobilisation test.

Terrestrial Toxicology

  • Earthworms: Specific LC₅₀ data for this compound in earthworms (Eisenia fetida) was not found in the search results. However, other carbamates have been shown to be toxic to earthworms.

  • Bees: this compound is known to be hazardous to bees.[1] However, specific LD₅₀ values for contact and oral toxicity in honeybees (Apis mellifera) were not available in the provided search results.

Experimental Protocol for Acute Contact and Oral Toxicity in Honeybees (based on OECD Guidelines 214 and 213)

These protocols are used to determine the acute toxicity of a chemical to honeybees.

  • Acute Contact Toxicity (OECD 214):

    • A range of doses of this compound is applied topically to the dorsal thorax of individual worker bees.

    • Bees are observed for mortality at 24 and 48 hours.

    • The contact LD₅₀ (the dose that is lethal to 50% of the bees) is calculated.

  • Acute Oral Toxicity (OECD 213):

    • Bees are fed a sucrose (B13894) solution containing a range of concentrations of this compound.

    • Mortality is recorded at 24 and 48 hours.

    • The oral LD₅₀ is calculated.

Conclusion

This compound is a moderately persistent organophosphate insecticide with a clear mechanism of toxicity through the inhibition of acetylcholinesterase. Its degradation in the environment is influenced by factors such as pH and microbial activity. While it shows a moderate potential for bioaccumulation, it is classified as very toxic to aquatic life. Further research to fill data gaps, particularly regarding specific toxicity values for a broader range of non-target organisms and a more detailed elucidation of its degradation pathways, would allow for a more comprehensive environmental risk assessment. The experimental protocols outlined in this guide, based on international standards, provide a framework for generating such data.

References

Mecarbam Metabolism in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of mecarbam metabolism in mammalian systems. This compound, an organophosphate insecticide, undergoes extensive biotransformation following exposure. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, with a focus on the metabolic pathways and enzymatic processes involved. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known qualitative and quantitative information, presents relevant experimental methodologies, and visualizes the key metabolic processes.

Introduction

This compound, S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate, is an organophosphate pesticide that exerts its insecticidal and acaricidal effects through the inhibition of acetylcholinesterase. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and for the development of potential antidotes and safer alternatives. This guide consolidates the available scientific information on the metabolic pathways of this compound, the enzymes responsible for its biotransformation, and the analytical methods used for its study.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration in rats, this compound is absorbed from the gastrointestinal tract.

Distribution: After absorption, this compound is distributed to various tissues, with the highest concentrations found in the liver and kidneys[1]. Intravenous administration studies in rats show a rapid decline in blood residues within the first 40 minutes, with near-complete removal from the blood within 6 hours[1].

Metabolism: this compound is extensively metabolized in mammals, primarily in the liver. The main metabolic pathways include hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety. O-deethylation has been identified as a minor pathway[1]. The primary enzymes involved are believed to be carboxylesterases and cytochrome P450 (CYP) enzymes, which are known to metabolize carbamates and organophosphates[2][3]. In rats, at least 10 nonconjugated metabolites and one conjugated metabolite have been detected in the urine[1]. Notably, unchanged this compound and its common plant metabolites, mecarboxon, diethoate, and diethoxon, are not found in the urine of rats, indicating complete metabolic transformation[1].

Excretion: The primary route of excretion for this compound metabolites is through the urine. In rats, approximately 80-92% of a single oral dose is eliminated in the urine within 48 hours[1]. A smaller portion is excreted in the feces (2-3%) and as carbon dioxide (0.2-5%)[1].

Quantitative Data

Table 1: Excretion of this compound Equivalents in Rats (48 hours post-oral administration)

Excretion RoutePercentage of Administered DoseReference
Urine80 - 92%[1]
Feces2 - 3%[1]
CO20.2 - 5%[1]

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism

Enzyme SystemMetabolic PathwayKm (µM)Vmax (nmol/min/mg protein)
Rat Liver MicrosomesOverall MetabolismData not availableData not available
CarboxylesterasesHydrolysisData not availableData not available
Cytochrome P450sOxidative DesulfurationData not availableData not available

This table is for illustrative purposes. Specific kinetic data for this compound were not found in the surveyed literature.

Table 3: Hypothetical Urinary Metabolite Profile of this compound in Rats

MetaboliteChemical StructurePercentage of Total Urinary Metabolites
Phosphorothioate from Oxidative DesulfurationData not availableMajor metabolite, specific percentage not available
Other Hydrolytic ProductsData not availableData not available
Carbamoyl Moiety Degradation ProductsData not availableData not available
O-deethylated MetabolitesData not availableMinor metabolites, specific percentage not available
Conjugated MetabolitesData not availableData not available

This table is for illustrative purposes. While the major metabolite has been qualitatively identified, quantitative data for the full metabolite profile is not available.

Metabolic Pathways and Visualizations

The metabolism of this compound proceeds through several key pathways, as illustrated in the following diagrams.

Mecarbam_Metabolism This compound This compound Hydrolysis Hydrolysis (Carboxylesterases) This compound->Hydrolysis OxidativeDesulfuration Oxidative Desulfuration (Cytochrome P450) This compound->OxidativeDesulfuration CarbamoylDegradation Carbamoyl Moiety Degradation This compound->CarbamoylDegradation ODeethylation O-Deethylation (Minor Pathway) This compound->ODeethylation Metabolite1 Hydrolytic Products Hydrolysis->Metabolite1 Metabolite2 Phosphorothioate Metabolites (Major Urinary Metabolites) OxidativeDesulfuration->Metabolite2 Metabolite3 Degraded Carbamoyl Products CarbamoylDegradation->Metabolite3 Metabolite4 O-deethylated Metabolites ODeethylation->Metabolite4 Excretion Urinary and Fecal Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion

Core metabolic pathways of this compound in mammalian systems.

Experimental_Workflow cluster_in_vivo In Vivo Study (Rat Model) cluster_in_vitro In Vitro Study (Liver Microsomes) cluster_analysis Sample Analysis OralDosing Oral Administration of Radiolabeled this compound MetabolicCage Housing in Metabolic Cages OralDosing->MetabolicCage TissueHarvesting Tissue Harvesting (Liver, Kidney) OralDosing->TissueHarvesting SampleCollection Collection of Urine, Feces, and Expired Air MetabolicCage->SampleCollection Extraction Extraction of Metabolites SampleCollection->Extraction TissueHarvesting->Extraction MicrosomePrep Preparation of Rat Liver Microsomes Incubation Incubation of this compound with Microsomes & Cofactors MicrosomePrep->Incubation ReactionQuench Quenching of Metabolic Reaction Incubation->ReactionQuench ReactionQuench->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Detection Mass Spectrometry (MS) Detection Chromatography->Detection Quantification Quantification and Structure Elucidation Detection->Quantification

A general experimental workflow for studying this compound metabolism.

Experimental Protocols

Detailed experimental protocols specifically for this compound metabolism are scarce. The following are generalized methodologies adapted for the study of this compound, based on common practices for other carbamate (B1207046) and organophosphate pesticides.

In Vivo Metabolism Study in Rats (Adapted from general protocols)
  • Animal Model: Male Wistar rats (200-250 g) are housed individually in metabolic cages.

  • Dosing: A single oral dose of radiolabeled ([¹⁴C]) this compound, dissolved in a suitable vehicle like corn oil, is administered by gavage. A typical dose might be in the range of 10-20 mg/kg body weight.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) post-dosing. Expired air is trapped to quantify [¹⁴C]O₂.

  • Sample Processing:

    • Urine: A portion of the urine is analyzed for total radioactivity by liquid scintillation counting. The remainder is stored at -20°C for metabolite profiling.

    • Feces: Fecal samples are homogenized, and a portion is combusted to determine total radioactivity. The remaining homogenate is extracted with a suitable solvent (e.g., methanol/water) for metabolite analysis.

    • Tissues: At the end of the study, animals are euthanized, and tissues (liver, kidneys, etc.) are collected, homogenized, and analyzed for radioactivity and metabolite distribution.

  • Metabolite Analysis: See section 5.3.

In Vitro Metabolism with Rat Liver Microsomes (Adapted from general protocols)
  • Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).

  • Incubation Mixture: A typical incubation mixture in a final volume of 1 mL contains:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Rat liver microsomes (e.g., 0.5-1.0 mg protein/mL)

    • This compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically 1-100 µM)

    • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂)

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system after a pre-incubation period of the other components at 37°C. The mixture is incubated at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

  • Sample Processing: The quenched reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

  • Metabolite Analysis: See section 5.3.

Analysis of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) (General Procedure)
  • Sample Preparation:

    • Urine: An aliquot of urine is subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to cleave any conjugated metabolites. The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).

    • In Vitro Samples: The reconstituted supernatant from the in vitro assay can often be directly analyzed or may require further cleanup by SPE.

  • Derivatization: Due to the polar nature of many metabolites, derivatization is often necessary to increase their volatility for GC analysis. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase) is used.

    • Injection: A split/splitless injector is typically used.

    • Oven Program: A temperature gradient is employed to achieve separation of the different metabolites.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. Full scan mode can be used for initial identification of unknown metabolites, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification of known metabolites.

  • Quantification: Quantification is typically performed using an internal standard and a calibration curve prepared with authentic standards of the metabolites, if available.

Conclusion

The metabolism of this compound in mammalian systems is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites that are primarily excreted in the urine. While the major routes of biotransformation have been identified, there is a significant lack of publicly available quantitative data regarding the specific metabolites, their concentrations, and the kinetics of their formation. The experimental protocols provided in this guide, adapted from general methodologies for similar compounds, offer a framework for researchers to conduct further studies to fill these knowledge gaps. A more detailed quantitative understanding of this compound metabolism is essential for a comprehensive risk assessment and for the development of strategies to mitigate its potential toxicity.

References

In Vitro Acetylcholinesterase Inhibition by Mecarbam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Organophosphates and carbamates are two major classes of compounds known to inhibit AChE.

Mecarbam belongs to the organothiophosphate class of insecticides and also contains a carbamate (B1207046) moiety. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase. Understanding the kinetics and mechanism of this inhibition is vital for assessing its toxicological risk and for the development of potential antidotes.

Quantitative Data on Acetylcholinesterase Inhibition

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50, Ki, Km, Vmax) for the in vitro inhibition of acetylcholinesterase by this compound. This information is crucial for a precise assessment of its inhibitory potency.

To provide a comparative context, the following table includes information on other organophosphate and carbamate inhibitors of acetylcholinesterase. It is important to note that these values can vary depending on the enzyme source, substrate concentration, and other experimental conditions.

InhibitorClassEnzyme SourceIC50Kinetic ParametersReference
This compound Organothiophosphate / CarbamateNot AvailableNot AvailableNot Available
ChlorpyrifosOrganophosphateApis melliferaNot explicitly stated, but inhibition is dose-dependentNot Available[1]
DimethoateOrganophosphateApis melliferaNot explicitly stated, but inhibition is dose-dependentNot Available[1]
ProfenofosOrganophosphateApis melliferaNot explicitly stated, but inhibition is dose-dependentNot Available[1]
RivastigmineCarbamateHuman~4.1 µMCovalent binding[2]
GalantamineAlkaloidNot SpecifiedNot AvailableCompetitive Inhibition[3]

Note: The absence of specific data for this compound highlights a gap in the publicly available research and underscores the need for further investigation to quantify its inhibitory effects on acetylcholinesterase.

Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by organophosphates and carbamates involves the covalent modification of a serine residue within the enzyme's active site.

Organophosphate Inhibition

Organophosphates, after metabolic activation (in the case of thiophosphates like this compound where P=S is converted to P=O), act as irreversible or pseudo-irreversible inhibitors. The phosphorus atom of the organophosphate is electrophilic and is attacked by the hydroxyl group of the active site serine. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The process of "aging," which involves the cleavage of an alkyl group from the phosphorus, can render the inhibition truly irreversible as the phosphorylated enzyme becomes resistant to reactivation.[4]

Carbamate Inhibition

Carbamates, on the other hand, are generally considered reversible inhibitors, though they also form a covalent bond with the active site serine. The carbamoyl (B1232498) group is transferred to the serine residue, forming a carbamoylated enzyme. This carbamoylated enzyme is more stable than the acetylated intermediate formed during acetylcholine hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme. The rate of decarbamoylation determines the duration of inhibition.[5][6]

Diagram of Acetylcholinesterase Inhibition by Organophosphates

G Mechanism of Acetylcholinesterase Inhibition by Organophosphates AChE Active Acetylcholinesterase (AChE-OH) Complex AChE-OP Complex AChE->Complex Binding OP Organophosphate (e.g., this compound-Oxon) OP->Complex Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation Aging Aging (Loss of Alkyl Group) Inhibited_AChE->Aging Aged_AChE Aged Phosphorylated AChE (Irreversibly Inactive) Aging->Aged_AChE

Caption: Covalent inhibition of acetylcholinesterase by an organophosphate.

Experimental Protocols

The most widely used method for measuring acetylcholinesterase activity and its inhibition in vitro is the spectrophotometric method developed by Ellman et al. (1961).

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that relies on the following reactions:

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that absorbs light at 412 nm.

The rate of TNB²⁻ formation is directly proportional to the acetylcholinesterase activity. The presence of an inhibitor like this compound will reduce the rate of this color change.

Materials and Reagents
  • Acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or recombinant human)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATChI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of this compound in the appropriate solvent.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • Varying concentrations of this compound solution (or solvent control)

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATChI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Diagram of the Experimental Workflow for an In Vitro AChE Inhibition Assay

G Workflow for In Vitro AChE Inhibition Assay (Ellman's Method) Start Prepare Reagents (AChE, DTNB, ATCh, Inhibitor) Plate_Setup Add Buffer, DTNB, AChE, and Inhibitor to 96-well plate Start->Plate_Setup Incubation Pre-incubate to allow Enzyme-Inhibitor interaction Plate_Setup->Incubation Reaction_Start Initiate reaction by adding ATCh Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm over time Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: A typical workflow for determining the IC50 of an AChE inhibitor.

Conclusion

This compound is recognized as an acetylcholinesterase inhibitor, a characteristic shared with other organothiophosphate and carbamate pesticides. While a detailed quantitative analysis of its inhibitory potency is not currently available in the public domain, the established mechanisms of action for these classes of compounds provide a strong theoretical framework for understanding its toxicological effects. The standardized in vitro assays, such as the Ellman's method, offer a robust and reliable means to determine the specific kinetic parameters of this compound's interaction with acetylcholinesterase. Further research is warranted to generate this crucial data, which will enable a more precise risk assessment and facilitate the development of targeted therapeutic interventions in cases of exposure.

References

An In-depth Technical Guide to the Preparation and Storage of Mecarbam Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the preparation and storage of mecarbam analytical standards. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of analytical data in research and development settings. This document outlines recommended solvents, detailed preparation protocols, storage conditions, and stability considerations for this compound.

This compound: Properties and Analytical Significance

This compound is an organophosphate insecticide and acaricide. As with many pesticides, the accurate quantification of this compound residues is vital for environmental monitoring, food safety, and toxicological studies. The integrity of the analytical standard is paramount for achieving reliable and reproducible results.

Property Value
Chemical Name S-(N-Ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate
CAS Number 2595-54-2
Molecular Formula C10H20NO5PS2
Molecular Weight 329.37 g/mol
Physical State Pale yellow to light brown oil

Solvent Selection and Solubility

The choice of solvent is a critical first step in the preparation of this compound analytical standards. This compound is slightly soluble in water but is miscible with most organic solvents, with the exception of alkanes.

Recommended Solvents:

  • Acetonitrile (B52724): A common solvent for pesticide residue analysis, and commercially available this compound solutions often use acetonitrile.

  • Ethyl Acetate: Another solvent in which this compound standard solutions are commercially available.

  • Methanol: Suitable for preparing stock solutions and is used in some certified reference materials.

  • Acetone: Carbamates, in general, are highly soluble in acetone.

  • Toluene: Can be used as an exchange solvent before gas chromatography (GC) analysis due to its miscibility with acetonitrile.

It is imperative to use high-purity, analytical grade solvents to avoid the introduction of contaminants that may interfere with analytical measurements.

Experimental Protocols for Standard Preparation

The following protocols provide a step-by-step guide for the preparation of this compound stock and working standard solutions. All preparations should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Preparation of a this compound Stock Solution (e.g., 1000 µg/mL)
  • Equilibration: Allow the sealed container of the neat this compound standard to equilibrate to room temperature for at least one hour before opening.

  • Weighing: Accurately weigh a suitable amount of the neat this compound standard (e.g., 10 mg) into a clean, tared weighing vessel.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the this compound completely.

  • Dilution to Volume: Once dissolved, dilute to the mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Labeling and Storage: Transfer the stock solution to a labeled, amber glass vial with a screw cap and store under the recommended conditions (see Section 4).

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standards are prepared by serial dilution of the stock solution.

  • Intermediate Standard (e.g., 100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

  • Working Standards (e.g., 0.1 - 10 µg/mL): Prepare a series of working standards by further diluting the intermediate standard solution. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark.

It is recommended to prepare fresh working solutions daily or as needed for your analytical runs.

Storage and Stability of this compound Standards

The stability of this compound is influenced by temperature, light, and the pH of the medium. As an organophosphate, this compound is susceptible to degradation, particularly through hydrolysis.

Storage Conditions
Standard Type Storage Temperature Container Duration
Neat Standard 2-8°C or Frozen (< -10°C)[1]Original sealed containerRefer to manufacturer's expiry date
Stock Solution -20°CTightly sealed amber glass vialsUp to 1 month is a general recommendation; verification is advised.
Working Solutions 2-8°CTightly sealed amber glass vialsPrepare fresh daily if possible.

General Recommendations:

  • Store all solutions in the dark to prevent photodegradation.

  • Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration.

  • Allow solutions to equilibrate to room temperature before use.

Stability Considerations
  • Hydrolysis: this compound is readily hydrolyzed in aqueous media, particularly at a pH below 3. While analytical standards are typically prepared in organic solvents, the presence of residual water can contribute to degradation.

  • Temperature: High temperatures accelerate the degradation of this compound. A study has shown a half-life of 5.9 hours at 70°C in an ethanol-buffer solution, indicating thermal lability[2]. At 20°C, the degradation rate is expected to be significantly slower[2].

  • Solvent Effects: The choice of solvent can impact stability. For some pesticides, the addition of 0.1% (v/v) acetic acid to acetonitrile has been shown to improve the stability of degradation-prone analytes[3][4]. However, given this compound's instability in acidic aqueous solutions, this should be approached with caution and verified for this compound specifically.

  • General Shelf-Life: Most pesticides have a shelf-life of at least two years from the date of manufacture when stored correctly[5]. However, organophosphates are generally less stable than other classes of pesticides[5].

It is best practice for each laboratory to establish its own stability data for prepared standards under their specific storage conditions. This can be done by periodically analyzing the stored standard against a freshly prepared standard.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is important for identifying potential interferences and for proper data interpretation. As a carbamate (B1207046) and an organophosphate, this compound can degrade through several mechanisms:

  • Hydrolysis: Cleavage of the ester or amide linkages.

  • Oxidation: Oxidation of the sulfur atoms.

  • Photolysis: Degradation upon exposure to light.

Potential degradation products that may be of analytical interest include mecarboxon, diethoate, and diethoxon.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the preparation and handling of this compound analytical standards.

mecarbam_preparation_workflow cluster_prep Standard Preparation cluster_dilution Dilution cluster_storage Storage cluster_analysis Analysis neat Receive and Log Neat Standard equilibrate Equilibrate to Room Temperature neat->equilibrate store_neat Store Neat Standard (2-8°C or < -10°C) neat->store_neat weigh Accurately Weigh Neat Standard equilibrate->weigh dissolve Dissolve in Volumetric Flask weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock intermediate Prepare Intermediate Standard (e.g., 100 µg/mL) stock->intermediate store_stock Store Stock Solution (-20°C) stock->store_stock working Prepare Working Standards (e.g., 0.1-10 µg/mL) intermediate->working store_working Store Working Standards (2-8°C, use promptly) working->store_working use Use for Calibration and Analysis working->use

Caption: Workflow for this compound Analytical Standard Preparation and Storage.

mecarbam_stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability temp Temperature (Higher temp accelerates degradation) This compound->temp light Light Exposure (Potential for photodegradation) This compound->light ph pH and Water Content (Hydrolysis, especially acidic) This compound->ph solvent Solvent Purity and Type This compound->solvent degradation Degradation of This compound temp->degradation light->degradation ph->degradation solvent->degradation inaccurate Inaccurate Analytical Results degradation->inaccurate

Caption: Factors Influencing the Stability of this compound Analytical Standards.

References

Navigating the Toxicological Landscape: A Technical Guide to CAS Number 2595-54-2 (Mecarbam)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Chemical Identity: The provided CAS number, 2595-54-2, is registered to the organophosphate insecticide Mecarbam . However, the chemical name supplied, 1,1'-(Ethane-1,2-diyl)bis(1,4-dihydropyridine-4-one), describes a different molecule belonging to the 1,4-dihydropyridine (B1200194) class. This guide will focus on the comprehensive toxicological data available for this compound, as identified by the CAS number. A brief overview of the toxicological profile of the 1,4-dihydropyridine class is also provided for context.

This compound (CAS: 2595-54-2): A Detailed Toxicological Profile

This compound is an organophosphate insecticide and acaricide.[1] Its toxicity primarily stems from its activity as a cholinesterase inhibitor.[1][2]

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for this compound.

Acute Oral Toxicity
Species LD50
Rat35–53 mg/kg
Rabbit60 mg/kg
Acute Inhalation Toxicity
Species LC50
Rat0.7 mg/L (6-hour exposure)
Acute Dermal Toxicity
Species LD50
Rabbit> 2000 mg/kg
Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This mechanism is shared by carbamate (B1207046) insecticides as well.[3]

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by agents like this compound.

Cholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_effect Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Inactivated_AChE Inactivated AChE Products Choline + Acetate AChE->Products This compound This compound This compound->AChE Inhibits Increased_ACh Increased ACh Levels Overstimulation Receptor Overstimulation Increased_ACh->Overstimulation Toxicity Toxic Effects Overstimulation->Toxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols

Detailed methodologies for key toxicological assessments of this compound are outlined below.

  • Guideline: Based on OECD Guideline 423 (Acute Toxic Class Method).[4][5]

  • Test Animals: Wistar or Sprague-Dawley rats, typically females, are used as they are a recommended and well-characterized species for this type of study.[4][6]

  • Housing and Diet: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a fasting period before administration of the test substance.

  • Procedure:

    • Fasting: Feed is withdrawn for at least 16 hours prior to dosing, while water remains available.[4][5]

    • Dosing: A single oral dose of this compound is administered by gavage. The starting dose is selected based on available information, and subsequent doses are adjusted based on the observed mortality and clinical signs.[4]

    • Observation: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily thereafter for a period of 14 days.[4][5]

    • Body Weight: Individual body weights are recorded before administration, weekly, and at the end of the observation period.[4][5]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[4][6]

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

  • Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).[7]

  • Test Animals: New Zealand White rabbits are commonly used for this type of study.[8]

  • Procedure:

    • Preparation: The fur on the dorsal area of the trunk is clipped one day before the test.[9]

    • Application: A specified amount of the test substance (e.g., 0.5 g) is applied to a small area of the skin and covered with a porous gauze patch (semi-occlusive dressing) for a 4-hour exposure period.[7][8]

    • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]

  • Data Analysis: The degree of skin reaction is scored, and the substance is classified based on the severity and persistence of the observed irritation.[7]

  • Principle: The inhibitory activity of this compound on acetylcholinesterase is commonly determined using the Ellman's method, a spectrophotometric assay.[2]

  • Reagents:

    • Acetylthiocholine (B1193921) (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • Phosphate buffer

    • This compound solution at various concentrations

  • Procedure:

    • Reaction Setup: The enzyme, buffer, and different concentrations of this compound (or vehicle control) are pre-incubated.[2]

    • Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

    • Measurement: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, the intensity of which is proportional to the enzyme activity.[2]

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined from a dose-response curve.[2]

The following workflow diagram illustrates a typical cholinesterase inhibition assay.

Cholinesterase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Reagents: AChE, Substrate, DTNB, Buffer A1 Add Buffer, this compound, and AChE to Plate P1->A1 P2 Prepare this compound Dilutions P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate and DTNB A2->A3 A4 Measure Absorbance at 412 nm over Time A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Workflow for a Cholinesterase Inhibition Assay.

The 1,4-Dihydropyridine Class: A General Toxicological Overview

DHPs are primarily known as L-type calcium channel blockers and are widely used in the treatment of cardiovascular conditions such as hypertension.[7] Their pharmacological and toxicological effects are mainly related to their ability to modulate calcium influx into cells. Besides their cardiovascular effects, various derivatives have been investigated for a wide range of other biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][7] The toxicity of DHP derivatives can vary significantly depending on their specific chemical structure.[5]

Due to the lack of specific data for 1,1'-(Ethane-1,2-diyl)bis(1,4-dihydropyridine-4-one), a detailed toxicological assessment for this particular compound cannot be provided at this time. Researchers interested in this specific molecule would likely need to perform de novo toxicological studies.

References

In-depth Technical Guide to Mecarbam Hydrolysis: Data Currently Limited in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals:

One cited study provides a single data point for mecarbam's hydrolysis, indicating a half-life of 5.9 hours at a high temperature of 70°C in an ethanol-pH 6.0 buffer solution.[1] However, the same source notes that the hydrolysis rate at a more standard temperature of 20°C would be substantially slower, though a precise rate is not provided.[1] Another source makes a qualitative statement that this compound is hydrolyzed at a pH below 3, but does not offer kinetic data to support this.

The absence of comprehensive, publicly accessible data on this compound hydrolysis means that a detailed experimental protocol for determining its hydrolysis rate cannot be definitively outlined based on existing studies. Furthermore, without a range of data points linking pH to the rate of hydrolysis, a meaningful signaling pathway or logical relationship diagram illustrating this process cannot be generated.

In light of the unavailable specific data for mecarbem, this guide will provide a general overview of carbamate (B1207046) hydrolysis, including the factors that typically influence the rate of degradation and a generalized experimental workflow that researchers could adapt for a specific study on this compound.

General Principles of Carbamate Hydrolysis

Carbamate insecticides, a class of compounds to which this compound is structurally related, are esters of carbamic acid. Their degradation in aqueous environments is primarily driven by hydrolysis, a chemical reaction in which water molecules break down the ester linkage. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Generally, the hydrolysis of carbamates can proceed through three main pathways:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbamate can be protonated, making it more susceptible to nucleophilic attack by water.

  • Neutral Hydrolysis: At neutral pH, water itself acts as the nucleophile in the hydrolysis reaction. This process is typically slower than acid- or base-catalyzed hydrolysis.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions (high pH), the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon of the carbamate, leading to a significantly faster rate of hydrolysis. For many carbamates, the rate of hydrolysis increases with increasing pH in the alkaline range.

Hypothetical Experimental Workflow for this compound Hydrolysis Study

For researchers intending to investigate the hydrolysis kinetics of this compound, a general experimental workflow can be proposed. This workflow is based on standard methodologies for studying the hydrolysis of pesticides.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Stock Solution incubation Incubate this compound in Buffers at Constant Temperature prep_solution->incubation prep_buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) prep_buffers->incubation sampling Collect Aliquots at Timed Intervals incubation->sampling quench Quench Reaction (e.g., acidification, freezing) sampling->quench extraction Extract this compound (if necessary) quench->extraction hplc Analyze by HPLC-UV/MS extraction->hplc concentration Determine this compound Concentration vs. Time hplc->concentration kinetics Calculate Rate Constants (k) and Half-lives (t½) concentration->kinetics

Caption: A generalized workflow for a this compound hydrolysis kinetics study.

Detailed Methodologies for a Hypothetical this compound Hydrolysis Study

The following outlines a potential experimental protocol that could be adapted to quantify the hydrolysis rate of this compound under different pH conditions.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724) and water

  • Buffer salts (e.g., for citrate, phosphate, and borate (B1201080) buffers)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Sterile, amber glass vials with PTFE-lined caps

2. Preparation of Solutions:

  • This compound Stock Solution: A concentrated stock solution of this compound would be prepared in a suitable organic solvent, such as acetonitrile.

  • Buffer Solutions: Aqueous buffer solutions would be prepared to maintain constant pH throughout the experiment. Standard buffer systems for pH 4 (e.g., acetate (B1210297) or citrate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate) would be used. The ionic strength of the buffers should be kept constant.

3. Hydrolysis Experiment:

  • The experiment would be initiated by adding a small aliquot of the this compound stock solution to each buffer solution in separate, sealed vials to achieve a known initial concentration.

  • The vials would be incubated in a constant temperature bath or incubator (e.g., 25°C) in the dark to prevent photodegradation.

  • At predetermined time intervals, an aliquot would be withdrawn from each vial.

  • The hydrolysis reaction in the aliquot would be immediately quenched, for example, by acidification or by freezing the sample, to prevent further degradation before analysis.

4. Analytical Quantification:

  • The concentration of the remaining this compound in each sample would be determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. An appropriate HPLC column and mobile phase would be selected to achieve good separation of this compound from any potential degradation products.

  • A calibration curve would be generated using standards of known this compound concentrations to quantify the amount in the experimental samples.

5. Data Analysis:

  • The concentration of this compound would be plotted against time for each pH value.

  • The data would be fitted to a kinetic model, typically first-order kinetics for pesticide hydrolysis. The first-order rate constant (k) would be determined from the slope of the natural logarithm of the concentration versus time plot.

  • The half-life (t½) for this compound at each pH would be calculated using the equation: t½ = 0.693 / k.

Conclusion

While a comprehensive, data-rich guide on the hydrolysis rate of this compound at different pH conditions cannot be provided at this time due to the lack of publicly available quantitative data, it is hoped that the general principles and the hypothetical experimental framework presented here will be of value to researchers in the field. Further studies are clearly needed to elucidate the environmental fate of this compound, particularly its stability in aqueous systems under a range of pH and temperature conditions. Such data is crucial for accurate environmental risk assessments and the development of effective water treatment and remediation strategies.

References

Microbial Degradation of Mecarbam in Agricultural Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecarbam, a dual-action insecticide and acaricide, is a carbamate (B1207046) ester of an organothiophosphate. Its persistence and potential toxicity in agricultural ecosystems necessitate a thorough understanding of its environmental fate. Microbial degradation has been identified as a primary route of dissipation for this compound in soil. This technical guide provides a comprehensive overview of the microbial degradation of this compound, detailing the key microbial players, degradation pathways, influencing environmental factors, and the experimental protocols used to study these processes. The information presented is intended to support research efforts in bioremediation, environmental risk assessment, and the development of more sustainable agricultural practices.

Introduction

This compound, chemically known as S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate (B1214789), has been utilized in agriculture to control a range of pests on various crops.[1] Like other carbamate pesticides, its mode of action involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals.[1] The introduction of such compounds into the environment raises concerns about their persistence, potential for groundwater contamination, and adverse effects on non-target organisms.

Microbial degradation is a critical process that dictates the environmental persistence of many organic pollutants, including pesticides.[2] A diverse array of soil microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of breaking down complex organic molecules like this compound, often using them as a source of carbon, nitrogen, and energy.[3][4] Understanding the mechanisms of this biodegradation is paramount for developing effective bioremediation strategies for contaminated soils.[2]

This guide synthesizes the current knowledge on the microbial degradation of this compound in agricultural soil, with a focus on providing actionable data and methodologies for the scientific community.

Physicochemical Properties and Environmental Fate of this compound

This compound is a colorless to light brown or pale yellow oily liquid when pure.[1] Its persistence in soil is influenced by a combination of biotic and abiotic factors. Hydrolysis and biodegradation are the principal mechanisms governing its breakdown in soil and water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀NO₅PS₂[1]
Molecular Weight329.4 g/mol [1]
Water SolubilitySparingly soluble[5]
Vapor PressureLow[1]
StabilityHydrolyzed below pH 3[1]

The persistence of this compound in soil, often quantified by its half-life (DT₅₀), can vary significantly depending on environmental conditions.

Table 2: Half-life of this compound in Soil

Soil TypeConditionHalf-life (days)Reference
LoamClosed system77[1]
Field SoilJune-July13 (average)[1]
Not specifiedRecommended use28-42[1]

Microbial Degradation of this compound

While specific microorganisms capable of degrading this compound have not been extensively documented in publicly available literature, the degradation of other structurally similar carbamate and organophosphate pesticides provides a strong predictive framework for its biodegradation. The primary enzymatic attack is expected to be the hydrolysis of the carbamate and phosphorodithioate ester linkages.[5][6]

Key Microbial Players

A wide range of soil bacteria and fungi have been shown to degrade carbamate pesticides. These microorganisms often possess hydrolase and oxygenase enzymes that initiate the breakdown of the pesticide molecule.[3][4] Genera of bacteria frequently implicated in carbamate degradation include Pseudomonas, Bacillus, Arthrobacter, and Achromobacter.[7][8] Fungal genera such as Aspergillus, Trichoderma, and Penicillium are also known to be effective degraders of these compounds.[3][4] It is highly probable that species within these genera are also involved in the breakdown of this compound.

Proposed Degradation Pathway

Based on the metabolism of this compound in rats and the known degradation pathways of other carbamates, a putative microbial degradation pathway for this compound in soil can be proposed.[1] The degradation is likely initiated by hydrolysis, followed by oxidative desulfuration and further breakdown of the carbamoyl (B1232498) moiety.

The initial and most critical step in the microbial degradation of carbamate pesticides is the hydrolysis of the ester or amide bond, a reaction catalyzed by carboxylesterases or amidases.[5] This initial cleavage detoxifies the parent compound by breaking the carbamate linkage responsible for acetylcholinesterase inhibition.

Mecarbam_Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis (Carbamate Ester Bond) This compound->Hydrolysis_Products Metabolite1 O,O-diethyl phosphorodithioic acid Hydrolysis_Products->Metabolite1 Metabolite2 N-ethoxycarbonyl- N-methylglycine Hydrolysis_Products->Metabolite2 Further_Degradation1 Further Degradation Metabolite1->Further_Degradation1 Further_Degradation2 Further Degradation Metabolite2->Further_Degradation2 Mineralization CO2 + H2O + P + S Further_Degradation1->Mineralization Further_Degradation2->Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Factors Influencing this compound Degradation

The rate of microbial degradation of this compound in agricultural soil is influenced by a multitude of environmental factors that affect microbial activity and the bioavailability of the pesticide.

  • Soil Type and Organic Matter: Soil composition, particularly the content of organic matter and clay, can significantly affect this compound degradation. Higher organic matter content can enhance microbial populations and activity, but may also increase the sorption of this compound to soil particles, potentially reducing its bioavailability for microbial uptake.[9]

  • Moisture: Soil moisture is critical for microbial life and enzymatic activity. Optimal moisture levels, typically between 50-70% of water-holding capacity, generally favor the highest rates of pesticide degradation.

  • Temperature: Microbial metabolism is temperature-dependent. The degradation of this compound is expected to increase with temperature within a certain range, with optimal rates typically occurring in the mesophilic range (20-35°C).

  • pH: Soil pH can influence both the chemical stability of this compound and the composition and activity of the soil microbial community. This compound is known to be hydrolyzed under acidic conditions (pH < 3).[1]

  • Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, can stimulate microbial growth and co-metabolism of pesticides.

Experimental Protocols

Studying the microbial degradation of this compound in soil requires well-defined experimental protocols. The following sections outline key methodologies.

Isolation of this compound-Degrading Microorganisms

The enrichment culture technique is a standard method for isolating microorganisms capable of degrading a specific compound.[10][11]

Protocol:

  • Soil Sample Collection: Collect soil samples from a site with a history of this compound or other carbamate pesticide application.

  • Enrichment: In a flask, combine 10 g of sieved soil with 100 mL of a mineral salt medium (MSM) containing this compound as the sole carbon and/or nitrogen source (e.g., 50-100 mg/L).

  • Incubation: Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-30°C) for a period of 7-14 days.

  • Sub-culturing: Transfer an aliquot of the enrichment culture to fresh MSM with this compound and repeat the incubation. This process selects for microorganisms that can effectively utilize this compound.

  • Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid MSM agar (B569324) plates containing this compound.

  • Purification and Identification: Isolate distinct colonies and purify them by re-streaking. Identify the isolates using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria, ITS sequencing for fungi).[10][11]

Isolation_Workflow Soil_Sample Soil Sample (History of Pesticide Use) Enrichment Enrichment Culture (MSM + this compound) Soil_Sample->Enrichment Incubation Incubation (Shaker, Controlled Temp.) Enrichment->Incubation Subculturing Serial Sub-culturing Incubation->Subculturing Plating Plating on Solid Medium Subculturing->Plating Isolation Isolation of Pure Colonies Plating->Isolation Identification Identification (Morphological, Biochemical, Molecular) Isolation->Identification

Caption: Experimental workflow for isolating this compound-degrading microorganisms.

Soil Microcosm Studies

Soil microcosms are controlled laboratory systems that simulate field conditions to study the fate and degradation of pesticides.[12]

Protocol:

  • Microcosm Setup: Use glass jars or flasks as microcosms. Add a known amount of sieved soil (e.g., 50-100 g) to each microcosm.

  • Sterile Control: Prepare abiotic controls by sterilizing a subset of the soil microcosms (e.g., by autoclaving) to distinguish between microbial and chemical degradation.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Spike the soil to achieve the desired concentration, ensuring the solvent evaporates completely.

  • Moisture and Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water-holding capacity). Incubate the microcosms in the dark at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice replicate microcosms for analysis.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile (B52724) or methanol). Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Analytical Methods

Accurate quantification of this compound and its degradation products is crucial for degradation studies.

Table 3: Analytical Methods for Carbamate Residue Analysis

TechniqueDetectorApplicationReference
Gas Chromatography (GC)Electron Capture Detector (ECD), Flame Photometric Detector (FPD), Mass Spectrometry (MS)Quantification of parent compound and volatile metabolites.
High-Performance Liquid Chromatography (HPLC)UV Detector, Fluorescence Detector, Mass Spectrometry (MS)Quantification of parent compound and polar metabolites.[13][14]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[14]

Conclusion and Future Perspectives

The microbial degradation of this compound is a key process in its environmental dissipation, reducing its potential for long-term contamination of agricultural soils. While the general principles of carbamate degradation are understood, specific research on this compound is still needed. Future research should focus on:

  • Isolation and characterization of specific microbial strains capable of efficiently degrading this compound.

  • Elucidation of the complete degradation pathway of this compound and the identification of its intermediate metabolites to assess their potential toxicity.

  • Investigation of the genetic basis of this compound degradation to identify the genes and enzymes involved.

  • Optimization of bioremediation strategies , such as bioaugmentation and biostimulation, for the effective cleanup of this compound-contaminated sites.

A deeper understanding of these aspects will contribute to the development of more sustainable agricultural practices and effective environmental management strategies.

References

Mecarbam's Bioaccumulation Potential in Aquatic Ecosystems: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current ecotoxicological data is the absence of specific, experimentally determined Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) values for the organophosphate insecticide mecarbam in aquatic life. This technical guide synthesizes available information on this compound's physicochemical properties and the established principles of bioaccumulation testing to provide a comprehensive assessment of its potential risk to aquatic organisms. While direct experimental data for this compound remains elusive, this document outlines the standard methodologies and predictive metabolic pathways that inform our understanding of its likely behavior in the aquatic environment.

Physicochemical Properties and Bioaccumulation Potential

The potential for a chemical to bioaccumulate in an organism is significantly influenced by its lipophilicity, which is commonly expressed as the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for a substance to be stored in the fatty tissues of organisms.

For this compound, the available data provides an estimated Log Kow value, which serves as a primary indicator of its bioaccumulation potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Log Kow (estimated) 2.4[1]
Water Solubility 1 g/L (at 21°C)[1]

An estimated Log Kow of 2.4 suggests a moderate potential for this compound to bioaccumulate in aquatic organisms. Generally, substances with a Log Kow greater than 3 are considered to have a significant potential for bioconcentration[2]. While this compound falls below this threshold, its potential for bioaccumulation cannot be entirely dismissed without experimental data.

Standard Experimental Protocol for Bioaccumulation Assessment (OECD 305)

In the absence of a specific study on this compound, this section outlines the standard experimental protocol, as detailed in the OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure"[2]. This methodology would be the standard approach to determine the Bioconcentration Factor (BCF) of this compound in a laboratory setting.

The primary objective of this protocol is to measure the uptake and depuration of a test substance by fish from water under controlled conditions. The test consists of two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the surrounding water. The concentration of the substance in the fish and the water is measured at regular intervals until a steady state is reached, where the concentration in the fish no longer increases.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, uncontaminated water. The concentration of the substance in the fish is then monitored over time as they eliminate it.

Key Experimental Parameters:

  • Test Organism: A species with a low metabolic rate and sufficient lipid content is typically chosen, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus).

  • Test Substance: For a substance like this compound, a radiolabeled form (e.g., with ¹⁴C) would be used to facilitate the analysis of its concentration in water and fish tissues.

  • Exposure Conditions: A flow-through system is preferred to maintain a constant concentration of the test substance in the water. Water quality parameters such as temperature, pH, and dissolved oxygen are carefully controlled.

  • Duration: The uptake phase typically lasts for 28 days, or until a steady state is achieved. The depuration phase continues until the concentration of the substance in the fish has declined significantly (e.g., by 95%).

  • Analytical Methods: Techniques such as liquid scintillation counting (for radiolabeled substances) or chromatography (e.g., HPLC, GC-MS) are used to quantify the concentration of the test substance and its metabolites in fish tissue and water samples.

The Bioconcentration Factor (BCF) is then calculated as the ratio of the concentration of the substance in the fish (at steady state) to its concentration in the water.

Experimental Workflow for a Bioaccumulation Study

The following diagram illustrates the typical workflow for a fish bioaccumulation study according to OECD 305 guidelines.

experimental_workflow cluster_setup Preparation Phase cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_data Data Analysis acclimation Acclimation of Test Fish exposure Exposure of Fish to This compound Solution acclimation->exposure test_prep Preparation of Test Substance Solution test_prep->exposure sampling_uptake Periodic Sampling of Fish and Water exposure->sampling_uptake transfer Transfer Fish to Clean Water exposure->transfer analysis_uptake Analysis of this compound Concentration sampling_uptake->analysis_uptake analysis_uptake->exposure bcf_calc Calculation of BCF analysis_uptake->bcf_calc sampling_depuration Periodic Sampling of Fish transfer->sampling_depuration analysis_depuration Analysis of this compound Concentration sampling_depuration->analysis_depuration analysis_depuration->transfer analysis_depuration->bcf_calc

Workflow for a standard fish bioaccumulation study.

Predicted Metabolic Pathways of this compound in Aquatic Organisms

While specific studies on this compound metabolism in aquatic life are not available, its chemical structure as both an organophosphate and a carbamate (B1207046) ester allows for predictions of its likely metabolic fate. In mammals, this compound is known to be metabolized primarily through hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety[1]. Similar pathways are expected in aquatic organisms, as the enzymatic systems responsible for these transformations are conserved across species.

The primary metabolic routes for this compound in fish are likely to involve:

  • Hydrolysis: Cleavage of the ester linkages, particularly the carbamate ester, by carboxylesterases. This is a common detoxification pathway for both organophosphates and carbamates.

  • Oxidation: Mediated by cytochrome P450 monooxygenases, this can lead to the formation of more polar and water-soluble metabolites. Oxidative desulfuration, a common pathway for organothiophosphates, would convert the thiono group (P=S) to an oxon group (P=O), which can sometimes result in a more toxic metabolite (bioactivation) before further degradation.

  • Conjugation: The resulting metabolites from hydrolysis and oxidation can be further conjugated with endogenous molecules such as glutathione, glucuronic acid, or sulfate (B86663) to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted major metabolic pathways for this compound in aquatic organisms.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_products Metabolic Products This compound This compound hydrolysis Hydrolysis (Carboxylesterases) This compound->hydrolysis oxidation Oxidation (Cytochrome P450s) This compound->oxidation hydrolytic_products Hydrolytic Metabolites hydrolysis->hydrolytic_products oxidative_products Oxidative Metabolites (e.g., this compound Oxon) oxidation->oxidative_products conjugation Conjugation (e.g., with Glutathione) conjugated_products Conjugated Metabolites conjugation->conjugated_products hydrolytic_products->conjugation oxidative_products->conjugation excretion Excretion conjugated_products->excretion

Predicted metabolic pathways of this compound in aquatic life.

Conclusion

Based on its estimated Log Kow, this compound is predicted to have a moderate potential for bioaccumulation in aquatic organisms. However, the lack of experimentally determined BCF and BAF values represents a significant data gap in the environmental risk assessment of this pesticide. Standardized bioaccumulation studies, following protocols such as OECD 305, are necessary to definitively quantify the bioaccumulation potential of this compound. Furthermore, research into its metabolic fate in fish and other aquatic organisms is crucial for a comprehensive understanding of its persistence and potential for trophic transfer. The predicted metabolic pathways, primarily hydrolysis and oxidation, suggest that this compound may be susceptible to degradation and detoxification in aquatic vertebrates, but the rates and efficiencies of these processes remain to be determined. Future research should focus on generating these critical experimental data to enable a more accurate assessment of the risks posed by this compound to aquatic ecosystems.

References

An In-depth Technical Guide to the Cholinesterase Inhibition Kinetics by Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecarbam, an organothiophosphate insecticide, exerts its toxicity through the inhibition of cholinesterases, critical enzymes in the nervous system. This technical guide provides a comprehensive overview of the presumed kinetic interactions between this compound and cholinesterases, drawing upon the established mechanisms of related organophosphate and carbamate (B1207046) inhibitors. Due to a lack of publicly available, specific quantitative kinetic data for this compound, this document focuses on the theoretical framework of its inhibitory action, detailed experimental protocols for determining relevant kinetic parameters, and visual representations of the involved biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating studies on the cholinesterase inhibition kinetics of this compound and similar compounds.

Introduction

This compound, chemically known as S-((ethoxycarbonyl)(methyl)carbamoyl)methyl O,O-diethyl phosphorodithioate, is a member of the organophosphate class of pesticides.[1] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1] The inactivation of these enzymes leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system and potentially severe toxic effects.[1]

A thorough understanding of the kinetics of this inhibition is crucial for assessing the risk associated with this compound exposure and for the development of potential antidotes. The key kinetic parameters that define the interaction between an inhibitor and an enzyme include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the association rate constant (ka or k1), and the dissociation rate constant (kd or k-1).

Despite extensive searches of scientific literature, specific quantitative kinetic data (IC50, Ki, ka, kd) for the inhibition of cholinesterase by this compound could not be located. Therefore, this guide will provide a detailed framework based on the known kinetics of structurally related organophosphate and carbamate inhibitors. This will include the theoretical basis for these interactions and the established methodologies to determine these crucial parameters experimentally.

Mechanism of Cholinesterase Inhibition by Organophosphates

The inhibition of cholinesterase by organophosphates like this compound is a multi-step process that ultimately leads to a covalently modified, inactive enzyme. This process is often described as pseudo-irreversible.

The generally accepted mechanism involves the following steps:

  • Reversible Formation of an Enzyme-Inhibitor Complex: The inhibitor (I) first binds to the active site of the enzyme (E) to form a reversible Michaelis-Menten-like complex (E•I). The affinity of the inhibitor for the enzyme in this initial step is characterized by the dissociation constant (Kd).

  • Phosphorylation of the Active Site: Following the formation of the initial complex, a nucleophilic serine residue in the active site of the cholinesterase attacks the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphyl-enzyme conjugate (E-P) and the release of a leaving group.[2] This step is analogous to the acylation of the enzyme by its natural substrate, acetylcholine.

  • Spontaneous Reactivation (Dephosphorylation): The phosphylated enzyme can undergo slow, spontaneous hydrolysis to regenerate the active enzyme. The rate of this reactivation (k_react) is typically very slow for most organophosphates, leading to a long-lasting inhibition.

  • Aging: The phosphyl-enzyme complex can undergo a further chemical modification, known as "aging," where one of the alkyl groups attached to the phosphorus atom is lost. This aged complex is resistant to spontaneous reactivation and to reactivation by most common oxime reactivators.

Signaling Pathway of Cholinergic Synapse and Inhibition

The following diagram illustrates the normal function of a cholinergic synapse and the disruption caused by a cholinesterase inhibitor like this compound.

Cholinergic_Synapse_Inhibition Cholinergic Synapse and Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Exocytosis Ca_ion Ca²⁺ Influx Ca_ion->ACh_vesicle triggers release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis by ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Products This compound This compound This compound->AChE Inhibits Signal Signal Propagation ACh_receptor->Signal IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition and Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) add_reagents Add Buffer, this compound, and Enzyme to wells prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_reagents pre_incubate Pre-incubate at controlled temperature add_reagents->pre_incubate add_substrate Initiate reaction by adding ATCh and DTNB pre_incubate->add_substrate measure_abs Measure absorbance kinetically at 412 nm add_substrate->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 value using non-linear regression plot_data->calc_ic50 Kinetic_Parameters cluster_legend Kinetic Constants E Enzyme (E) EI Enzyme-Inhibitor Complex (E•I) E->EI ka (k1) I Inhibitor (I) (this compound) EI->E kd (k-1) EP Phosphylated Enzyme (E-P) EI->EP kp (k2) EP->E k_react (k3) (spontaneous reactivation) ka ka (k1): Association rate constant kd kd (k-1): Dissociation rate constant kp kp (k2): Phosphorylation rate constant k_react k_react (k3): Reactivation rate constant Ki Ki = kd/ka: Inhibition constant ki_bimolecular k_i ≈ kp/Ki: Bimolecular rate constant

References

Methodological & Application

Application Note: Determination of Mecarbam Residues in Citrus Fruits by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecarbam is an organophosphate insecticide and acaricide used to control a variety of pests on citrus and other crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to ensure consumer safety.[1][2] This application note provides a detailed protocol for the analysis of this compound residues in citrus fruits using a Gas Chromatography-Mass Spectrometry (GC-MS) method, incorporating the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Principle

This method involves the extraction of this compound from a homogenized citrus fruit sample using acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by GC-MS, which provides sensitive and selective detection of this compound. Quantification is typically performed using an external standard calibration curve.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[3][4][5]

  • Homogenization: Weigh a representative portion of the citrus fruit sample and homogenize it to a uniform consistency. For citrus fruits, the entire fruit, including the peel, is often analyzed.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake the tube for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rcf for 2 minutes.

    • The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

2. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for the specific instrument being used.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this compound analysis.

    • Inlet: Splitless injection at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp to 150 °C at 25 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

      • For SIM mode: Monitor characteristic ions of this compound. Based on the NIST mass spectrum, prominent ions include m/z 199, 131, and 226.

      • For MRM mode (recommended for higher sensitivity and selectivity):

        • Transition 1 (Quantifier): 226.04 > 198.03

        • Transition 2 (Qualifier): 329.05 > 160.03

Data Presentation

The following table summarizes typical method performance parameters for pesticide residue analysis in citrus fruits using GC-MS, based on multi-residue methods. These values are representative and may vary depending on the specific laboratory conditions and instrumentation.

ParameterTypical Value
Limit of Detection (LOD)0.005 - 0.01 mg/kg
Limit of Quantification (LOQ)0.01 - 0.025 mg/kg
Linearity (R²)> 0.99
Recovery80 - 110%
Relative Standard Deviation (RSD)< 15%

Mandatory Visualization

Mecarbam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Citrus Fruit Sample Homogenize Homogenize Sample->Homogenize Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 Centrifuge Cleanup->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Collect Supernatant GCMS GC-MS Analysis (SIM/MRM) FinalExtract->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Confirmation Confirmation (Qualifier Ions/Ratios) Quantification->Confirmation Report Final Report Confirmation->Report

Caption: Workflow for this compound Residue Analysis in Citrus Fruits.

The described method, combining QuEChERS sample preparation with GC-MS analysis, provides a robust and sensitive approach for the determination of this compound residues in citrus fruits. The use of MRM on a triple quadrupole mass spectrometer is recommended for achieving the low detection limits required to meet international regulatory standards. Proper method validation should be performed in the laboratory to ensure the accuracy and reliability of the results.

References

Application Note: Ultrasensitive Determination of Mecarbam in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the pesticide Mecarbam in various water matrices. The protocol employs a straightforward solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required to meet stringent regulatory limits for pesticide residues in water.

Introduction

This compound is an organophosphate insecticide and acaricide used in agriculture. Due to its potential toxicity and persistence, monitoring its presence in environmental water sources is crucial for ensuring public health and environmental safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for analyzing such pesticide residues due to its high sensitivity, selectivity, and specificity. This document provides a detailed protocol for the extraction, separation, and quantification of this compound in water samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate the analyte and remove potential matrix interferences.

Materials:

  • Water sample (500 mL)

  • SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent like Oasis HLB.[1][2]

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Organic-free reagent water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of organic-free reagent water through the cartridge.[3] Do not allow the cartridge to dry out.

  • Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min using a vacuum manifold.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of organic-free reagent water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes or using a stream of nitrogen. This step is critical for efficient elution.

  • Elution: Elute the retained this compound from the cartridge using 8 mL of a dichloromethane:methanol (80:20, v/v) mixture.[4] Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

  • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

MRM Transitions for this compound: [8]

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Collision Energy (eV) Product Ion (m/z) - Qualifier Collision Energy (eV)

| this compound | 330.0 | 227.1 | 8 | 97.0 | 35 |

Data Presentation

The method should be validated to assess its performance. The following table summarizes the expected quantitative data based on typical performance for pesticide analysis in water.

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Recovery85 - 110%
Precision (%RSD)< 15%
Calibration Range0.05 - 10 µg/L

These are typical performance values and should be experimentally determined for each specific instrument and matrix.

Visualization

The overall experimental workflow for the detection of this compound in water samples is illustrated in the diagram below.

Mecarbam_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 500 mL Water Sample Condition SPE Cartridge Conditioning (Methanol & Water) Load Sample Loading Sample->Load Condition->Load Wash Cartridge Washing (Reagent Water) Load->Wash Dry Cartridge Drying (Nitrogen/Vacuum) Wash->Dry Elute Elution (Dichloromethane:Methanol) Dry->Elute Evap Evaporation & Reconstitution Elute->Evap LC_Inject LC Injection Evap->LC_Inject LC_Separation Chromatographic Separation (C18 Column) LC_Inject->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MS_Detection Quant Quantification MS_Detection->Quant Report Reporting Quant->Report

Caption: Workflow for this compound detection in water.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in water samples. The solid-phase extraction protocol effectively concentrates the analyte and reduces matrix effects, while the use of MRM ensures high selectivity and accurate quantification at trace levels. This method is suitable for routine environmental monitoring and for ensuring compliance with regulatory standards for water quality.

References

Application Note: Solid-Phase Extraction Protocol for Mecarbam from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecarbam is an organophosphate and carbamate (B1207046) pesticide used to control insects and mites on a variety of crops. Due to its potential toxicity and persistence in the environment, sensitive and reliable methods for its determination in complex matrices like soil are essential for environmental monitoring and food safety. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and improved extract purity. This application note details a robust SPE protocol for the extraction and cleanup of this compound from soil samples prior to chromatographic analysis.

This compound is a carbamate ester and an organic thiophosphate with a molecular weight of 329.37 g/mol and a water solubility of approximately 1 mg/mL.[1][2][3] These properties make it amenable to reversed-phase SPE using a C18 sorbent, which is effective for retaining moderately non-polar compounds from aqueous or organic extracts. The protocol outlined below is based on established methods for carbamate pesticide analysis in soil and has been adapted for the specific properties of this compound.

An alternative and increasingly popular method for pesticide residue analysis in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[4][5][6][7] This technique involves a simple solvent extraction followed by a dispersive SPE cleanup and can be a suitable high-throughput alternative to traditional cartridge-based SPE.

Experimental Protocol

This protocol describes the solid-phase extraction of this compound from a soil extract.

1. Soil Sample Preparation and Extraction

a. Collect a representative soil sample and air-dry it at room temperature until it reaches a constant weight. b. Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity. c. Accurately weigh 10 g of the sieved soil into a 50 mL polypropylene (B1209903) centrifuge tube. d. Add 20 mL of acetonitrile (B52724) to the tube. e. Cap the tube and shake vigorously for 30 minutes using a mechanical shaker. f. Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant. g. Carefully decant the acetonitrile supernatant into a clean collection tube. This is the soil extract that will be used for SPE.

2. Solid-Phase Extraction (SPE) Procedure

a. SPE Cartridge: C18 (500 mg, 6 mL) b. Conditioning: i. Pass 5 mL of methanol (B129727) through the C18 cartridge. ii. Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry. c. Loading: i. Take 5 mL of the acetonitrile soil extract and dilute it with 45 mL of deionized water to create a 10% acetonitrile solution. ii. Load the entire 50 mL of the diluted extract onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/min. d. Washing: i. Wash the cartridge with 5 mL of deionized water to remove polar interferences. ii. Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove excess water. e. Elution: i. Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube. ii. The elution should be performed at a slow flow rate (approximately 1 mL/min) to ensure complete recovery. f. Final Processing: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. ii. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by HPLC or GC.

Data Presentation

AnalyteMatrixSPE SorbentRecovery (%)LOD/LOQAnalytical Technique
CarbofuranSoilC1880.5 - 82.1%Not SpecifiedRP-HPLC-UV
CarbarylSoilC1880.5 - 82.1%Not SpecifiedRP-HPLC-UV
Carbamates (general)SoilC18 (micro-SPE)Not Specified0.01-0.40 ng/gHPLC
18 Carbamates & TriazolesSoilDispersive SPE (QuEChERS)64.7 - 104.7%0.010 - 0.130 µg/kgLC-MS/MS

Table 1: Performance data for the analysis of carbamate pesticides in soil using SPE and QuEChERS methods.[8][9][10]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis s1 1. Weigh 10g of sieved soil s2 2. Add 20mL Acetonitrile s1->s2 s3 3. Shake for 30 min s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 l1 6. Load: Diluted Soil Extract s4->l1 Dilute 1:9 with water c1 5. Condition: 5mL Methanol, 5mL Water c1->l1 w1 7. Wash: 5mL Water l1->w1 e1 8. Elute: 5mL Methanol w1->e1 p1 9. Evaporate to Dryness e1->p1 p2 10. Reconstitute in 1mL Solvent p1->p2 a1 11. HPLC or GC Analysis p2->a1

Caption: Workflow for the Solid-Phase Extraction of this compound from Soil.

References

Application Note: Quantification of Mecarbam using Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mecarbam is an organophosphate insecticide and acaricide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1] Acetylcholinesterase catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing overstimulation of cholinergic receptors, which can result in toxic effects, including convulsions, respiratory depression, and potentially death.[1] The monitoring of this compound residues in environmental and biological samples is therefore crucial. This application note details a robust and widely used colorimetric method, the Ellman assay, for the quantification of this compound based on its inhibition of acetylcholinesterase activity.[2][3]

Principle of the Assay

The acetylcholinesterase inhibition assay is an indirect method for quantifying inhibitors like this compound. The activity of a known amount of acetylcholinesterase is measured in the presence and absence of the sample containing the inhibitor. The degree of inhibition is proportional to the concentration of the inhibitor.

The Ellman's method is a simple, rapid, and cost-effective spectrophotometric assay.[2] It is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the production of thiocholine and consequently a lower intensity of the yellow color.

Data Presentation

The inhibitory potential of an organophosphate is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. While a specific experimentally determined IC50 value for this compound was not found in the reviewed literature, the following table provides IC50 values for other organophosphate pesticides against human red blood cell acetylcholinesterase (RBC-AChE) to offer a comparative context. The IC50 for this compound can be determined experimentally using the protocol outlined below.

OrganophosphateIC50 (µM) for RBC-AChEReference
This compoundTo be determined
Chlorpyrifos0.12[2]
Monocrotophos0.25[2]
Profenofos0.35[2]
Acephate4.0[2]

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human erythrocytes

  • This compound standard

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader or spectrophotometer

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.2-0.5 U/mL is common.

  • ATChI Solution (Substrate): Prepare a stock solution of ATChI in deionized water. A typical final assay concentration is around 1 mM.

  • DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer. A typical final assay concentration is around 0.3 mM.

  • This compound Standard Solutions: Prepare a series of standard solutions of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute in phosphate buffer to achieve the desired final concentrations for the inhibition curve.

Assay Protocol (96-well plate format)
  • Enzyme-Inhibitor Incubation:

    • To each well of a 96-well plate, add 20 µL of the this compound standard solution or the test sample.

    • Add 160 µL of the AChE solution to each well.

    • For the control (uninhibited) wells, add 20 µL of buffer instead of the inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • To initiate the reaction, add 10 µL of DTNB solution to each well.

    • Then, add 10 µL of ATChI solution to each well.

  • Measurement:

    • Immediately start measuring the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-20 minutes, or take a single endpoint reading after a fixed time (e.g., 10 minutes).

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve by identifying the concentration of this compound that causes 50% inhibition.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagents Prepare Reagents (AChE, DTNB, ATChI, this compound) plate Prepare 96-well Plate reagents->plate add_inhibitor Add this compound/ Sample plate->add_inhibitor add_enzyme Add AChE Solution add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_reagents Add DTNB & ATChI incubate->add_reagents measure Measure Absorbance (412 nm) add_reagents->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of Acetylcholinesterase Inhibition

signaling_pathway cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse (this compound) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE_shared Acetylcholinesterase (AChE) Signal Signal Termination Receptor->Signal Overstimulation Receptor Overstimulation Receptor->Overstimulation This compound This compound This compound->AChE Inhibition Accumulated_ACh Accumulated ACh Accumulated_ACh->Receptor Prolonged Binding Toxicity Toxicity Overstimulation->Toxicity AChE_shared->this compound

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Notes and Protocols for Mecarbam Extraction from Vegetables using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for the extraction of pesticide residues, including the carbamate (B1207046) insecticide Mecarbam, from a variety of food matrices, particularly fruits and vegetables.[1] Its streamlined procedure reduces solvent consumption and sample preparation time compared to traditional methods, while providing good recoveries for a broad spectrum of analytes.[1] This document provides detailed application notes and protocols for the extraction of this compound from vegetables using the two most common QuEChERS methods: the AOAC Official Method 2007.01 (acetate-buffered) and the EN 15662 (citrate-buffered) method.[1][2]

Principle

The QuEChERS method employs a two-step process:

  • Extraction: A homogenized vegetable sample is first extracted with acetonitrile (B52724). For the AOAC method, this is done in the presence of a buffering salt mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) to ensure the stability of pH-sensitive pesticides.[2] The EN method utilizes a citrate (B86180) buffer for this purpose.[1] The addition of these salts also induces phase separation between the aqueous sample matrix and the acetonitrile layer containing the extracted pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then cleaned up by adding a mixture of sorbents. Primary Secondary Amine (PSA) is commonly used to remove organic acids, fatty acids, and sugars.[3] For pigmented vegetables like spinach and bell peppers, Graphitized Carbon Black (GCB) is often included to remove pigments and sterols.[3][4] C18 sorbent can also be used to remove non-polar interferences such as fats and waxes.[1] After vortexing and centrifugation, the final extract is ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Data Presentation

While specific quantitative validation data for this compound across a wide range of vegetables is not extensively available in the public domain, the following tables summarize representative performance data for other carbamates and general pesticide suites in various vegetable matrices using the QuEChERS method. This data can be considered indicative of the expected performance for this compound.

Table 1: Representative Recovery Data for Carbamates and Other Pesticides in Vegetables using QuEChERS

Vegetable MatrixQuEChERS MethodAnalytical TechniqueAnalyte ClassAverage Recovery (%)RSD (%)
SpinachAOAC 2007.01LC-MS/MSMultiple Classes91.9<10
SpinachAOAC 2007.01GC/MSMultiple Classes--
TomatoModified QuEChERSGC-MSMultiple Classes83.84 - 119.73<20.54
CucumberModified QuEChERSGC-MSMultiple Classes>85-
Bell PepperAOAC with EMR–GPF CleanupLC/MS/MS & GC/MS/MSMultiple Classes>80<20

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Carbamates and Other Pesticides in Vegetables using QuEChERS

Vegetable MatrixQuEChERS MethodAnalytical TechniqueAnalyte ClassLOQ
SpinachAOAC 2007.01LC-MS/MSMultiple Classes5 ng/g
SpinachAOAC 2007.01GC/MSMultiple Classes10 ng/g (most analytes)
TomatoModified QuEChERSGC-MSMultiple Classes5.43 - 35 µg/kg
CucumberCENGC-MS/MSMultiple Classes<0.001 mg/kg

Experimental Protocols

AOAC Official Method 2007.01 (Acetate-Buffered)

This protocol is suitable for a wide range of vegetables.

4.1.1. Sample Preparation and Extraction

  • Homogenize a representative sample of the vegetable using a high-speed blender.

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[2]

  • Add 15 mL of acetonitrile containing 1% acetic acid.[2]

  • Cap the tube and shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[2]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

4.1.2. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • For general vegetables, the d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • For pigmented vegetables (e.g., spinach, bell peppers), use a d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of GCB.[3]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 5 minutes.

  • The supernatant is ready for analysis. It may be diluted with a suitable solvent if necessary.

EN 15662 Method (Citrate-Buffered)

This protocol is also widely used and is effective for many pesticide classes.

4.2.1. Sample Preparation and Extraction

  • Homogenize a representative sample of the vegetable. For samples with low water content (<80%), add an appropriate amount of deionized water to facilitate extraction.[1]

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of acetonitrile.[1]

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.[1]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

4.2.2. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 25 mg of PSA. For pigmented matrices, 25 mg of GCB can be added.[1]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 5 minutes.

  • The supernatant is ready for analysis.

Visualizations

Experimental Workflow

QuEChERS_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Cleanup Dispersive SPE Cleanup cluster_Analysis Analysis Homogenize Homogenize Vegetable Sample Weigh Weigh Homogenized Sample (10g or 15g) Homogenize->Weigh Add_Solvent Add Acetonitrile (with or without Acetic Acid) Weigh->Add_Solvent Shake1 Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (AOAC or EN) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, +/- GCB/C18) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (≥5000 x g, 5 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound extraction from vegetables.

Logical Relationship of QuEChERS Steps

QuEChERS_Logic Sample_Prep Sample Preparation Extraction Extraction Sample_Prep->Extraction Homogenized Sample Cleanup Cleanup (d-SPE) Extraction->Cleanup Crude Extract Analysis Instrumental Analysis Cleanup->Analysis Clean Extract

Caption: Logical flow of the main stages in the QuEChERS method.

References

Gas chromatography with flame photometric detector for Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of Mecarbam using Gas Chromatography with Flame Photometric Detection (GC-FPD)

Introduction

This compound is an organophosphate pesticide used as an insecticide and acaricide to protect a variety of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[1] This necessitates sensitive and selective analytical methods for its detection and quantification. Gas chromatography coupled with a Flame Photometric Detector (GC-FPD) is a robust and widely used technique for the analysis of organophosphorus pesticides (OPPs).[1][2] The FPD offers high selectivity for phosphorus- and sulfur-containing compounds, making it an ideal choice for analyzing this compound, which contains both elements.

This application note provides a detailed protocol for the determination of this compound residues in various matrices using GC-FPD. The methodology covers sample preparation, chromatographic conditions, and data analysis, offering a comprehensive guide for researchers and analytical chemists.

Principle of Flame Photometric Detection (FPD)

The Flame Photometric Detector operates by combusting the compounds eluting from the GC column in a hydrogen-rich flame. When phosphorus- or sulfur-containing compounds enter the flame, specific chemiluminescent reactions occur, emitting light at characteristic wavelengths (526 nm for phosphorus and 394 nm for sulfur). An optical filter selects the appropriate wavelength, and a photomultiplier tube measures the light intensity, which is proportional to the amount of the element in the sample. The pulsed version of the detector, PFPD, can offer even greater sensitivity and selectivity.[1]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to extract this compound from the matrix and remove interfering components. The choice of method depends on the sample matrix. Below are representative protocols for solid (e.g., agricultural products) and liquid (e.g., water) samples.

Protocol 1: Extraction from Solid Matrices (e.g., Fruits, Vegetables)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724). For samples with low water content, add an appropriate amount of water.[3]

  • Salting-Out: Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) to remove water and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc) to induce phase separation.[3]

  • Shaking & Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture. A common mixture includes primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal.[4]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the GC-FPD system.

Protocol 2: Extraction from Liquid Matrices (e.g., Water)

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and cleanup of water samples.[5][6]

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) to remove particulate matter. Adjust the pH if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove polar impurities.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and ethyl acetate.[6]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent like acetone (B3395972) or ethyl acetate for GC analysis.[2][7]

GC-FPD Instrumentation and Conditions

The following table summarizes the recommended instrumental parameters for the analysis of this compound. These are typical conditions for organophosphate pesticides and should be optimized for the specific instrument and application.[1][7]

ParameterRecommended Setting
Gas Chromatograph Agilent 6890, 7890 or equivalent
Injector Split/Splitless Inlet
Injection ModeSplitless (1 µL injection volume)
Inlet Temperature250 °C
Column Agilent HP-5 (or equivalent 5% Phenyl Methylpolysiloxane)
Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thickness[7]
Carrier Gas Helium or Nitrogen, Purity ≥ 99.99%
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)
Oven Program Initial: 100 °C, hold for 1 min
Ramp 1: 25 °C/min to 180 °C
Ramp 2: 4 °C/min to 200 °C
Ramp 3: 10 °C/min to 250 °C, hold for 5 min[7]
Detector Flame Photometric Detector (FPD) or Pulsed FPD (PFPD)
Detector Temperature250 °C[7]
FilterPhosphorus Mode (P-mode, ~526 nm)
Gas FlowsHydrogen: ~75 mL/min; Air: ~100 mL/min (Optimize for detector response)

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.

Caption: General workflow for this compound residue analysis.

Data Presentation and Performance

Calibration and Quantification

Quantification is typically performed using an external standard method. A series of calibration standards of this compound at different concentrations (e.g., 0.01 to 1.0 mg/L) are prepared and injected to generate a calibration curve. The linearity of the detector response is evaluated, with a coefficient of determination (R²) greater than 0.995 being acceptable.[7]

Method Performance Characteristics

The performance of the method should be validated by evaluating its linearity, recovery, precision, limit of detection (LOD), and limit of quantitation (LOQ). The table below shows typical performance data for organophosphate pesticides analyzed by GC-FPD, which can be expected to be similar for this compound.

ParameterTypical ValueMatrix Examples
Linearity (R²) 0.996 - 0.999[7]Plasma, Breast Milk
Recovery 60 - 120 %[2]Animal-derived foods, Olive Oil[8]
Precision (%RSD) < 20%[7]Plasma, Breast Milk
LOD 0.03 - 1.36 ng/mL (or mg/kg)[2][7]Various foods, Plasma, Milk
LOQ 0.1 mg/kg[2]Animal-derived foods

Note: These values are representative for the analysis of organophosphorus pesticides by GC-FPD and should be determined specifically for this compound during method validation.

Conclusion

The Gas Chromatography-Flame Photometric Detection method provides a selective, sensitive, and reliable approach for the determination of this compound residues in diverse and complex matrices. The outlined protocols for sample preparation and instrumental analysis, when properly validated, can be effectively implemented in regulatory monitoring, food safety assessment, and environmental analysis. The high selectivity of the FPD for phosphorus minimizes interferences, ensuring accurate quantification at trace levels.

References

Application Notes and Protocols for Mecarbam Detection Using Enzyme-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam is an organophosphate pesticide widely used in agriculture to protect crops from insects and mites. However, its high toxicity poses significant risks to human health and the environment. Therefore, the development of rapid, sensitive, and reliable methods for this compound detection is of great importance. Enzyme-based biosensors offer a promising alternative to conventional analytical techniques, providing advantages such as high specificity, rapid response, and portability.

This document provides detailed application notes and protocols for the detection of this compound using two types of enzyme-based biosensors: those based on the inhibition of acetylcholinesterase (AChE) and those utilizing the catalytic activity of organophosphate hydrolase (OPH). While specific performance data for this compound is limited in the current literature, this guide presents protocols and data for structurally similar and functionally related organophosphate and carbamate (B1207046) pesticides to serve as a strong starting point for developing this compound-specific biosensors.

Principle of Detection

Enzyme-based biosensors for this compound primarily operate on one of two principles:

  • Acetylcholinesterase (AChE) Inhibition: this compound, like other organophosphate and carbamate pesticides, inhibits the activity of the enzyme acetylcholinesterase. AChE hydrolyzes the neurotransmitter acetylcholine. A biosensor can be designed using AChE, where the inhibition of the enzyme by this compound leads to a measurable decrease in the enzymatic reaction rate. This change is typically monitored electrochemically or colorimetrically.

  • Organophosphate Hydrolase (OPH) Catalysis: Organophosphate hydrolase is an enzyme that can directly hydrolyze and detoxify a range of organophosphate compounds. An OPH-based biosensor measures the products of this hydrolysis reaction, such as p-nitrophenol, which can be detected electrochemically. The signal generated is directly proportional to the concentration of the organophosphate pesticide.

Data Presentation: Performance of Enzyme-Based Biosensors for Organophosphate and Carbamate Pesticides

The following tables summarize the quantitative performance of various enzyme-based biosensors for the detection of pesticides structurally or functionally related to this compound. This data provides a benchmark for the expected performance of a this compound-specific biosensor.

Table 1: Performance of Acetylcholinesterase (AChE) Inhibition-Based Biosensors

PesticideBiosensor ConfigurationDetection MethodLinear RangeLimit of Detection (LOD)Reference
ParaoxonScreen-printed electrode with AChEAmperometryNot specified0.5 ppb[1]
ChlorpyrifosTi3C2Tx MXene Quantum Dots with AChEDifferential Pulse Voltammetry10⁻¹⁴–10⁻⁸ M1 x 10⁻¹⁷ M[2]
CarbarylScreen-printed electrode with AChEAmperometryNot specified4 nM[3]
AldicarbScreen-printed electrode with AChEAmperometryNot specified8 nM[3]
MethomylScreen-printed electrode with AChEAmperometryNot specified2 nM[3]

Table 2: Performance of Organophosphate Hydrolase (OPH) Based Biosensors

PesticideBiosensor ConfigurationDetection MethodLinear RangeLimit of Detection (LOD)Reference
ParaoxonMesoporous carbon and carbon black with OPHAmperometryNot specified0.12 µM (36 ppb)[4]
DiazinonScreen-printed carbon electrode with OPHConductometry0-100 ppb40 ppb[5][6]
MalathionScreen-printed carbon electrode with OPHConductometry0-100 ppb30 ppb[5][6]
ChlorpyrifosScreen-printed carbon electrode with OPHConductometry0-100 ppb20 ppb[5][6]
FenitrothionRecombinant Pseudomonas putida with surface-expressed OPHAmperometry (Oxygen Electrode)Not specified277 ppb[7]

Experimental Protocols

Protocol 1: this compound Detection Using an Acetylcholinesterase (AChE) Inhibition-Based Electrochemical Biosensor

This protocol describes the fabrication and use of a screen-printed carbon electrode (SPCE) modified with acetylcholinesterase for the detection of this compound based on enzyme inhibition.

Materials and Reagents:

Experimental Workflow:

G cluster_prep Biosensor Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Clean SPCE prep2 Prepare AChE-Chitosan Solution prep1->prep2 prep3 Drop-cast on SPCE prep2->prep3 prep4 Cross-link with Glutaraldehyde prep3->prep4 prep5 Dry and Store prep4->prep5 measure1 Incubate with this compound prep5->measure1 measure2 Add ATCl Substrate measure1->measure2 measure3 Electrochemical Detection (e.g., DPV) measure2->measure3 analysis1 Measure Peak Current measure3->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Correlate with this compound Concentration analysis2->analysis3

Figure 1: Experimental workflow for AChE-based this compound detection.

Procedure:

  • Preparation of the AChE-Modified Electrode:

    • Clean the surface of the SPCE with deionized water and ethanol, then dry it under a nitrogen stream.

    • Prepare a 1 mg/mL AChE solution in PBS (pH 7.4).

    • Prepare a 0.5% (w/v) chitosan solution in 0.1 M acetic acid.

    • Mix the AChE solution and chitosan solution in a 1:1 volume ratio.

    • Drop-cast 5 µL of the mixture onto the working electrode of the SPCE and let it dry at room temperature.

    • Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzyme.

    • Rinse the electrode with PBS to remove any unbound enzyme and store it at 4°C when not in use.

  • Electrochemical Measurement:

    • Incubate the modified electrode in a known concentration of this compound solution for a predetermined time (e.g., 15 minutes) to allow for enzyme inhibition.

    • After incubation, rinse the electrode with PBS.

    • Perform the electrochemical measurement in a cell containing PBS and a specific concentration of the substrate, acetylthiocholine (ATCl).

    • Record the electrochemical response (e.g., using differential pulse voltammetry) which corresponds to the oxidation of thiocholine, the product of the enzymatic reaction.

    • A control measurement is performed without this compound incubation to determine the initial enzyme activity.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(I₀ - I) / I₀] * 100 where I₀ is the peak current of the control and I is the peak current after incubation with this compound.

    • A calibration curve is constructed by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: this compound Detection Using an Organophosphate Hydrolase (OPH) Based Biosensor

This protocol outlines the fabrication and application of an OPH-based biosensor for the direct detection of this compound.

Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Organophosphate Hydrolase (OPH)

  • Carbon nanotubes (CNTs) or other nanomaterials (optional, for signal enhancement)

  • Nafion solution

  • Phosphate buffer (pH 8.5)

  • This compound standard solutions

  • Electrochemical workstation

Experimental Workflow:

G cluster_fab Biosensor Fabrication cluster_detect Detection cluster_data Data Analysis fab1 Polish and Clean GCE fab2 Prepare OPH-Nanomaterial Suspension fab1->fab2 fab3 Drop-cast on GCE fab2->fab3 fab4 Apply Nafion Layer fab3->fab4 detect1 Add this compound to Electrochemical Cell fab4->detect1 detect2 Amperometric Measurement detect1->detect2 data1 Record Current Response detect2->data1 data2 Plot Calibration Curve (Current vs. Concentration) data1->data2

Figure 2: Experimental workflow for OPH-based this compound detection.

Procedure:

  • Fabrication of the OPH-Modified Electrode:

    • Polish the glassy carbon electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

    • Prepare a suspension of OPH. If using nanomaterials for enhancement, disperse a small amount of CNTs in a suitable solvent and then add the OPH solution.

    • Drop-cast a small volume (e.g., 5 µL) of the OPH suspension onto the GCE surface and allow it to dry.

    • Apply a thin layer of Nafion solution over the enzyme layer to immobilize the enzyme and prevent leaching.

  • Electrochemical Detection:

    • The measurement is typically carried out in an electrochemical cell containing a phosphate buffer (pH 8.5).

    • A suitable potential is applied to the working electrode.

    • The baseline current is recorded.

    • A known concentration of this compound is added to the cell, and the change in current is monitored. The hydrolysis of this compound by OPH generates an electroactive product, leading to a change in the current.

  • Data Analysis:

    • The current response is directly proportional to the concentration of this compound.

    • A calibration curve is generated by plotting the current response against the this compound concentration.

Signaling Pathways and Logical Relationships

AChE Inhibition Signaling Pathway

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine hydrolyzes ATCl Acetylthiocholine (Substrate) ATCl->AChE Electrode Electrode Thiocholine->Electrode is oxidized at This compound This compound This compound->AChE Inhibits Signal Reduced Electrochemical Signal Electrode->Signal

Figure 3: Signaling pathway of AChE inhibition by this compound.

OPH-Based Detection Logical Relationship

G This compound This compound OPH Organophosphate Hydrolase (OPH) This compound->OPH is hydrolyzed by Product Electroactive Hydrolysis Product OPH->Product generates Electrode Electrode Product->Electrode is detected at Signal Proportional Electrochemical Signal Electrode->Signal

Figure 4: Logical relationship in OPH-based this compound detection.

Conclusion

Enzyme-based biosensors provide a powerful tool for the rapid and sensitive detection of this compound. While this compound-specific data is still emerging, the protocols and performance benchmarks provided for related organophosphate and carbamate pesticides offer a solid foundation for the development and validation of this compound biosensors. The choice between an AChE inhibition-based or an OPH-based system will depend on the specific application requirements, such as desired sensitivity, selectivity, and operational simplicity. Further research should focus on optimizing these biosensor platforms specifically for this compound and validating their performance in real-world samples.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mecarbam, an organophosphate insecticide and acaricide, using High-Performance Liquid Chromatography (HPLC). The protocol outlines two primary detection methods: UV detection and fluorescence detection with post-column derivatization, the latter offering enhanced sensitivity and selectivity. This document provides comprehensive experimental protocols, including sample preparation for water and soil matrices, and summarizes the expected quantitative performance. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a non-systemic insecticide and acaricide effective against a range of pests. Due to its potential toxicity and environmental impact, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of thermally labile compounds like this compound.

This application note describes a reversed-phase HPLC method for the determination of this compound. For routine analysis, UV detection provides adequate sensitivity. For trace-level analysis and in complex matrices, a highly sensitive method involving post-column derivatization and fluorescence detection is presented, based on established protocols for carbamate (B1207046) pesticides.[1][2][3]

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or fluorescence detector. A post-column derivatization module is required for the fluorescence detection method.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4][5] Specialized carbamate analysis columns are also suitable.[6]

  • Reagents: HPLC grade acetonitrile (B52724), methanol, and water. Reagent grade o-phthalaldehyde (B127526) (OPA), 2-mercaptoethanol (B42355), sodium hydroxide (B78521), and boric acid are required for post-column derivatization.[1][2]

Chromatographic Conditions

Method 1: HPLC with UV Detection

A straightforward method for the quantification of this compound at moderate concentrations.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection UV at 220 nm[4][7]

Method 2: HPLC with Post-Column Derivatization and Fluorescence Detection

This method provides higher sensitivity and is suitable for trace residue analysis.[1][2][8]

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Methanol
Gradient 15% B to 80% B over 20 minutes
Flow Rate 0.8 mL/min[3]
Column Temperature 40 °C
Injection Volume 100 µL[1]
Post-Column Reagent 1 0.05 M Sodium Hydroxide
Post-Column Reagent 2 o-Phthalaldehyde (OPA) and 2-mercaptoethanol in borate (B1201080) buffer
Reactor Temperature 100 °C (for hydrolysis)[2]
Detection Fluorescence (Excitation: 330 nm, Emission: 465 nm)[3]
Sample Preparation

Water Samples

  • Filter the water sample through a 0.45 µm membrane filter.

  • For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.

  • Elute this compound from the cartridge with acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Soil Samples

  • Air-dry the soil sample and sieve it to remove large particles.

  • Extract a known amount of soil with acetonitrile by shaking or sonication.[9]

  • Centrifuge the mixture and collect the supernatant.

  • The extract can be cleaned up using SPE if necessary to remove interferences.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of carbamates, including this compound, using HPLC. The exact values for this compound should be determined during method validation.

ParameterHPLC-UVHPLC-Fluorescence (Post-Column)
Linearity (r²) > 0.995> 0.999[10]
Limit of Detection (LOD) 0.05 - 0.30 µg/mL[11]0.004 - 0.010 µg/L[12]
Limit of Quantification (LOQ) 0.20 - 5.0 µg/kg[13]0.05 µg/L[8]
Recovery 80 - 110%70 - 120%[14]
Precision (RSD%) < 10%< 15%

Experimental Protocols

Preparation of Post-Column Derivatization Reagents
  • Hydrolysis Solution (0.05 M NaOH): Dissolve 2.0 g of sodium hydroxide in 1 L of HPLC grade water.

  • OPA Reagent: Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol. Add this to 1 L of 0.05 M borate buffer (pH 9.5). Add 1 mL of 2-mercaptoethanol and mix well.[2]

System Suitability Test

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of this compound (e.g., 1 µg/mL) multiple times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Calibration

Prepare a series of calibration standards of this compound in the mobile phase, ranging from the limit of quantification to a concentration that brackets the expected sample concentrations. Inject each standard and construct a calibration curve by plotting the peak area versus the concentration.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection Methods cluster_result Result Sample Sample (Water/Soil) Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection Separation->Detection UV UV Detection Separation->UV PostColumn Post-Column Derivatization Separation->PostColumn Data Data Acquisition and Processing Detection->Data Quantification Quantification Data->Quantification Fluorescence Fluorescence Detection PostColumn->Fluorescence

Caption: General workflow for the HPLC analysis of this compound.

Post_Column_Derivatization Eluent Column Eluent (Containing this compound) Mixing1 Mixing Tee 1 Eluent->Mixing1 Hydrolysis Hydrolysis (100 °C) Mixing1->Hydrolysis Mixing2 Mixing Tee 2 Hydrolysis->Mixing2 Derivatization Derivatization Reaction Mixing2->Derivatization Detector Fluorescence Detector Derivatization->Detector Reagent1 0.05 M NaOH Reagent1->Mixing1 Reagent2 OPA/Thiol Reagent Reagent2->Mixing2

Caption: Post-column derivatization process for this compound analysis.

References

Application Notes and Protocols for the Analysis of Mecarbam in Biological Tissues and Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam is an organophosphate insecticide and acaricide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Its use in agriculture necessitates robust and sensitive analytical methods for monitoring exposure and conducting toxicological and pharmacokinetic studies in biological systems. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in various biological matrices, including blood (plasma/serum), urine, and tissues (e.g., liver). The methodologies described are based on modern analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and sensitivity.[2]

Principle of Analysis

The determination of this compound in complex biological samples involves a multi-step process:

  • Sample Preparation: The critical first step is to isolate this compound from the sample matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), Solid Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3][4] The choice of method depends on the matrix, required limit of detection, and available resources.

  • Chromatographic Separation: The prepared sample extract is injected into a chromatographic system (GC or LC) to separate this compound from other co-extracted compounds.

  • Mass Spectrometric Detection: Following separation, the analyte is detected and quantified by a tandem mass spectrometer (MS/MS). This is typically done in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Application Notes

Matrix Selection and Considerations
  • Blood (Serum/Plasma): Ideal for assessing recent or ongoing exposure. Sample preparation typically requires protein removal via precipitation with acetonitrile (B52724) or a more thorough cleanup using SPE or QuEChERS to minimize matrix effects.[5][6][7]

  • Urine: Useful for monitoring exposure as this compound is primarily excreted via urine, mainly as polar metabolites.[1] Analysis may target the parent compound or its metabolites. "Dilute and shoot" methods can be used for rapid screening, but SPE is recommended for lower detection limits and cleaner extracts.[8][9]

  • Tissues (Liver, Kidney): Essential for post-mortem analysis and distribution studies, as these are primary organs for metabolism and accumulation.[1] Homogenization is required, followed by robust extraction methods like SPE or QuEChERS to handle the high lipid and protein content.[3][4][10]

Method Performance and Validation Data

The validation of analytical methods is crucial to ensure reliable and reproducible results.[11] While specific data for this compound is limited, the following tables summarize typical performance characteristics for the analysis of related carbamate (B1207046) and organophosphate pesticides in biological matrices using modern analytical techniques.

Table 1: Performance of LC-MS/MS Methods for Carbamate Analysis

Parameter Performance Range Biological Matrices Reference
Linearity (R²) >0.995 Plasma, Urine, Food [7][12][13]
LOD 0.05 - 2.0 µg/kg Various [12][13]
LOQ 0.2 - 5.0 µg/kg Various [12][13]
Accuracy (Recovery %) 70% - 119% Various [12][13]

| Precision (RSD %) | < 15% | Various |[7][12][13] |

Table 2: Performance of GC-MS & GC-MS/MS Methods for Organophosphate Analysis

Parameter Performance Range Biological Matrices Reference
Linearity (R²) >0.99 Blood, Serum [5][14]
LOD 0.01 - 12 ng/mL Blood, Serum [5][14]
LOQ 0.05 - 9.0 ng/mL Serum [5]
Accuracy (Recovery %) 70% - 120% Blood, Serum [5][14]

| Precision (RSD %) | < 15% | Serum |[5] |

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (Blood, Urine, Tissue) Homogenize 2. Homogenization (Tissues Only) Collection->Homogenize If tissue Extraction 3. Extraction (SPE or QuEChERS) Collection->Extraction If fluid Homogenize->Extraction Cleanup 4. Cleanup & Concentration Extraction->Cleanup LCMS 5. LC-MS/MS or GC-MS/MS Analysis Cleanup->LCMS Quant 6. Quantification LCMS->Quant Report 7. Reporting Quant->Report

Caption: General workflow for this compound analysis in biological samples.

G cluster_quechers QuEChERS Protocol Sample 1. Homogenized Sample (10g in 50mL tube) AddACN 2. Add 10mL Acetonitrile Shake for 1 min Sample->AddACN AddSalts 3. Add Extraction Salts (e.g., MgSO₄, NaCl) Shake for 1 min AddACN->AddSalts Centrifuge1 4. Centrifuge AddSalts->Centrifuge1 Supernatant 5. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant Extraction Step dSPE 6. Add to dSPE Tube (PSA, C18, MgSO₄) Supernatant->dSPE Vortex 7. Vortex & Centrifuge dSPE->Vortex Final 8. Collect Supernatant for LC-MS/MS Analysis Vortex->Final Cleanup Step

Caption: Workflow for the QuEChERS sample preparation method.

G cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptors Postsynaptic Receptors ACh->Receptors Activates Products Choline + Acetate (Hydrolysis Products) AChE->Products Hydrolyzes Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Binds & Inhibits Stimulation Continuous Stimulation (Toxicity) Receptors->Stimulation Leads to

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction for Blood or Homogenized Tissue

This protocol is adapted from the widely used QuEChERS method for pesticide analysis and is suitable for complex matrices like whole blood, plasma, or homogenized liver.[3][14]

5.1.1 Materials

  • Homogenized tissue, whole blood, or plasma

  • Acetonitrile (ACN), LC-MS grade

  • QuEChERS extraction salt packet (e.g., 4g MgSO₄, 1g NaCl)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing 150mg MgSO₄, 50mg Primary Secondary Amine (PSA), 50mg C18)

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer and centrifuge

5.1.2 Extraction Procedure

  • Weigh 10 g of homogenized sample (or pipette 10 mL of blood/plasma) into a 50 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent agglomeration of salts.

  • Centrifuge at 4,000 x g for 5 minutes.

5.1.3 Dispersive SPE Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Collect the supernatant and transfer it to an autosampler vial.

  • The sample is now ready for LC-MS/MS or GC-MS/MS analysis. A solvent exchange step may be necessary for GC-MS compatibility.

Protocol 2: Solid Phase Extraction (SPE) for Urine or Plasma

This protocol is a general method for cleaning up liquid biological samples and is effective for removing salts and polar interferences.[4][5]

5.2.1 Materials

  • Urine or plasma sample

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • Methanol (B129727) (MeOH), LC-MS grade

  • Ultrapure water

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol, or Ethyl Acetate)

  • SPE vacuum manifold

  • Nitrogen evaporator

5.2.2 SPE Procedure

  • Sample Pre-treatment: Centrifuge the urine or plasma sample to remove particulates. Dilute 1 mL of the sample with 1 mL of ultrapure water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence is 3 mL of ultrapure water followed by 3 mL of 20% methanol in water. The specific wash solvents may need optimization.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute this compound from the cartridge using 3 mL of the chosen elution solvent. Collect the eluate in a clean tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS/MS) and transfer to an autosampler vial for analysis.

Protocol 3: Instrumental Analysis by LC-MS/MS

These are typical starting conditions for the analysis of carbamate and organophosphate pesticides. Method optimization is recommended.[7][13]

5.3.1 Chromatographic Conditions

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

5.3.2 Mass Spectrometer Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound: To be determined by infusing a standard solution. Based on literature for similar compounds, monitor at least two transitions for confirmation.

Conclusion

The analysis of this compound in biological tissues and fluids is achievable with high sensitivity and specificity using modern chromatographic and mass spectrometric techniques. The choice of sample preparation protocol, whether QuEChERS or SPE, is critical and should be selected based on the specific matrix and analytical objectives. Proper method validation is essential to ensure the data is accurate and defensible for research, clinical, or forensic applications. The protocols and data presented here provide a comprehensive framework for developing and implementing robust analytical methods for this compound.

References

Application Note: Monitoring Mecarbam Residues in Agricultural Runoff using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Mecarbam residues in agricultural runoff water. This compound, an organophosphate and carbamate (B1207046) insecticide, is utilized in agriculture to control a variety of pests on citrus and other fruit crops.[1] Due to its potential for off-site transport via runoff, monitoring its presence in surrounding water bodies is crucial for environmental risk assessment. The described method employs Solid Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach provides high selectivity and sensitivity for the quantification of this compound at trace levels. The protocol is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.

Introduction

This compound (S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate) is an insecticide and acaricide used to control scale insects and mealybugs, primarily in citrus cultivation.[1] As a member of the organophosphate and carbamate classes of pesticides, it functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2]

The environmental fate of this compound is of significant concern. It has moderate mobility in soil and can be transported into aquatic environments through agricultural runoff, posing a risk to non-target aquatic organisms.[1] Both biodegradation and hydrolysis contribute to its degradation in soil and water.[1] Given its toxicity to aquatic life, sensitive and specific analytical methods are required to monitor its concentration in environmental water samples.

This application note presents a validated method for the analysis of this compound in agricultural runoff. The method utilizes Solid Phase Extraction (SPE) to isolate and concentrate the analyte from the complex water matrix, followed by highly selective and sensitive quantification using LC-MS/MS. This methodology is suitable for routine monitoring and for generating high-quality data for environmental impact assessments.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples from agricultural runoff channels or receiving water bodies in 1-liter amber glass bottles to prevent photodegradation.

  • Preservation: Immediately after collection, cool the samples to 4°C. If analysis is not performed within 48 hours, acidify the samples to a pH between 2 and 3 with sulfuric acid to inhibit microbial degradation. Store the samples at 4°C and analyze within 7 days of collection.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for a 100 mL water sample. Adjust volumes accordingly for different sample sizes.

  • Materials:

    • SPE cartridges: C18 (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.

    • SPE manifold.

    • Methanol (B129727) (HPLC grade).

    • Deionized water (18 MΩ·cm).

    • Ethyl acetate (B1210297) (HPLC grade).

    • Nitrogen evaporator.

  • Procedure:

    • Cartridge Conditioning:

      • Pass 5 mL of ethyl acetate through the SPE cartridge.

      • Pass 5 mL of methanol through the cartridge.

      • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

    • Sample Loading:

      • Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

      • Dry the cartridge under vacuum for 10 minutes to remove excess water.

    • Elution:

      • Elute the retained this compound from the cartridge with two 4 mL aliquots of ethyl acetate into a collection tube.

    • Concentration and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

      • Vortex the sample for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • Liquid Chromatograph (LC) system capable of binary gradient elution.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 10% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound.

Table 1: LC-MS/MS MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) - QuantifierCollision Energy (eV)Product Ion 2 (m/z) - QualifierCollision Energy (eV)
This compound330.1199.115125.125

Table 2: Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Accuracy (Recovery %)85-110%
Precision (RSD %)< 15%

Table 3: Sample Analysis Results (Hypothetical Data)

Sample IDCollection DateThis compound Concentration (µg/L)
Runoff-0012025-11-150.25
Runoff-0022025-11-151.12
River-Upstream-0012025-11-16< LOQ
River-Downstream-0012025-11-160.08

Mandatory Visualization

Mecarbam_Analysis_Workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Collect 1L agricultural runoff in amber glass bottle Preservation 2. Store at 4°C Collection->Preservation Condition 3. Condition C18 SPE cartridge Load 4. Load 100 mL sample Condition->Load Wash 5. Wash with deionized water Load->Wash Elute 6. Elute with ethyl acetate Wash->Elute Concentrate 7. Evaporate to dryness and reconstitute in 1 mL Elute->Concentrate LCMS 8. Analyze by LC-MS/MS Concentrate->LCMS Quantify 9. Quantify this compound concentration LCMS->Quantify Report 10. Report results Quantify->Report

Caption: Experimental workflow for the monitoring of this compound residues.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of this compound in agricultural runoff. The combination of Solid Phase Extraction and LC-MS/MS analysis ensures accurate results at environmentally relevant concentrations. This protocol can be readily implemented in environmental monitoring laboratories to assess the impact of this compound use on water quality. The validation data demonstrates that the method meets the typical requirements for accuracy, precision, and linearity for pesticide residue analysis.

References

Application Notes and Protocols for Mecarbam in Insecticide Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam is an organothiophosphate carbamate (B1207046) insecticide effective against a range of plant-sucking insects.[1][2] Like other carbamates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system.[3][4] This document provides detailed application notes on the use of this compound in insecticide efficacy studies, including its mechanism of action, protocols for conducting efficacy bioassays, and a summary of available data.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the insect's nervous system.[3][4] Under normal circumstances, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve impulse.[5]

This compound, like other carbamate insecticides, acts as a competitive inhibitor of AChE.[4][6] The carbamate moiety of this compound binds to the serine hydroxyl group in the active site of the AChE enzyme, forming a carbamylated enzyme complex.[3] This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the natural breakdown of acetylcholine.[3]

The effective inactivation of AChE leads to an accumulation of acetylcholine in the synapse.[3][6] This results in the continuous and uncontrolled firing of nerve impulses, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death.[3]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_outcome Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PostSynaptic Postsynaptic Neuron (with ACh Receptors) ACh->PostSynaptic Binds to Receptors Choline Choline + Acetate AChE->Choline Inhibited_AChE Carbamylated AChE (Inactive) Hyperstimulation Continuous Nerve Impulse Firing This compound This compound This compound->AChE Inhibition Paralysis Paralysis Hyperstimulation->Paralysis Death Insect Death Paralysis->Death

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Quantitative Data on Insecticide Efficacy

A comprehensive review of publicly available scientific literature reveals a notable lack of specific quantitative efficacy data, such as LC50 (median lethal concentration) or LD50 (median lethal dose) values, for this compound against its primary target pests. This compound is principally used to control scale insects and mealybugs on citrus crops, with additional applications against aphids, leafhoppers, and whiteflies on various fruits and vines.[2]

While direct efficacy data for this compound is scarce, the following table summarizes the efficacy of various insecticides, including other carbamates and different chemical classes, against some of the target pest categories for which this compound is indicated. This information is intended to provide a comparative context for researchers.

Disclaimer: The data presented below is for comparative purposes only and should not be directly extrapolated to predict the efficacy of this compound. The effectiveness of any insecticide is highly dependent on the specific species, life stage, environmental conditions, and potential for resistance in the pest population.

Target PestInsecticideChemical ClassEfficacy Summary
Mealybugs ThiamethoxamNeonicotinoidProvided highest mortality (77%) in a study on citrus mealybugs.[7]
DinotefuranNeonicotinoidProvided high mortality (>60%) against citrus mealybugs 21 and 28 days after treatment.[7]
BuprofezinBuprofezinAchieved 95% reduction in cotton mealybug populations.
LufenuronBenzoylureaCaused moderate mortality of third-instar mealybug nymphs.[8]
Scale Insects MultipleNeonicotinoidsGenerally provided excellent control of elongate hemlock scale, cryptomeria scale, and gloomy scale.[9]
MultipleInsect Growth RegulatorsGenerally provided excellent control of elongate hemlock scale, cryptomeria scale, and gloomy scale.[9]
Aphids SulfoxaflorSulfoximineEffective against aphids.[10]
SpirotetramatTetramic AcidEffective against aphids.[10]
Whiteflies BuprofezinBuprofezinEffective against whiteflies.[10]
SpirotetramatTetramic AcidEffective against whiteflies.[10]

Experimental Protocols for Efficacy Studies

The following are detailed protocols for conducting laboratory-based bioassays to determine the insecticide efficacy of this compound. These protocols are generalized and may require optimization based on the specific target insect and research objectives.

Protocol 1: Leaf-Dip Bioassay for Foliar Pests (e.g., Aphids, Mealybugs)

This method is suitable for assessing the toxicity of an insecticide to insects that feed on plant foliage.

Materials:

  • Technical grade this compound (>85% purity)[2]

  • Acetone (B3395972) (analytical grade)

  • Distilled water

  • Triton X-100 or similar non-ionic surfactant

  • Host plant leaves (e.g., citrus, cotton)

  • Petri dishes (9 cm diameter) with ventilated lids

  • Filter paper

  • Forceps

  • Micropipettes

  • Glass beakers

  • Healthy, uniform-aged adult or nymphal insects

  • Incubator or environmental chamber set to appropriate conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of technical grade this compound and dissolve it in acetone to prepare a high-concentration stock solution (e.g., 10,000 ppm). Store in a sealed glass vial at 4°C.

  • Preparation of Test Solutions:

    • Perform serial dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.05% Triton X-100) to achieve a range of desired concentrations (e.g., 1, 10, 50, 100, 500 ppm).

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Select healthy, undamaged leaves from the host plant.

    • Using forceps, dip each leaf into a test solution (or control solution) for 10-20 seconds, ensuring complete and uniform coverage.

    • Place the treated leaves on a clean paper towel and allow them to air dry completely in a fume hood (approximately 1-2 hours).

  • Insect Exposure:

    • Line the bottom of each petri dish with a piece of filter paper.

    • Place one dried, treated leaf into each petri dish.

    • Carefully transfer a known number of insects (e.g., 20-30 aphids or mealybug crawlers) onto the leaf surface in each dish using a fine paintbrush.

    • Typically, 3-5 replicates should be prepared for each concentration and the control.

  • Incubation:

    • Place the sealed petri dishes in an incubator or environmental chamber under controlled conditions.

  • Mortality Assessment:

    • Record insect mortality at specific time intervals (e.g., 24, 48, and 72 hours) after exposure.

    • An insect is considered dead if it is unable to make coordinated movements when gently prodded with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 (where n = number of insects, T = treated, C = control)

    • Use probit analysis or log-logistic regression to calculate the LC50 and LC90 values and their 95% confidence intervals.

Protocol 2: Systemic Efficacy Bioassay for Phloem-Feeding Insects

This method assesses the efficacy of this compound when taken up by the plant's vascular system.

Materials:

  • All materials from Protocol 1

  • Small potted host plants

  • Syringes or graduated cylinders for soil drenching

Procedure:

  • Preparation of Drench Solutions:

    • Prepare serial dilutions of the this compound stock solution in distilled water (without surfactant) to the desired concentrations.

  • Soil Drench Application:

    • Water the potted plants 24 hours prior to treatment to ensure uniform soil moisture.

    • Apply a precise volume of the this compound test solution (or control solution) evenly to the soil surface of each pot. The volume should be sufficient to moisten the root zone without excessive leaching.

    • Maintain a set of control plants treated only with water.

    • Keep the treated plants in a greenhouse or growth chamber for a specified uptake period (e.g., 3-7 days) to allow for systemic translocation of the insecticide.

  • Insect Infestation and Exposure:

    • After the uptake period, infest each plant with a known number of target insects (e.g., 20-30 adult aphids or mealybugs). Insects can be confined to a specific leaf or stem section using a clip-cage if necessary.

    • Ensure 3-5 replicate plants for each treatment concentration and the control.

  • Incubation and Mortality Assessment:

    • Maintain the infested plants under controlled environmental conditions.

    • Record insect mortality on the plants at specified time intervals (e.g., 24, 48, 72, 96 hours) after infestation.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the LC50 value for systemic activity.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_bioassay Phase 2: Bioassay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solution (this compound in Acetone) P2 Create Serial Dilutions (Aqueous Solutions) P1->P2 B2 Treat Substrate (Leaves, Soil, Diet) P2->B2 P3 Rear Healthy Insect Colony (Uniform Age & Stage) B3 Introduce Insects (Known Number per Replicate) P3->B3 B1 Select Bioassay Method B1a Leaf-Dip / Topical Application (Contact Toxicity) B1->B1a B1b Soil Drench / Diet Incorporation (Systemic/Ingestion Toxicity) B1->B1b B1a->B2 B1b->B2 B2->B3 B4 Incubate Under Controlled Conditions B3->B4 A1 Record Mortality (e.g., 24, 48, 72 hours) B4->A1 A2 Correct for Control Mortality (Abbott's Formula) A1->A2 A3 Perform Probit Analysis A2->A3 A4 Determine LC50 / LD50 Values & Confidence Intervals A3->A4

Figure 2: General Experimental Workflow for Insecticide Efficacy Bioassay.

References

Application Notes and Protocols: Investigating the Impact of Mecarbam on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam, an organophosphate and carbamate (B1207046) insecticide, is utilized in agricultural settings to control a range of pests on various crops.[1] Upon application, this compound can enter the soil ecosystem, potentially impacting the diverse communities of microorganisms that are integral to soil health, nutrient cycling, and overall ecosystem stability. Understanding the interactions between this compound and soil microbes is essential for a comprehensive environmental risk assessment and the development of sustainable agricultural practices.

These application notes provide a detailed protocol for a laboratory-based study designed to elucidate the effects of mecarbamatypical application concentrations on the structure and function of soil microbial communities. The described methodologies cover experimental design, soil treatment, and a suite of analytical techniques to assess changes in microbial populations and their activities.

Data Presentation

Quantitative data from the experiments described below should be summarized in the following tables for clarity and comparative analysis.

Table 1: this compound Concentration and Dissipation in Soil

Time Point (Days)This compound Concentration (mg/kg soil)Mecarboxon (mg/kg soil)Diethoate (mg/kg soil)Diethoxon (mg/kg soil)
0
7
14
28
56

Table 2: Soil Microbial Biomass and Diversity Indices

TreatmentTotal Microbial Biomass (µg C/g soil)Bacterial 16S rRNA Gene Copies/g soilFungal ITS Gene Copies/g soilShannon Diversity Index (H')Chao1 Richness Estimate
Control
Low Dose this compound
High Dose this compound

Table 3: Relative Abundance of Key Microbial Phyla (%)

TreatmentProteobacteriaAcidobacteriaActinobacteriaBacteroidetesFirmicutesAscomycotaBasidiomycota
Control
Low Dose this compound
High Dose this compound

Table 4: Soil Enzyme Activities

| Treatment | Dehydrogenase (µg TPF/g soil/24h) | Urease (µg N/g soil/2h) | Phosphatase (µg pNP/g soil/h) | β-Glucosidase (µg pNP/g soil/h) | | :--- | :--- | :--- | :--- | :--- | :--- | | Control | | | | | | Low Dose this compound | | | | | | High Dose this compound | | | | |

Experimental Protocols

Experimental Design and Soil Preparation

This protocol outlines a microcosm study to assess the impact of this compound on soil microbial communities.

a. Soil Collection and Characterization:

  • Collect topsoil (0-15 cm) from a field with no recent history of pesticide application.

  • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

  • Homogenize the sieved soil thoroughly.

  • Characterize the soil for its physicochemical properties including pH, organic matter content, texture (sand, silt, clay percentages), and total nitrogen.

b. This compound Treatment:

  • This compound has a soil half-life that can range from 13 to 77 days.[2] The degradation is primarily chemical.[1]

  • Prepare two treatment concentrations of this compound based on recommended application rates (0.03% to 0.075% active ingredient for high volume spraying).[1] For a laboratory setting, these can be calculated and applied to the soil on a mass basis (e.g., mg this compound per kg of dry soil).

    • Low Dose: Representative of a typical single application.

    • High Dose: Representative of a higher or repeated application scenario.

  • A control group with no this compound application is essential.

  • Dissolve the required amount of this compound in a minimal amount of a suitable solvent (e.g., acetone) and mix it with a small amount of soil. This treated soil is then thoroughly mixed with the bulk soil for that treatment group to ensure even distribution. The same amount of solvent should be applied to the control soil.

  • Place the treated and control soils into individual microcosms (e.g., glass jars with perforated lids to allow gas exchange).

  • Adjust the moisture content of the soil to 60% of its water-holding capacity and maintain it throughout the experiment.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

c. Sampling:

  • Collect soil samples from each microcosm at predetermined time points. Given the half-life of this compound, suggested time points are 0, 7, 14, 28, and 56 days post-application.

  • At each sampling point, collect enough soil for all planned analyses.

Analysis of this compound Residues

a. Principle: To monitor the degradation of this compound and the formation of its primary metabolites (mecarboxon, diethoate, and diethoxon).[1]

b. Procedure:

  • Extraction: Extract this compound and its metabolites from soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from the soil extract.

  • Analysis: Quantify the concentrations of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

Soil DNA Extraction and Sequencing

a. Principle: To obtain high-quality DNA from the soil microbial community for downstream molecular analysis.

b. Procedure:

  • Extract total genomic DNA from 0.25-0.5 g of each soil sample using a commercially available soil DNA isolation kit, following the manufacturer's instructions. These kits are designed to minimize the co-extraction of humic substances, which can inhibit subsequent enzymatic reactions.

  • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

c. 16S rRNA and ITS Gene Amplicon Sequencing:

  • Amplify the V4 hypervariable region of the bacterial 16S rRNA gene and the ITS1 or ITS2 region of the fungal internal transcribed spacer (ITS) using established primer pairs.

  • Perform polymerase chain reaction (PCR) in triplicate for each DNA sample to minimize PCR bias.

  • Pool the triplicate PCR products and purify them.

  • Sequence the purified amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

Bioinformatic and Statistical Analysis

a. Principle: To process the raw sequencing data to determine the composition and diversity of the microbial communities.

b. Procedure:

  • Quality Filtering: Remove low-quality reads and chimeras from the raw sequencing data.

  • OTU Clustering: Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

  • Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence against a reference database (e.g., Greengenes or SILVA for 16S rRNA, UNITE for ITS).

  • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) and beta diversity to compare the microbial community structure between different treatments.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, PERMANOVA) to determine the significance of the observed differences between the control and this compound-treated groups.

Soil Enzyme Activity Assays

a. Principle: To assess the functional impact of this compound on key soil microbial processes by measuring the activity of extracellular enzymes involved in nutrient cycling.

b. Dehydrogenase Activity:

  • Measures the overall metabolic activity of the soil microbial community.

  • Method: Incubate soil with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by dehydrogenases to triphenyl formazan (B1609692) (TPF). Extract the TPF with methanol (B129727) and measure its concentration spectrophotometrically at 485 nm.

c. Urease Activity:

  • Measures the hydrolysis of urea (B33335) to ammonia, a key step in nitrogen mineralization.

  • Method: Incubate soil with a urea solution. Measure the amount of ammonium (B1175870) released using a colorimetric method (e.g., Berthelot reaction) or an ammonium-selective electrode.

d. Phosphatase Activity:

  • Measures the mineralization of organic phosphorus.

  • Method: Incubate soil with p-nitrophenyl phosphate (B84403) (pNPP). Measure the amount of p-nitrophenol (pNP) released spectrophotometrically at 400 nm.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving soil_characterization Physicochemical Characterization soil_collection->soil_characterization treatment Soil Treatment (Control, Low & High Dose) soil_collection->treatment mecarbam_prep This compound Stock Preparation mecarbam_prep->treatment incubation Microcosm Incubation treatment->incubation sampling_points Sampling at Day 0, 7, 14, 28, 56 incubation->sampling_points residue_analysis This compound Residue Analysis (HPLC) sampling_points->residue_analysis dna_extraction Soil DNA Extraction sampling_points->dna_extraction enzyme_assays Enzyme Activity Assays sampling_points->enzyme_assays data_tables Quantitative Data Tabulation residue_analysis->data_tables sequencing 16S rRNA & ITS Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics bioinformatics->data_tables enzyme_assays->data_tables statistical_analysis Statistical Analysis data_tables->statistical_analysis conclusion Conclusion on this compound Impact statistical_analysis->conclusion

Caption: Experimental workflow for studying the effect of this compound on soil microbial communities.

Mecarbam_Degradation_Pathway This compound This compound Mecarboxon Mecarboxon This compound->Mecarboxon Oxidation Diethoate Diethoate This compound->Diethoate Hydrolysis Diethoxon Diethoxon Mecarboxon->Diethoxon Hydrolysis Diethoate->Diethoxon Oxidation

Caption: Postulated degradation pathway of this compound in the soil environment.[1]

References

Application Notes: Mecarbam as a Positive Control in Cholinesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[1] The inhibition of these enzymes is a key mechanism of action for a variety of compounds, including insecticides and therapeutic agents for neurodegenerative diseases.[1] In the development and validation of assays designed to screen for novel cholinesterase inhibitors, the use of a reliable positive control is essential to ensure assay performance and data validity. Mecarbam, an organothiophosphate and carbamate (B1207046) ester, serves as an effective positive control due to its well-established mechanism as a cholinesterase inhibitor.[2] These application notes provide detailed protocols and data for the use of this compound as a positive control in cholinesterase assays.

Mechanism of Action

This compound, like other carbamate insecticides, acts as a pseudo-irreversible inhibitor of cholinesterases.[3] The mechanism involves the carbamylation of a serine residue within the active site of the enzyme. This process occurs in two main steps:

  • Formation of a Reversible Complex: this compound first binds to the active site of the cholinesterase to form a non-covalent Michaelis-Menten complex.

  • Carbamylation: The serine hydroxyl group in the enzyme's active site attacks the carbamate moiety of this compound, leading to the formation of a stable, carbamylated enzyme. This covalent modification renders the enzyme inactive.

While the carbamylated enzyme can undergo spontaneous reactivation through hydrolysis, the rate of this decarbamylation is significantly slower than the hydrolysis of acetylcholine by the native enzyme, leading to a prolonged inhibition.[4]

Data Presentation

Table 1: Comparative IC50 Values of Carbamate Cholinesterase Inhibitors

Carbamate InhibitorEnzymeIC50 Value (µM)Reference
RivastigmineAChE (human)~4.15[1]
RivastigmineBChE (equine)Varies[5]
GalantamineAChE (electric eel)Varies[6]
GalantamineBChE (equine)Varies[6]
CarbofuranAChE0.033[7]
Aldicarb sulfoxide (B87167)AChEVaries[8]

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and other assay conditions.

Experimental Protocols

The following protocols are based on the widely used Ellman's method for measuring cholinesterase activity. This colorimetric assay measures the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Materials and Reagents
  • This compound (analytical standard)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Protocol 1: Determination of this compound IC50

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Prepare Reagent Solutions:

    • Enzyme Solution: Dilute the cholinesterase enzyme in phosphate buffer to a working concentration that yields a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a solution of ATCI or BTCI in phosphate buffer.

    • DTNB Solution: Prepare a solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • Enzyme solution

      • Different concentrations of this compound dilutions (or buffer for the uninhibited control).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15 minutes) to allow this compound to interact with the enzyme.

    • Add DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using a suitable software package (e.g., by fitting a sigmoidal dose-response model).

Protocol 2: Using this compound as a Positive Control

This protocol describes how to use a fixed concentration of this compound as a positive control in a screening assay.

  • Prepare Solutions: Prepare the enzyme, substrate, and DTNB solutions as described in Protocol 1.

  • Prepare this compound Positive Control Solution: Prepare a dilution of this compound in phosphate buffer at a concentration that is expected to give a high level of inhibition (e.g., 5-10 times its IC50 value, or a concentration known to produce >80% inhibition).

  • Assay Procedure:

    • Set up the following wells in a 96-well plate:

      • Blank: Contains all reagents except the enzyme.

      • Uninhibited Control (100% activity): Contains all reagents and the vehicle (e.g., buffer with the same low concentration of DMSO as the test compounds).

      • Positive Control: Contains all reagents and the pre-determined concentration of this compound.

      • Test Compound Wells: Contains all reagents and the compounds being screened.

    • Follow the pre-incubation and reaction initiation steps as described in Protocol 1.

    • Measure the absorbance at 412 nm. This can be a kinetic or an endpoint measurement.

  • Data Interpretation:

    • The uninhibited control should show a significant increase in absorbance.

    • The positive control (this compound) should show a significantly reduced absorbance change compared to the uninhibited control, confirming that the assay system can detect inhibitors.

    • The activity of the test compounds can be compared to the uninhibited and positive controls to determine their inhibitory potential.

Visualizations

Cholinesterase Inhibition by this compound

Cholinesterase_Inhibition cluster_0 Active Enzyme cluster_1 Inhibition Process AChE Cholinesterase (AChE/BChE) (Active) Complex Enzyme-Mecarbam Complex (Reversible) AChE->Complex Binding This compound This compound This compound->Complex Carbamylated Carbamylated Enzyme (Inactive) Complex->Carbamylated Carbamylation Carbamylated->AChE Slow Decarbamylation (Spontaneous Reactivation)

Caption: Mechanism of pseudo-irreversible inhibition of cholinesterase by this compound.

Experimental Workflow for Cholinesterase Assay

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, this compound) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Controls, Test Compounds) prep_reagents->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb start_reaction Initiate Reaction (Add Substrate) add_dtnb->start_reaction measure Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Caption: General workflow for a cholinesterase inhibition assay using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Mecarbam in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Mecarbam. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common chromatographic challenges, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge. For this compound analysis, this can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased sensitivity. An ideal chromatographic peak should be Gaussian in shape.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The most frequent causes of peak tailing for polar compounds like this compound, which contains a carbamate (B1207046) group, include:

  • Secondary interactions: Unwanted interactions between this compound and active sites on the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Mobile phase issues: An inappropriate mobile phase pH, incorrect buffer concentration, or the wrong choice of organic modifier can all contribute to poor peak shape.[3][4]

  • Column problems: Degradation of the column packing material, contamination from sample matrix or mobile phase, or the formation of a void at the column inlet can lead to peak distortion.

  • Sample-related issues: Overloading the column with too much sample or using a sample solvent that is too strong can cause peak tailing.

  • System issues: Excessive extra-column volume from long or wide-bore tubing can cause band broadening and peak tailing.

Q3: I am observing peak tailing for this compound. Where should I start my troubleshooting?

A3: A systematic approach is crucial. Begin by examining your chromatogram and considering the following:

  • Is the tailing observed for all peaks or just this compound? If all peaks are tailing, it could indicate a problem with the column, such as a void or a blockage at the inlet frit. If only the this compound peak is tailing, it is more likely a chemical interaction issue.

  • Has the peak shape degraded over time or was it always poor? Gradual deterioration suggests column aging or contamination, while consistently poor peak shape points towards a suboptimal method.

The troubleshooting workflow diagram below provides a step-by-step guide to identifying and resolving the root cause of peak tailing.

Troubleshooting Guide

This guide provides detailed solutions to specific problems you might encounter with peak tailing during this compound analysis.

Issue 1: Peak tailing is observed specifically for the this compound peak.

This is often indicative of secondary chemical interactions between this compound and the stationary phase.

  • Cause A: Secondary Interactions with Silanol Groups

    • Explanation: this compound, with its polar carbamate functional group, can interact with free silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18, C8).[1][2] These interactions are a common cause of peak tailing for polar and basic compounds.

    • Solutions:

      • Use an End-Capped Column: Select a column that has been "end-capped," a process that chemically derivatizes most of the free silanol groups, thereby reducing their availability for secondary interactions.

      • Adjust Mobile Phase pH: While this compound is predicted to be essentially neutral, operating at a lower pH (e.g., 2.5-4.0) can help to suppress any potential ionization of residual silanol groups, minimizing interactions. Ensure your column is stable at the chosen pH.

      • Add a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) or a chaotropic salt (e.g., NaClO4), into the mobile phase can help to mask the active silanol sites and improve peak shape.[3]

      • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may provide a better peak shape for this compound.

Issue 2: All peaks in the chromatogram are tailing.

This usually points to a physical problem with the column or the HPLC system.

  • Cause B: Column Degradation or Contamination

    • Explanation: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained compounds from the sample matrix. This can lead to a general loss of performance and peak tailing for all analytes.

    • Solutions:

      • Column Washing: Flush the column with a series of strong solvents to remove contaminants. Follow the column manufacturer's recommendations for appropriate washing procedures.

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components and particulates.

      • Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and need to be replaced.

  • Cause C: Column Void or Channelling

    • Explanation: A void can form at the inlet of the column due to physical shock or dissolution of the silica (B1680970) at high pH. This disrupts the flow path and causes peak distortion.

    • Solution:

      • Column Reversal (Use with Caution): In some cases, reversing the column and flushing it with a strong solvent can help to settle the packing bed. Always check the manufacturer's instructions before reversing a column. If the problem persists, the column should be replaced.

  • Cause D: Extra-Column Volume

    • Explanation: Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread, resulting in broader and more asymmetrical peaks.

    • Solution:

      • Optimize Tubing: Use tubing with the smallest possible internal diameter and shortest possible length to connect the components of your HPLC system.

Data Presentation

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, which can be analogous to the behavior of this compound due to its polar nature and potential for secondary interactions.

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35
3.01.33
Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment to reduce peak tailing.[5]

Experimental Protocols

Method for HPLC Analysis of N-Methylcarbamate Pesticides (Adapted from EPA Method 8318)

This method can be used as a starting point for the analysis of this compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is common. The initial mobile phase is often highly aqueous, with the percentage of acetonitrile increasing over the course of the run.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Post-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection is a sensitive and selective method for N-methylcarbamates.[6] Alternatively, UV detection can be used.

  • Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Sample Preparation:

A solid-phase extraction (SPE) with a C18 cartridge can be employed to clean up complex samples and remove matrix components that may interfere with the analysis or contaminate the column.

Visualizations

Below is a troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound q1 Is tailing specific to this compound peak? start->q1 specific_tailing Likely Chemical Interaction q1->specific_tailing Yes general_tailing Likely Physical/System Issue q1->general_tailing No (all peaks tail) sol_ph Adjust Mobile Phase pH (e.g., 2.5-4.0) specific_tailing->sol_ph sol_additive Add Mobile Phase Additive (e.g., TEA) specific_tailing->sol_additive sol_column_chem Use End-Capped or Polar-Embedded Column specific_tailing->sol_column_chem end_node Peak Shape Improved sol_ph->end_node sol_additive->end_node sol_column_chem->end_node q2 Check for Column Contamination/Degradation general_tailing->q2 sol_wash Wash Column with Strong Solvents q2->sol_wash Yes q3 Check for Column Void/Channelling q2->q3 No sol_guard Use/Replace Guard Column sol_wash->sol_guard sol_wash->q3 sol_replace_column Replace Analytical Column sol_guard->sol_replace_column sol_guard->q3 sol_replace_column->q3 sol_reverse Reverse and Flush Column (with caution) q3->sol_reverse Yes q4 Check for Extra-Column Volume q3->q4 No sol_reverse->q4 sol_tubing Optimize Tubing (shorter, narrower ID) q4->sol_tubing Yes q4->end_node No sol_tubing->end_node

Caption: Troubleshooting workflow for peak tailing of this compound in HPLC.

References

Technical Support Center: Overcoming Matrix Effects in Mecarbam LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Mecarbam by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Q: My chromatogram for this compound shows poor peak shape. What could be the cause and how can I resolve it?

  • A: Poor peak shape can be caused by several factors, including column degradation, improper mobile phase composition, or interactions with the analytical column.

    • Solution 1: Column Maintenance and Selection:

      • Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.

      • Guard Column: Use a guard column to protect the analytical column from matrix components.

      • Column Chemistry: Ensure the column chemistry is appropriate for this compound. A C18 column is commonly used for carbamate (B1207046) analysis.

    • Solution 2: Mobile Phase Optimization:

      • pH Adjustment: The pH of the mobile phase can affect the peak shape of ionizable compounds. For carbamates, a mobile phase containing additives like formic acid or ammonium (B1175870) formate (B1220265) is often used to improve peak shape and ionization efficiency.

      • Gradient Optimization: Adjust the gradient elution profile to ensure this compound elutes in a region with optimal mobile phase composition for good peak shape.

Issue 2: Ion Suppression or Enhancement

  • Q: I am observing significant ion suppression (or enhancement) for this compound, leading to inaccurate quantification. How can I identify and mitigate this?

  • A: Ion suppression or enhancement is a primary manifestation of matrix effects, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.

    • Solution 1: Sample Preparation and Cleanup:

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis in food matrices.[1][2][3][4] The use of different sorbents in the dispersive solid-phase extraction (dSPE) cleanup step can effectively remove various matrix interferences.[5]

      • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than QuEChERS. The choice of sorbent and elution solvents is critical for removing interferences while retaining the analyte.[6][7][8][9]

    • Solution 2: Chromatographic Separation:

      • Optimize Gradient: Modify the LC gradient to better separate this compound from co-eluting matrix components.

    • Solution 3: Sample Dilution:

      • Diluting the final extract can be a simple and effective way to reduce the concentration of interfering matrix components.[5] However, this may impact the limit of detection.

    • Solution 4: Use of an Internal Standard:

      • A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[10][11][12] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification. If a SIL standard for this compound is not available, a structural analog from the carbamate family can be considered.

Issue 3: Low or Inconsistent Analyte Recovery

  • Q: My recovery for this compound is low and varies between samples. What are the likely causes and solutions?

  • A: Low and inconsistent recovery can stem from issues in the extraction and cleanup steps, or degradation of the analyte.

    • Solution 1: Optimize Extraction Protocol:

      • Solvent Choice: Ensure the extraction solvent is appropriate for your sample matrix. Acetonitrile (B52724) is commonly used in the QuEChERS method.[1]

      • Homogenization: Thorough homogenization of the sample is crucial for efficient extraction.

    • Solution 2: Prevent Analyte Degradation:

      • pH Control: Carbamates can be susceptible to hydrolysis under certain pH conditions. Maintaining an acidic pH during extraction and storage can improve stability.[5]

      • Temperature Control: Process samples at low temperatures to minimize degradation.

    • Solution 3: Validate Cleanup Step:

      • The sorbents used in dSPE or SPE can sometimes retain the analyte of interest. Perform recovery experiments with spiked blank matrix to ensure the cleanup step is not causing a loss of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[13] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can lead to inaccurate quantification.[14]

Q2: How can I quantify the extent of matrix effects for this compound in my samples?

A: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a standard solution prepared in a clean solvent to the peak area of the analyte spiked into a blank sample extract at the same concentration. The following equation can be used:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q3: What is the QuEChERS method and how can it help reduce matrix effects?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method widely used for pesticide residue analysis in food.[1][4] It involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE). The dSPE step uses various sorbents to remove different types of matrix interferences, such as fats, pigments, and sugars, thereby reducing matrix effects.[5]

Q4: Which dSPE sorbents should I use for this compound analysis in fruit and vegetable samples?

A: The choice of dSPE sorbents depends on the specific matrix:

  • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars. It is used in most QuEChERS applications.[5]

  • C18 (Octadecyl): Removes non-polar interferences like fats and waxes.[5]

  • Graphitized Carbon Black (GCB): Effective at removing pigments like chlorophyll (B73375) and carotenoids. However, it can also retain planar pesticides, so its use should be validated for this compound recovery.[5]

A combination of these sorbents is often used to achieve optimal cleanup.

Q5: What are the benefits of using a stable isotope-labeled (SIL) internal standard for this compound analysis?

A: A SIL internal standard is a version of the this compound molecule where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C or ²H). Since it has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same matrix effects.[10][11][12] By using the ratio of the analyte signal to the SIL internal standard signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Quantitative Data Summary

The following tables provide representative quantitative data on recovery and matrix effects for carbamate pesticides in various food matrices. While this data is not specific to this compound, it offers valuable insights into the expected performance of analytical methods for this class of compounds.

Table 1: Recovery of Carbamate Pesticides in Date Palm Fruits using Different QuEChERS Kits

CarbamateKit 1 Recovery (%)Kit 2 Recovery (%)Kit 3 Recovery (%)
Aldicarb110102105
Carbofuran1029895
Methomyl659254
Carbaryl859578
Propoxur9810192
Bendiocarb558845
Data adapted from a study on carbamate pesticides in dates, showcasing the importance of optimizing the QuEChERS kit for a specific matrix.[15]

Table 2: Matrix Effects of Carbamate Pesticides in Date Palm Fruits

CarbamateMatrix Effect (%)
Carbosulfan-4.46
Carbaryl-4.98
Propoxur-3.29
Bendiocarb-0.96
Methomyl10.52
Aldicarb13.26
This table illustrates that even with cleanup, some level of matrix effect (both suppression and enhancement) can be expected. Values are considered negligible if within ±20%.[15]

Table 3: Recovery of Carbamates in Various Food Matrices using a Validated LC-MS/MS Method

CarbamateSpiked Level (µg/kg)MatrixRecovery (%)RSD (%)
Carbamate Mix10Grapes88 - 105< 10
Carbamate Mix10Onions91 - 109< 10
Carbamate Mix10Tomatoes85 - 110< 12
This table demonstrates the typical recovery and precision that can be achieved for carbamates in different vegetable and fruit matrices.[16]

Experimental Protocols

1. Generic QuEChERS Protocol for this compound in Fruits and Vegetables

This protocol is based on the widely accepted QuEChERS methodology and can be adapted for this compound analysis.[1][4][5]

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For low-moisture samples, it may be necessary to add water to rehydrate the matrix before homogenization.[4]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid for better stability of carbamates).

    • If using an internal standard, add it at this stage.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, an appropriate amount of GCB or C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 1-2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

2. Generic Solid-Phase Extraction (SPE) Protocol for this compound

This protocol provides a general framework for developing an SPE method for this compound cleanup.[6][8][9]

  • Sorbent Selection: Choose an appropriate sorbent. For carbamates, reversed-phase sorbents like C18 are commonly used.

  • Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol) followed by water or a buffer.

  • Sample Loading: Load the sample extract (previously diluted with water or a buffer to ensure retention) onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences without eluting this compound. This step may require optimization.

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. Typical LC-MS/MS Parameters for Carbamate Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing additives like 0.1% formic acid or 5 mM ammonium formate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 4: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
330.0227.1897.035
Data obtained from a pesticide MRM library. These values should be optimized on the specific instrument being used.[17]

Visualizations

G cluster_0 Troubleshooting Workflow for Low this compound Signal start Low or No this compound Signal check_ms Check MS Performance? (Tune, Calibrate) start->check_ms check_lc Evaluate Chromatography? (Peak Shape, Retention Time) check_ms->check_lc MS OK fix_ms Optimize MS Parameters (Ion Source, Gas Flows) check_ms->fix_ms MS Issue check_prep Investigate Sample Prep? (Recovery, Matrix Effects) check_lc->check_prep LC OK fix_lc Optimize LC Method (Gradient, Column) check_lc->fix_lc LC Issue fix_prep Optimize Sample Prep (Cleanup, Dilution, Use IS) check_prep->fix_prep Prep Issue end Problem Resolved check_prep->end Prep OK fix_ms->end fix_lc->end fix_prep->end

Caption: A troubleshooting decision tree for low this compound signal.

G cluster_1 QuEChERS Sample Preparation Workflow sample 1. Homogenized Sample (10-15 g) extraction 2. Add Acetonitrile & Salts Shake & Centrifuge sample->extraction cleanup 3. Dispersive SPE Cleanup (Aliquot with Sorbents) Vortex & Centrifuge extraction->cleanup analysis 4. Filter Supernatant for LC-MS/MS Analysis cleanup->analysis

Caption: A simplified workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Improving Mecarbam Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Mecarbam during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for SPE method development?

A1: this compound is an organophosphate insecticide.[1][2] Its chemical structure includes both polar (carbamate and ester groups) and non-polar (ethyl and methyl groups) moieties, giving it a moderate polarity. It is a colorless or light brown to pale yellow oily liquid.[1] Understanding these properties is crucial for selecting the appropriate SPE sorbent and elution solvents.

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

A2: Due to its moderate polarity, reversed-phase sorbents are commonly used for this compound extraction. C18-bonded silica (B1680970) is a popular choice for extracting carbamate (B1207046) and organophosphate pesticides from aqueous samples.[3][4] Other sorbents like porous organic polymers and multiwalled carbon nanotubes have also shown good recoveries for similar pesticides.[5][6] The choice of sorbent may also depend on the sample matrix.

Q3: What are the common causes of low this compound recovery in SPE?

A3: Low recovery of this compound during SPE can be attributed to several factors:

  • Inappropriate Sorbent Choice: The sorbent may not have the optimal interaction with this compound.

  • Suboptimal pH: The pH of the sample can affect the charge of this compound and its interaction with the sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

  • Sample Matrix Effects: Co-extracted substances from the sample matrix can interfere with the retention and elution of this compound.

  • Improper Flow Rate: A flow rate that is too high during sample loading can lead to breakthrough, while a rate that is too slow can unnecessarily prolong the process.[7]

  • Analyte Breakthrough: The analyte may not be retained on the cartridge during the loading step.

  • Premature Elution: The analyte may be washed off the cartridge during the washing step.

Q4: How can I improve the elution of this compound from the SPE sorbent?

A4: To improve elution, consider the following:

  • Solvent Strength: Use a stronger elution solvent. For reversed-phase SPE, this typically means a less polar solvent or a mixture with a higher proportion of organic solvent. Acetonitrile (B52724) and methanol (B129727) are commonly used.[8]

  • Solvent Volume: Ensure a sufficient volume of elution solvent is used to completely desorb the analyte. This can be optimized experimentally.

  • Soak Step: Introducing a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes, can improve the disruption of analyte-sorbent interactions and enhance recovery.[9]

  • pH Modification: For ion-exchange mechanisms, adjusting the pH of the elution solvent can be necessary to neutralize the analyte or the sorbent functional groups.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Analyte Breakthrough during Sample Loading • Decrease the flow rate during sample loading.• Ensure the sorbent is properly conditioned and equilibrated.• Check if the sample volume exceeds the sorbent capacity.
Inefficient Elution • Increase the volume of the elution solvent.• Use a stronger (less polar for reversed-phase) elution solvent (e.g., switch from methanol to acetonitrile or use a mixture).• Incorporate a soak step during elution.[9]• Optimize the pH of the elution solvent if secondary interactions are suspected.
Analyte Loss during Washing Step • Use a weaker (more polar for reversed-phase) wash solvent.• Decrease the volume of the wash solvent.
Irreversible Adsorption to Sorbent • Consider a different type of sorbent with a different retention mechanism.• For silica-based sorbents, secondary interactions with silanol (B1196071) groups can be an issue for basic compounds; consider end-capped sorbents or the addition of a competing base to the sample.
Poor Reproducibility (High %RSD) Inconsistent Flow Rates • Use a vacuum manifold or an automated SPE system for precise flow rate control.
Variable Sorbent Bed Drying • Ensure consistent and thorough drying of the sorbent bed before elution, especially when using water-immiscible elution solvents.
Incomplete Equilibration • Ensure the sorbent is fully equilibrated with the equilibration solvent before loading the sample.
Matrix Effects in Final Eluate Co-elution of Interfering Compounds • Optimize the washing step by using a solvent of intermediate strength to remove interferences without eluting the analyte.• Use a more selective sorbent (e.g., mixed-mode or molecularly imprinted polymer).• For complex matrices like food, a dispersive SPE (dSPE) cleanup step after initial extraction (as in the QuEChERS method) can be effective.[10][11]

Data Presentation

The following tables summarize recovery data for pesticides structurally similar to this compound under various SPE conditions. This information can serve as a starting point for method development.

Table 1: Recovery of Carbamate Pesticides using Different SPE Sorbents

SorbentPesticideSample MatrixRecovery (%)Reference
Porous Organic PolymerMetolcarb, Carbaryl, Isoprocarb, Bassa, DiethofencarbMilk, White Wine, Juice82.0 - 110.0[5]
Multiwalled Carbon NanotubesCarbaryl, Carbofuran, Aminocarb, Methiocarb, ZectranTap and Surface Water92.2 - 103.9[6]
Magnetic Metal-Organic FrameworkBendiocarb, Carbosulfan, Carbofuran, Carbaryl, Propoxur, Isoprocarb, PromecarbFruits and Vegetables71.5 - 122.8[1]

Table 2: Influence of Elution Solvent on Pesticide Recovery

SorbentPesticideElution SolventRecovery (%)Reference
C1865 Pesticides (including organophosphates)Ethyl acetate/n-hexane/acetone and Methanol70 - 120[12]
Nitrogen-Doped Reduced Graphene Oxide/Fe3O4Fenitrothion, Chlorpyrifos-methyl, ChlorpyrifosAcetonitrile84.4 - 105.1[13]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Organophosphate Pesticides in Water

This protocol is a general guideline and should be optimized for your specific application.

  • Sorbent Conditioning:

    • Pass 5 mL of elution solvent (e.g., acetonitrile or ethyl acetate) through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Do not allow the sorbent to dry out between steps.

  • Sorbent Equilibration:

    • Pass 5 mL of deionized water (adjusted to the sample pH, typically neutral to slightly acidic for organophosphates) through the cartridge.

    • Leave a thin layer of water above the sorbent bed.

  • Sample Loading:

    • Load the water sample (e.g., 100 mL) onto the cartridge at a controlled flow rate of approximately 2-3 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 30-60 minutes to remove residual water.[12]

  • Elution:

    • Elute the retained this compound with a suitable solvent. For C18, a common choice is 5-10 mL of acetonitrile or ethyl acetate.

    • Collect the eluate. For improved recovery, a second elution with a fresh aliquot of solvent can be performed.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., mobile phase for LC analysis).

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Pesticide Residue Analysis in Food Matrices

The QuEChERS method is widely used for multi-residue pesticide analysis in food samples and involves an extraction step followed by a dispersive SPE (dSPE) cleanup.

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (often with 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant from the extraction step.

    • Add it to a dSPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and C18 to remove non-polar interferences).

    • Vortex for 30 seconds and then centrifuge.

    • The resulting supernatant is ready for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Homogenized Sample Spiking Spike with Internal Standard Sample->Spiking Conditioning 1. Condition Sorbent Equilibration 2. Equilibrate Sorbent Conditioning->Equilibration e.g., Methanol, Water Loading 3. Load Sample Equilibration->Loading Washing 4. Wash Sorbent Loading->Washing Remove Interferences Elution 5. Elute this compound Washing->Elution e.g., Acetonitrile Concentration Concentrate Eluate Elution->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound analysis using SPE.

troubleshooting_guide Start Start: Low this compound Recovery CheckLoading Check Sample Loading Step Start->CheckLoading CheckWashing Check Washing Step Start->CheckWashing CheckElution Check Elution Step Start->CheckElution OptimizeLoading Decrease flow rate Verify sorbent capacity CheckLoading->OptimizeLoading OptimizeWashing Use weaker wash solvent Decrease wash volume CheckWashing->OptimizeWashing OptimizeElution Increase elution volume Use stronger solvent Add soak step CheckElution->OptimizeElution Resolved Problem Resolved OptimizeLoading->Resolved OptimizeWashing->Resolved OptimizeElution->Resolved

Caption: Troubleshooting logic for low this compound recovery.

References

Optimization of injection parameters for Mecarbam GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of Mecarbam. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues and answers to frequently asked questions regarding the optimization of injection parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the GC analysis of this compound, providing potential causes and recommended solutions in a direct question-and-answer format.

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing for this compound, a polar carbamate (B1207046) pesticide, is a common issue in GC analysis and typically indicates undesirable interactions between the analyte and the system.[1][2]

  • Potential Causes:

    • Active Sites in the Injector: The injector liner may have active sites (e.g., exposed silanols in glass) that can interact with the polar functional groups of this compound.[3][4] Contamination from previous injections can also create active sites.[1][4]

    • Column Issues: The first few meters of the analytical column can become contaminated or lose their deactivation over time, leading to analyte adsorption.[1][4] Additionally, improper column installation can create "dead volumes" that disrupt the sample path.[2][5]

    • Chemical Interactions: As a nitrogen-containing compound, this compound can interact with acidic sites within the GC system, causing retention and peak distortion.[2][4]

  • Solutions:

    • Use a Deactivated Inlet Liner: Always use high-quality, deactivated inlet liners to minimize surface interactions.[5][6][7] Consider using a liner with glass wool, but ensure the wool is also fully deactivated.

    • Perform Inlet Maintenance: Regularly clean the injector and replace the liner and septum.[3][5]

    • Column Maintenance: Trim the column by cutting 10-20 cm from the inlet end to remove contaminated sections.[1] Ensure the column is installed correctly according to the manufacturer's instructions to avoid dead volume.[5]

    • Derivatization: While not always necessary, derivatization can be used to make the analyte less polar and more volatile, reducing its potential for interaction with active sites.[8]

Q2: My this compound peak response is very low, or I'm not seeing a peak at all. What are the likely causes?

A2: A lack of response can be attributed to several factors, ranging from sample degradation to system leaks or an unoptimized method.

  • Potential Causes:

    • Thermal Degradation: this compound is a carbamate and can be thermally labile.[9][10] High temperatures in the GC injector can cause the molecule to break down before it reaches the detector, leading to a significantly reduced or absent parent peak.[11][12]

    • System Leaks: A leak in the carrier gas line, particularly at the injector, can prevent the sample from being transferred efficiently to the column.[3][13]

    • Incorrect Detector Settings: For a Nitrogen-Phosphorus Detector (NPD), incorrect gas flows (hydrogen and air) or a non-lit bead will result in no signal.[13]

    • Injector/Syringe Problems: The syringe could be blocked, or the injection volume may be too low.[5][14]

  • Solutions:

    • Optimize Injector Temperature: Lower the injector temperature to find a balance between efficient volatilization and minimal degradation. Start at a lower temperature (e.g., 220 °C) and gradually increase.

    • Consider Cold On-Column Injection: For highly labile compounds, a cold on-column injection technique bypasses the hot injector, depositing the sample directly onto the column to prevent thermal breakdown.[15][16]

    • Perform a Leak Check: Systematically check for leaks at the injector, column connections, and gas lines using an electronic leak detector.[5][13]

    • Verify Detector Operation: Ensure the NPD bead is active and that all detector gases are set to the correct flow rates as specified by the instrument manufacturer.

Troubleshooting and Parameter Optimization Summary

The table below summarizes common problems, their probable causes, and recommended actions to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column.[3][4] 2. Contamination of the liner or front of the column.[1] 3. Improper column installation (dead volume).[5]1. Use a high-quality, deactivated liner. 2. Perform regular inlet maintenance (replace liner/septum). 3. Trim 10-20 cm from the front of the column.[1] 4. Ensure the column is installed correctly.
Low or No Peak Response 1. Thermal degradation of this compound in the hot injector.[12] 2. Leak in the injection system.[3][13] 3. Detector is not optimized or not functioning (e.g., NPD bead off).[13]1. Lower the injector temperature (e.g., start at 220 °C). 2. Consider using a cold on-column injection technique.[15][16] 3. Perform a thorough leak check of the system. 4. Verify detector gas flows and operational status.
Poor Reproducibility 1. Variable injection volume due to syringe issues. 2. Inconsistent sample vaporization in the injector. 3. Active sites adsorbing a variable amount of analyte.1. Check the syringe for blockage or leaks; replace if necessary.[13] 2. Optimize injector temperature and carrier gas flow for consistent vaporization. 3. Use a deactivated liner and perform regular maintenance.
Ghost Peaks 1. Carryover from a previous, more concentrated sample.[5] 2. Contamination in the injector liner or column.1. Run a solvent blank to confirm carryover. 2. Clean the injector and replace the liner. 3. Bake out the column at its maximum allowed temperature.

Experimental Protocols

Recommended GC-NPD Method Parameters

This table provides a set of recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Recommended Setting Optimization Notes
Injection Technique SplitlessIdeal for trace analysis to maximize analyte transfer to the column.[6]
Injector Temperature 220 - 250 °CA critical parameter. Start lower to prevent thermal degradation and increase if peak shape is broad due to slow volatilization.[7]
Liner Type Deactivated, single taper with glass woolA deactivated liner is essential to prevent analyte adsorption.[6]
Injection Volume 1 µLStandard volume; can be increased if higher sensitivity is needed, but may require method adjustments.[6]
Splitless Period 0.75 - 1.0 minShould be long enough to transfer the sample but short enough to vent the majority of the solvent.
Carrier Gas Helium or HydrogenConstant flow mode is recommended, typically at 1.2 mL/min.[17]
Oven Program Initial: 70°C (hold 2 min) Ramp: 25°C/min to 280°C (hold 5 min)The initial temperature should be below the boiling point of the solvent for good solvent focusing.
Detector Nitrogen-Phosphorus (NPD)Highly selective and sensitive for this compound.[6][9]
Detector Temp. 280 - 300 °CShould be hot enough to prevent condensation but not so hot as to cause noise.
Detector Gases H₂ and AirFlow rates should be optimized for maximum signal-to-noise as per instrument guidelines.
Sample Preparation Protocol (General)

This protocol outlines a general procedure for extracting carbamates from a solid matrix for GC analysis.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a suitable solvent like dichloromethane (B109758) or acetone (B3395972). Shake the mixture vigorously for approximately 15 minutes.[9]

  • Drying: Filter the extract through anhydrous sodium sulfate (B86663) to remove any residual water.[9]

  • Concentration: Evaporate the solvent to near dryness using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final residue in 1 mL of acetone or another suitable solvent for GC analysis.[9]

Visualized Workflows

Troubleshooting Logic for this compound GC Analysis

The following diagram illustrates a decision-making workflow for troubleshooting common chromatographic problems.

G Start Poor Chromatogram (Tailing, Low/No Peak) Check_Shape Is Peak Shape Poor? (Tailing) Start->Check_Shape Check_Response Is Peak Response Low/Absent? Check_Shape->Check_Response Cause_Tailing Potential Causes: - Active Sites (Liner/Column) - Contamination - Dead Volume Check_Shape->Cause_Tailing Yes Check_Degradation Suspect Degradation? Check_Response->Check_Degradation Yes Solution_Tailing Solutions: 1. Use Deactivated Liner 2. Perform Inlet Maintenance 3. Trim Column Inlet 4. Check Column Installation Cause_Tailing->Solution_Tailing Cause_Degradation Cause: High Injector Temp Check_Degradation->Cause_Degradation Yes Check_Leaks No Degradation Suspected Check_Degradation->Check_Leaks Solution_Degradation Solutions: 1. Lower Injector Temp (e.g., 220°C) 2. Use Cold On-Column Injection Cause_Degradation->Solution_Degradation Solution_Leaks Solutions: 1. Perform System Leak Check 2. Verify Syringe Function 3. Confirm Detector Settings (NPD) Check_Leaks->Solution_Leaks

Caption: A troubleshooting decision tree for this compound GC analysis.

Standard Experimental Workflow for GC Analysis

This diagram outlines the typical sequence of steps from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Handling p1 Sample Homogenization p2 Solvent Extraction p1->p2 p3 Drying & Concentration p2->p3 p4 Reconstitution p3->p4 g1 Autosampler Injection p4->g1 g2 Vaporization in Inlet g1->g2 g3 Separation on Column g2->g3 g4 Detection (NPD) g3->g4 d1 Chromatogram Integration g4->d1 d2 Quantification & Reporting d1->d2

Caption: Standard workflow for sample preparation and GC analysis.

References

Technical Support Center: Enhancing Mecarbam Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Mecarbam detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is an organophosphate insecticide and acaricide used to protect crops.[1] Its detection at low levels is crucial for ensuring food safety, monitoring environmental contamination, and conducting toxicological studies.

Q2: What are the primary challenges in detecting this compound in complex samples?

A2: The main challenges include the low concentration of this compound residues, the presence of interfering compounds in the sample matrix (matrix effects), and the potential for this compound degradation during sample preparation.[2][3][4]

Q3: What are the common analytical techniques for this compound detection?

A3: Common techniques include Gas Chromatography (GC) coupled with detectors like Flame Photometric Detector (FPD), Mass Spectrometry (MS), or tandem MS (MS/MS), and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV, fluorescence, or MS/MS detectors.[5][6][7] LC-MS/MS is often preferred for its high sensitivity and selectivity.[8]

Q4: What is the QuEChERS method and is it suitable for this compound extraction?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves a solvent extraction step followed by a dispersive solid-phase extraction (dSPE) cleanup. The QuEChERS method is generally suitable for this compound and other carbamates, but may require optimization depending on the sample matrix.[2][3][9]

Q5: How can I minimize this compound degradation during sample preparation?

A5: this compound, like other carbamates, can be susceptible to hydrolysis, especially under alkaline conditions and at elevated temperatures.[2] To minimize degradation, it is recommended to:

  • Control the pH of the extraction solvent, often by using an acidified solvent (e.g., with 1% acetic acid).[3]

  • Keep samples and extracts cool (e.g., 4°C) throughout the preparation process.[3]

  • Analyze samples as quickly as possible after extraction.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or Inconsistent Analyte Recovery

Potential Cause Troubleshooting Steps
Inefficient Extraction * Optimize Solvent Choice: Acetonitrile (B52724) is a common extraction solvent for carbamates.[3] For oily matrices, a partitioning step with a non-polar solvent like hexane (B92381) may be necessary. For cottonseed, chloroform (B151607) has been used for Soxhlet extraction followed by partitioning with propylene (B89431) carbonate.[5] * Ensure Thorough Homogenization: Use a high-speed homogenizer to ensure efficient extraction from the sample matrix.[3] * Check pH: Maintain an acidic pH during extraction to improve stability and recovery.[3]
Analyte Degradation * Temperature Control: Perform all sample preparation steps at low temperatures (e.g., 4°C).[3] * pH Control: Ensure the sample and extraction solvent are at an appropriate pH to prevent hydrolysis.[2] * Minimize Storage Time: Analyze extracts promptly or store them at low temperatures for a limited time.[3]
Loss During Cleanup * Select Appropriate dSPE Sorbent: For QuEChERS, a combination of Primary Secondary Amine (PSA) and C18 is common. PSA removes acidic interferences, and C18 removes non-polar interferences. Graphitized Carbon Black (GCB) can be used for pigment removal but may lead to the loss of planar pesticides.[3] * Optimize Elution Solvent in SPE: If using Solid-Phase Extraction (SPE) cartridges, ensure the elution solvent is strong enough to desorb this compound completely.

Issue 2: Poor Sensitivity and High Detection Limits

Potential Cause Troubleshooting Steps
Matrix Effects * Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for signal suppression or enhancement.[10] * Dilute the Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing matrix effects.[3] However, this may also reduce the analyte concentration, so a balance must be found. * Improve Cleanup: Employ a more rigorous cleanup method to remove interfering compounds. This could involve using different SPE sorbents or adding a cleanup step like Gel Permeation Chromatography (GPC).
Suboptimal Instrumental Conditions * LC-MS/MS: Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ions). * GC-MS: Ensure the injection port temperature is optimized to prevent thermal degradation while allowing for efficient volatilization. Splitless injection can enhance sensitivity.[11]
Analyte Derivatization (for GC or HPLC-Fluorescence) * Incomplete Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. For GC analysis of carbamates, derivatization (e.g., methylation) can improve thermal stability and chromatographic performance.[6]

Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)

Potential Cause Troubleshooting Steps
Column Contamination * Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. * Flush the Column: Regularly flush the column with a strong solvent to remove contaminants.
Inappropriate Mobile Phase (LC) * Adjust Mobile Phase Composition: Optimize the mobile phase composition and gradient to achieve better peak shape. * Check pH: Ensure the mobile phase pH is compatible with the analyte and column chemistry.
Active Sites in GC System * Deactivate the Inlet Liner: Use a deactivated inlet liner to prevent analyte adsorption. * Condition the Column: Properly condition the GC column before analysis.
Injection Solvent Mismatch (LC) * Use a Weaker Injection Solvent: The injection solvent should ideally be weaker than the initial mobile phase to ensure good peak focusing on the column.

Quantitative Data Summary

The following tables summarize the performance data for this compound and other carbamates from various studies.

Table 1: Performance of this compound Analysis in Different Matrices

Matrix Method LOD LOQ Recovery (%) RSD (%) Reference
CottonseedGC-FPD-0.03 ppm80-88-[5]
SoilLC-MS/MS0.01-0.13 µg/kg-64.7-104.71.98-16.83[12]
WaterHPLC-UV0.07-0.13 µg/mL---[13]

Table 2: General Performance of Carbamate Analysis using Various Techniques

Technique LOD LOQ Recovery (%) RSD (%) Common Matrices Reference
GC-MS0.4 - 2.8 µg/kg1.2 - 9.2 µg/kg87 - 104.41.7 - 8.49Alcoholic beverages, fermented foods[14]
LC-MS/MS0.05 - 0.63 µg/L0.20 - 5.0 µg/kg70.9 - 1191.0 - 11Alcoholic beverages, food, biological matrices[14]
HPLC-FLDComparable to GC-MSComparable to GC-MS--Water, food[14]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Plant-Based Food Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate amount of water and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter before analysis by LC-MS/MS or GC-MS.

Protocol 2: LC-MS/MS Analysis of this compound

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A suitable gradient program to separate this compound from matrix interferences.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize precursor and product ions for this compound (e.g., based on its mass spectrum).

Visualizations

Mecarbam_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile extract LC_Separation LC Separation Cleanup->LC_Separation Filtered extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated analytes Quantification Quantification MS_Detection->Quantification MRM data Reporting Reporting Quantification->Reporting Concentration results

Caption: Workflow for this compound analysis in complex samples.

Troubleshooting_Logic Start Low this compound Sensitivity CheckExtraction Optimize Extraction (Solvent, pH, Homogenization) Start->CheckExtraction CheckCleanup Evaluate Cleanup (Sorbent, Elution) Start->CheckCleanup CheckStability Assess Degradation (Temp, pH, Time) Start->CheckStability MatrixMatched Use Matrix-Matched Standards Start->MatrixMatched DiluteSample Dilute Sample Extract Start->DiluteSample OptimizeSource Optimize MS Source Parameters Start->OptimizeSource OptimizeColumn Check LC/GC Column & Conditions Start->OptimizeColumn CheckExtraction->MatrixMatched ImproveCleanup Enhance Cleanup Procedure CheckCleanup->ImproveCleanup

Caption: Troubleshooting logic for low this compound sensitivity.

References

Technical Support Center: Minimizing Mecarbam Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Mecarbam during sample preparation and analysis. Accurate quantification of this compound is critical for environmental monitoring, food safety assessment, and toxicological studies. Its susceptibility to degradation under common laboratory conditions necessitates careful handling and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: this compound, an organophosphate and carbamate (B1207046) insecticide, is primarily susceptible to two types of degradation during sample preparation:

  • Hydrolysis: The ester and carbamate functional groups in this compound are prone to hydrolysis, which is significantly influenced by the pH of the solution. Degradation is accelerated under both strongly acidic (pH < 3) and alkaline conditions.[1]

  • Thermal Degradation: this compound is thermally labile, meaning it can break down at elevated temperatures. This is a critical consideration during sample extraction, concentration (evaporation), and particularly during gas chromatography (GC) analysis, where high injector port temperatures can cause significant degradation.

Q2: What is the optimal pH range for storing and processing this compound samples?

A2: To minimize hydrolytic degradation, it is crucial to maintain the pH of your sample extracts within a neutral to slightly acidic range, ideally between pH 5 and 7. Most analytical methods, such as the QuEChERS procedure, incorporate buffering agents to maintain a stable pH during extraction.[2][3]

Q3: Can I analyze this compound using Gas Chromatography (GC)?

A3: While GC can be used for this compound analysis, its thermal lability presents a significant challenge. Conventional split/splitless injection ports, often operated at high temperatures (e.g., 250°C), can cause on-column degradation of this compound, leading to inaccurate and low recovery results. To circumvent this, cold on-column (COC) injection is the recommended technique for GC analysis of thermally labile compounds like this compound.[4][5] This technique introduces the sample directly onto the column at a lower temperature, minimizing thermal stress. Alternatively, derivatization to a more thermally stable compound can be performed prior to GC analysis.[6]

Q4: What are the major degradation products of this compound that I should be aware of?

A4: The primary degradation pathways for this compound are hydrolysis of the carbamate and ester linkages. While specific degradation products formed during sample preparation are not extensively documented in readily available literature, hydrolysis would likely lead to the formation of O,O-diethyl phosphorodithioic acid and N-ethyl-N-methyl-2-mercaptoacetamide. Further breakdown of the carbamate moiety can also occur.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples like fruits and vegetables?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge with complex matrices.[7][8][9][10] To mitigate these effects:

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that closely matches your sample type. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[11][12]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[13] However, this may compromise the limit of detection.

  • Effective Cleanup: Employing an appropriate cleanup step, such as dispersive solid-phase extraction (d-SPE) in the QuEChERS method, is crucial for removing interfering compounds.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard, if available, can help to correct for matrix effects and variations in instrument response.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Recovery of this compound Hydrolytic Degradation - Check pH: Ensure the pH of the extraction solvent and final extract is between 5 and 7. Use buffered QuEChERS salts. - Minimize Water Contact Time: Process samples promptly after adding aqueous solutions.
Thermal Degradation - GC Analysis: If using GC, switch to a cold on-column injection technique.[4] Verify injector port temperature is as low as feasible. - Evaporation Step: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. A water bath temperature of 40°C or lower is recommended.
Inefficient Extraction - Solvent Choice: Acetonitrile (B52724) is a common and effective solvent for this compound extraction in the QuEChERS method. - Homogenization: Ensure thorough homogenization of the sample to maximize solvent contact. - Shaking/Vortexing: Shake or vortex the sample vigorously during the extraction and cleanup steps as per the protocol.
Inconsistent or Poor Reproducibility Variable Degradation - Standardize Timings: Ensure consistent timing for all sample preparation steps, especially the duration of contact with solvents and exposure to different pH conditions. - Temperature Control: Maintain a consistent temperature throughout the sample preparation process.
Matrix Effects - Implement Mitigation Strategies: Use matrix-matched standards, dilute extracts, or optimize the cleanup procedure as described in the FAQ section.[7][8][9][10][11][12][13]
Peak Tailing or Broadening in Chromatogram Active Sites in GC System - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. - Liner Deactivation: Use a deactivated inlet liner. - Analyte Protectants: Consider the use of analyte protectants in the final extract to mask active sites in the GC system.[11]
Co-eluting Interferences - Optimize Cleanup: Use appropriate d-SPE sorbents to remove interfering matrix components. For example, PSA (primary secondary amine) removes organic acids, and C18 removes nonpolar interferences.

Data Presentation

Table 1: General Stability of Carbamate Pesticides under Different pH Conditions

pHStabilityRecommended Action
< 3Rapid HydrolysisAvoid strongly acidic conditions. Buffer samples to a higher pH if necessary.
3 - 5Moderate StabilityGenerally acceptable for short-term processing.
5 - 7 Optimal Stability Recommended pH range for extraction and storage.
7 - 9Decreasing StabilityProcess samples quickly. Avoid prolonged storage.
> 9Rapid HydrolysisAvoid alkaline conditions. Buffer samples to a lower pH.

This table is a general representation for carbamate pesticides. The actual stability of this compound may vary.

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for Fruits and Vegetables

This protocol is a widely used and effective method for the extraction of pesticide residues, including this compound, from fruit and vegetable matrices.[2][3][14][15][16][17]

1. Sample Homogenization:

  • Weigh a representative portion of the fruit or vegetable sample.

  • Homogenize the sample to a uniform consistency using a high-speed blender or food processor. For dry samples like raisins, a wetting step is required before homogenization.[14]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add an appropriate internal standard if used.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and buffering agents like sodium acetate (B1210297) or sodium citrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

  • The d-SPE tube should contain a sorbent mixture appropriate for the matrix. A common combination is primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences, along with anhydrous magnesium sulfate to remove residual water.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant to a clean vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS (with cold on-column injection). For LC-MS/MS, a dilution step may be necessary to mitigate matrix effects.

Logical Workflow for Minimizing this compound Degradation

Mecarbam_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Key Stability Factors Homogenize Homogenize Sample (Maintain Cold if Possible) Extraction QuEChERS Extraction (Acetonitrile, Buffered Salts) Homogenize->Extraction pH Control is Critical Temp_Control Low Temperature Homogenize->Temp_Control Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup pH_Control pH 5-7 Extraction->pH_Control Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis (Matrix-Matched Standards) Final_Extract->LC_MSMS Preferred Method GC_MS GC-MS Analysis (Cold On-Column Injection) Final_Extract->GC_MS Requires Special Injection Time_Control Prompt Analysis Final_Extract->Time_Control

Caption: Workflow for minimizing this compound degradation.

Signaling Pathway of this compound Degradation

Mecarbam_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation This compound This compound Acid_Base Acidic (pH < 3) or Alkaline (pH > 7) Conditions This compound->Acid_Base Susceptible to High_Temp High Temperature (e.g., GC Injector Port) This compound->High_Temp Sensitive to Hydrolysis_Products Hydrolysis Products (e.g., O,O-diethyl phosphorodithioic acid, N-ethyl-N-methyl-2-mercaptoacetamide) Acid_Base->Hydrolysis_Products Thermal_Products Thermal Degradation Products High_Temp->Thermal_Products

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Interference of Mecarbam Degradation Products in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with the organophosphate insecticide Mecarbam. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the interference of this compound's degradation products in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that can interfere with its analysis?

A1: this compound primarily degrades through oxidation and hydrolysis. The three main degradation products that can pose a significant challenge in analytical settings are:

  • Mecarboxon: The oxygen analog of this compound, formed by oxidative desulfuration.

  • Diethoate: A metabolite resulting from the cleavage of the carbamoyl (B1232498) group. It is synonymous with the organophosphate insecticide Dimethoate.

  • Diethoxon: The oxygen analog of Diethoate, also formed through oxidation.[1]

These degradation products are of particular concern due to their structural similarity to the parent compound, which can lead to co-elution and interference in chromatographic analyses.

Q2: What is the metabolic pathway leading to the formation of these interfering degradation products?

A2: The metabolic transformation of this compound into its primary degradation products is a critical consideration for accurate analysis. The pathway involves key oxidative and hydrolytic steps.

Mecarbam_Degradation This compound This compound Mecarboxon Mecarboxon This compound->Mecarboxon Oxidation Diethoate Diethoate (Dimethoate) This compound->Diethoate Hydrolysis Diethoxon Diethoxon Mecarboxon->Diethoxon Hydrolysis Diethoate->Diethoxon Oxidation

Metabolic pathway of this compound degradation.

Q3: What are the common analytical techniques used for this compound analysis, and which are most susceptible to interference?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of this compound and other carbamate (B1207046) pesticides.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method. However, due to the thermal instability of many carbamates, derivatization is often required.[2] Without proper separation, co-elution of this compound and its degradation products can lead to overlapping peaks and inaccurate quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) Detection: HPLC is often preferred for carbamate analysis as it avoids the high temperatures of GC inlets.[3] However, without optimized chromatographic conditions, the structural similarities between this compound and its degradation products can still result in poor resolution and interference. LC-MS/MS offers higher selectivity and sensitivity, which can help in distinguishing between the parent compound and its metabolites, provided the chromatographic separation is adequate.[4]

Troubleshooting Guide: Resolving Interference in this compound Analysis

This guide provides a systematic approach to troubleshoot and resolve issues of analytical interference from this compound's degradation products.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_solutions Solutions cluster_gc_details GC Method Optimization cluster_hplc_details HPLC Method Optimization cluster_cleanup_details Sample Cleanup Enhancement Poor_Peak_Shape Poor Peak Shape (Tailing, Fronting, Broadening) Review_Chromatography Review Chromatographic Data Poor_Peak_Shape->Review_Chromatography Inaccurate_Quantification Inaccurate Quantification (High/Low Recovery) Inaccurate_Quantification->Review_Chromatography Unresolved_Peaks Unresolved Peaks/ Shoulders Unresolved_Peaks->Review_Chromatography Check_Standards Check Standard Purity & Degradation Review_Chromatography->Check_Standards Evaluate_Sample_Prep Evaluate Sample Preparation Check_Standards->Evaluate_Sample_Prep Optimize_GC_Method Optimize GC Method Evaluate_Sample_Prep->Optimize_GC_Method Optimize_HPLC_Method Optimize HPLC Method Evaluate_Sample_Prep->Optimize_HPLC_Method Improve_Sample_Cleanup Improve Sample Cleanup Evaluate_Sample_Prep->Improve_Sample_Cleanup GC_Temp_Program Adjust Temperature Program Optimize_GC_Method->GC_Temp_Program GC_Column Select a Different Column (e.g., alternative polarity) Optimize_GC_Method->GC_Column GC_Injector_Temp Lower Injector Temperature (if derivatization not used) Optimize_GC_Method->GC_Injector_Temp HPLC_Mobile_Phase Modify Mobile Phase (Organic ratio, pH, additives) Optimize_HPLC_Method->HPLC_Mobile_Phase HPLC_Column Change Column Chemistry (e.g., C18, Phenyl-Hexyl) Optimize_HPLC_Method->HPLC_Column HPLC_Gradient Adjust Gradient Slope Optimize_HPLC_Method->HPLC_Gradient SPE Optimize Solid-Phase Extraction (SPE) Sorbents Improve_Sample_Cleanup->SPE QuEChERS Modify QuEChERS d-SPE (e.g., add GCB or C18) Improve_Sample_Cleanup->QuEChERS

Troubleshooting workflow for this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS

This protocol is a general guideline for the extraction of this compound and its degradation products from a complex matrix, such as agricultural products.

Objective: To efficiently extract this compound and its metabolites while minimizing matrix co-extractives.

Methodology:

  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to rehydrate before homogenization.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing d-SPE sorbents. A common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For pigmented samples, 7.5 mg of Graphitized Carbon Black (GCB) may be added.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

    • Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Optimized HPLC-MS/MS Method for Separation

This protocol provides a starting point for developing an HPLC-MS/MS method to separate this compound from its key degradation products.

Objective: To achieve baseline separation of this compound, Mecarboxon, Diethoate, and Diethoxon.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer 6460 Triple Quadrupole LC/MS or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺OptimizeOptimize
Mecarboxon[M+H]⁺OptimizeOptimize
Diethoate[M+H]⁺OptimizeOptimize
Diethoxon[M+H]⁺OptimizeOptimize

Note: The MRM transitions and collision energies must be optimized for your specific instrument by infusing individual standards of each compound.

Quantitative Data Summary

The following tables provide illustrative data on the potential for interference and the expected performance of an optimized analytical method. Actual results may vary depending on the matrix, instrumentation, and specific experimental conditions.

Table 1: Potential for Chromatographic Interference

Compound PairStructural SimilarityPolarity DifferencePotential for Co-elution (Unoptimized Method)
This compound & MecarboxonHighLowHigh
This compound & DiethoateModerateModerateModerate
Diethoate & DiethoxonHighLowHigh

Table 2: Expected Method Performance Parameters (Optimized HPLC-MS/MS)

ParameterThis compoundMecarboxonDiethoateDiethoxon
Retention Time (min) ~ 8.5~ 7.8~ 6.2~ 5.5
Limit of Quantification (LOQ) in Matrix (µg/kg) 1.01.00.50.5
Recovery (%) 85-11080-11590-10588-108
Precision (RSD%) < 15< 15< 10< 10

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All analytical methods should be fully validated in the user's laboratory for their specific application.

References

Technical Support Center: Optimizing Cholinesterase Assays for Mecarbam and Other Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholinesterase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the detection of Mecarbam and other carbamate (B1207046) pesticides.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the cholinesterase inhibition assay for detecting this compound?

The cholinesterase inhibition assay is a biochemical method used to determine the presence and quantity of cholinesterase inhibitors like this compound. The principle is based on the enzyme acetylcholinesterase (AChE) hydrolyzing a substrate, such as acetylthiocholine, to produce a colored product. When this compound is present, it inhibits the activity of AChE, leading to a decrease in color development. The degree of inhibition is proportional to the concentration of this compound in the sample.

Q2: Which enzyme source is most suitable for a this compound cholinesterase assay?

Various sources of acetylcholinesterase can be used, including electric eel AChE, bovine erythrocyte AChE, and human recombinant AChE. The choice of enzyme can affect the sensitivity of the assay. It is recommended to characterize the enzyme activity and determine the Michaelis-Menten constant (Km) for the chosen substrate to ensure optimal assay conditions.

Q3: What are the critical parameters to optimize for a cholinesterase assay with this compound?

Optimizing the following parameters is crucial for a reliable and sensitive assay:

  • Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) should be carefully determined. Using a concentration around the Km value is often a good starting point.

  • Enzyme Concentration: The amount of AChE should be optimized to ensure a linear reaction rate over the desired assay time.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor (this compound) and the subsequent reaction time with the substrate are critical for achieving optimal inhibition and signal development.

  • pH and Temperature: Cholinesterase activity is highly dependent on pH and temperature. The optimal pH is typically around 7.4-8.0, and the optimal temperature is often near 37°C. These should be maintained consistently throughout the assay.[1]

  • Solvent Concentration: Since this compound is often dissolved in an organic solvent, it is important to ensure that the final concentration of the solvent in the assay does not significantly affect enzyme activity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Background Signal 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents. 3. Instability of the chromogenic reagent (e.g., DTNB).1. Prepare fresh substrate solution before each experiment. 2. Use high-purity water and reagents. 3. Prepare DTNB solution fresh and in an appropriate buffer.
Low or No Enzyme Activity 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH or ionic strength. 3. Presence of unintended inhibitors in the sample or reagents.1. Use a new batch of enzyme and verify storage conditions. 2. Check and adjust the pH of all buffers. 3. Run a control with a known active enzyme sample.
Inconsistent/Non-Reproducible Results 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Reagent instability. 4. Decarbamylation of the enzyme-inhibitor complex.1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled plate reader or water bath. 3. Prepare fresh reagents and store them properly. 4. Be aware of the reversible nature of carbamate inhibition; standardize incubation times precisely. Sample dilution can trigger decarbamylation.
Low Assay Sensitivity for this compound 1. Sub-optimal assay conditions (pH, temperature, concentrations). 2. Insufficient incubation time with this compound. 3. Matrix effects from the sample.1. Systematically optimize each assay parameter. 2. Increase the pre-incubation time of the enzyme with this compound. 3. Perform a matrix effect study by spiking this compound into sample blanks. Consider sample cleanup or dilution if significant matrix effects are observed.

Experimental Protocols

Protocol 1: Standard Colorimetric Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used method for determining cholinesterase activity and the inhibitory effects of compounds like this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • This compound standard

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Chromogen

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and then prepare serial dilutions in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the this compound dilutions (or sample extracts) to the appropriate wells. For the control (uninhibited) wells, add 25 µL of phosphate buffer.

    • Add 50 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition.

    • To initiate the enzymatic reaction, add 50 µL of the DTNB solution followed by 75 µL of the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Visualizations

Cholinesterase Inhibition Assay Workflow

Cholinesterase_Assay_Workflow prep Reagent Preparation inhibitor Add this compound (Inhibitor) prep->inhibitor Buffer, Inhibitor enzyme Add AChE (Enzyme) inhibitor->enzyme preincubation Pre-incubation enzyme->preincubation substrate_reagent Add DTNB & Substrate (ATCI) preincubation->substrate_reagent measurement Measure Absorbance (412 nm) substrate_reagent->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: Workflow for the cholinesterase inhibition assay.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate_Inhibition_Mechanism E_S AChE + Substrate ES Enzyme-Substrate Complex E_S->ES Binding P Products (Choline + Acetate) ES->P Hydrolysis E_I AChE + this compound (Carbamate) EI Enzyme-Inhibitor Complex E_I->EI Binding E_carbamylated Carbamylated AChE (Inactive) EI->E_carbamylated Carbamylation E_reactivated Reactivated AChE (Active) E_carbamylated->E_reactivated Decarbamylation (Spontaneous Hydrolysis)

Caption: Carbamylation and decarbamylation of AChE by carbamates.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Inconsistent_Results start Inconsistent Results? pipetting Check Pipetting Technique & Calibration start->pipetting Yes temp Verify Temperature Control pipetting->temp reagents Prepare Fresh Reagents temp->reagents timing Standardize Incubation & Read Times reagents->timing end Results Should Improve timing->end

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Analysis of Mecarbam by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of the pesticide Mecarbam using Electrospray Ionization (ESI) Mass Spectrometry (MS). Our goal is to help you mitigate signal suppression and achieve accurate and reproducible quantitative results.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the analysis of this compound, with a focus on mitigating signal suppression.

Issue 1: Low or No this compound Signal Intensity

A weak or absent signal for this compound can be frustrating. Follow these steps to diagnose and resolve the issue.

Step 1: Verify Instrument Suitability and Ionization Mode

  • Rationale: this compound, a carbamate (B1207046) pesticide, is most effectively analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Electrospray ionization (ESI) in the positive ion mode is generally preferred for carbamates as they readily form protonated molecules ([M+H]⁺) or other adducts.

  • Action:

    • Confirm your LC-MS/MS system is operating in positive ESI mode.

    • Infuse a standard solution of this compound directly into the mass spectrometer to confirm the instrument can detect the analyte under ideal conditions.

Step 2: Assess for Matrix Effects

  • Rationale: Co-eluting compounds from the sample matrix are a primary cause of signal suppression in ESI-MS.[1] These matrix components compete with this compound for ionization, leading to a reduced signal.

  • Action:

    • Post-Extraction Spike Experiment:

      • Prepare two sample sets.

      • Set A: Extract a blank matrix sample and then spike the final extract with a known concentration of this compound standard.

      • Set B: Prepare a standard of this compound in a clean solvent at the same concentration as Set A.

      • Analyze both sets by LC-MS/MS. A significantly lower response in Set A compared to Set B indicates signal suppression.

    • Post-Column Infusion Experiment:

      • Continuously infuse a standard solution of this compound into the mass spectrometer post-column.

      • Inject an extracted blank matrix sample onto the LC column.

      • A drop in the baseline signal of the infused this compound at specific retention times indicates regions of ion suppression caused by eluting matrix components.

Step 3: Optimize Sample Preparation and Cleanup

  • Rationale: A robust sample preparation protocol is crucial for removing interfering matrix components before LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides from various matrices.[2][3]

  • Action:

    • Implement the QuEChERS Method: This method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).

    • Optimize dSPE Cleanup: For many food matrices, a combination of primary secondary amine (PSA) and C18 sorbents is effective. PSA removes organic acids and sugars, while C18 removes non-polar interferences.[4][5] For highly complex matrices, additional sorbents like graphitized carbon black (GCB) may be necessary, but be aware that GCB can retain planar pesticides.[4]

Step 4: Refine Chromatographic and Mass Spectrometry Parameters

  • Rationale: Proper chromatographic separation and optimized MS parameters are essential for maximizing signal intensity and minimizing interference.

  • Action:

    • Chromatography:

      • Mobile Phase Additives: The addition of volatile salts like ammonium (B1175870) formate (B1220265) or weak acids like formic acid to the mobile phase can significantly enhance the ionization of carbamates.[6][7] These additives promote the formation of protonated molecules ([M+H]⁺) and ammonium adducts ([M+NH₄]⁺), which often provide a more stable and intense signal.[6]

      • Gradient Optimization: Adjust the gradient elution profile to separate this compound from co-eluting matrix components identified in the post-column infusion experiment.

    • Mass Spectrometry:

      • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the this compound signal.

      • MRM Transitions: For tandem mass spectrometry (MS/MS), select and optimize at least two multiple reaction monitoring (MRM) transitions for this compound to ensure specificity and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis?

Based on the chemical structure of this compound and general practice for carbamate pesticides, positive electrospray ionization (ESI) is recommended . In positive mode, this compound readily forms a protonated molecule ([M+H]⁺) and can also form adducts with components of the mobile phase, such as ammonium ([M+NH₄]⁺), leading to sensitive and reliable detection.[6][8]

Q2: What are the common adducts of this compound observed in positive ESI-MS?

In positive ESI-MS, this compound is expected to form the following common adducts, especially when appropriate mobile phase additives are used:

  • [M+H]⁺: The protonated molecule is often the primary ion observed.

  • [M+NH₄]⁺: The ammonium adduct is frequently seen when ammonium formate or ammonium acetate (B1210297) is used as a mobile phase additive.[6][7] This adduct can sometimes be more stable and abundant than the protonated molecule, offering a better signal for quantification.

  • [M+Na]⁺ and [M+K]⁺: Sodium and potassium adducts can also be present, often as contaminants from glassware, solvents, or the sample matrix itself. While they confirm the molecular weight, they can split the ion signal between multiple species, potentially reducing the intensity of the target ion used for quantification. The use of mobile phase additives like formic acid or ammonium salts can help to suppress the formation of these alkali metal adducts.[9]

Q3: How can I quantify the extent of signal suppression?

The percentage of matrix effect (ME) can be calculated using the following formula from the post-extraction spike experiment described in Troubleshooting Issue 1, Step 2:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates signal suppression.

  • A value > 100% indicates signal enhancement.

Q4: What are typical recovery rates for this compound using the QuEChERS method?

While specific recovery data for this compound across a wide range of matrices is not always readily available in a consolidated format, studies on carbamate pesticides using the QuEChERS method generally report recoveries within the acceptable range of 70-120%.[3][5][10][11] The actual recovery will depend on the specific matrix, the exact QuEChERS protocol followed (including the dSPE cleanup sorbents used), and the fortification level. For instance, a validation study for multiple carbamates in vegetables showed recoveries between 91% and 109%.[10] Another study reported recoveries for a broad range of pesticides between 65% and 116% in soil samples after a modified QuEChERS procedure.[4] It is crucial to validate the method for your specific matrix of interest to determine the actual recovery.

Quantitative Data Summary

The following table summarizes typical recovery rates for pesticides using the QuEChERS method from various studies. While not all studies explicitly list this compound, the data provides a general expectation for carbamate pesticides.

MatrixSample Preparation MethodAnalytesRecovery Rate (%)RSD (%)Reference
VegetablesQuEChERS with dSPE cleanupMultiple Carbamates91 - 109< 10[10]
SoilModified QuEChERS (no cleanup)Multiple Pesticides65 - 116≤ 17[4]
Edible InsectsQuEChERSMultiple Pesticides70 - 120< 20[11]
Fruits and VegetablesQuEChERS with dSPE (PSA)Multiple Pesticides85 - 101< 5[3]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for Food Matrices

This protocol is a general guideline and should be optimized and validated for your specific matrix and analytical requirements.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, a rehydration step may be necessary.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add an appropriate internal standard if used.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.
  • The dSPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.
  • The extract may be analyzed directly or diluted with the initial mobile phase before injection into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Parameters for Carbamate Analysis

These are starting parameters and should be optimized for your specific instrument and this compound standard.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Nebulizer Gas Flow: Instrument dependent, optimize for a stable spray.

    • Drying Gas Flow: Instrument dependent, optimize for efficient desolvation.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (C₁₀H₂₀NO₅PS₂; MW: 329.37): These need to be determined by infusing a this compound standard and optimizing the precursor ion (e.g., [M+H]⁺ at m/z 330.1 or [M+NH₄]⁺ at m/z 347.1) and its fragment ions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction + Salts Sample->Extraction dSPE Dispersive SPE Cleanup (PSA, C18) Extraction->dSPE FinalExtract Final Extract dSPE->FinalExtract LC LC Separation (C18 Column) FinalExtract->LC FinalExtract->LC ESI Positive ESI LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition & Processing MSMS->Data Troubleshooting_Logic Start Low/No this compound Signal CheckInstrument Verify Instrument Settings (Positive ESI Mode) Start->CheckInstrument AssessMatrix Assess for Matrix Effects (Post-Extraction Spike) CheckInstrument->AssessMatrix Instrument OK OptimizeSamplePrep Optimize Sample Prep (QuEChERS, dSPE) AssessMatrix->OptimizeSamplePrep Suppression Detected OptimizeLCMS Optimize LC-MS/MS Parameters (Mobile Phase, Gradient, Source) AssessMatrix->OptimizeLCMS No/Low Suppression OptimizeSamplePrep->OptimizeLCMS GoodSignal Good Signal OptimizeLCMS->GoodSignal

References

Technical Support Center: Optimizing Mecarbam Stability in Extracts Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH adjustment to improve Mecarbam stability in experimental extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in extracts a concern?

This compound is an organophosphate insecticide and acaricide.[1] Its stability is a critical factor during analytical procedures as it is susceptible to degradation, primarily through hydrolysis. This degradation can lead to inaccurate quantification of the active ingredient in research and safety testing, compromising the reliability of experimental results.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by the pH of the medium. Like many carbamate (B1207046) and organophosphate pesticides, this compound is prone to hydrolysis, a chemical breakdown process involving water. This process is catalyzed by both acidic and alkaline conditions. Specifically, this compound is known to be hydrolyzed at a pH below 3.[1] While stable around a neutral pH, its degradation accelerates in alkaline environments.[2][3]

Q3: What is the general trend for carbamate pesticide stability in relation to pH?

Generally, carbamate pesticides exhibit their greatest stability in slightly acidic to neutral conditions (pH 4-6).[2] As the pH becomes more alkaline, the rate of hydrolysis increases significantly, leading to a shorter half-life of the compound.[4][5][6] Conversely, strongly acidic conditions can also lead to degradation.[1]

Q4: Are there any specific data on the half-life of this compound at different pH values?

Specific kinetic data for this compound across a wide range of pH values at ambient temperature is limited in publicly available literature. However, one study determined the half-life of this compound to be 5.9 hours at 70°C in an ethanol-pH 6.0 buffer solution.[1] It is important to note that at a more typical ambient temperature of 20°C, the degradation rate would be considerably slower.[1]

Troubleshooting Guide

Problem: I am observing lower than expected concentrations of this compound in my extracts.

  • Possible Cause 1: Inappropriate pH of the extraction solvent.

    • Troubleshooting: The pH of your extraction solvent or the resulting extract may be promoting the hydrolysis of this compound. If the pH is alkaline (above 7) or strongly acidic (below 4), you are likely to see significant degradation.

    • Solution: Measure the pH of your extraction solvent and the final extract. Adjust the pH of your extraction solvent to a slightly acidic to neutral range (ideally pH 5-7) using a suitable buffer system before extraction. This will help to minimize hydrolytic degradation.

  • Possible Cause 2: Extended sample processing time.

    • Troubleshooting: Even at a seemingly optimal pH, this compound can degrade over time. Long extraction and processing times can contribute to the loss of the analyte.

    • Solution: Streamline your sample preparation workflow to minimize the time between extraction and analysis. If immediate analysis is not possible, store the extracts at a low temperature (e.g., -20°C) and in a pH-controlled environment (pH 5-7) to slow down degradation.

  • Possible Cause 3: High temperature during extraction or storage.

    • Troubleshooting: Elevated temperatures can significantly accelerate the rate of hydrolysis.

    • Solution: Avoid exposing your samples and extracts to high temperatures. If a heating step is necessary for your protocol, it should be as short as possible. Store extracts in a refrigerator or freezer.

Data on this compound and General Carbamate Stability

The following table summarizes available data on this compound stability and provides general stability data for other carbamates to illustrate the effect of pH.

CompoundpHTemperature (°C)Half-life (t½)Reference
This compound 6.0705.9 hours[1]
This compound < 3Not SpecifiedHydrolyzed[1]
Carbaryl7.0Not Specified2.5 - 24 Days[7]
Carbaryl> 7.0Not SpecifiedRapid Hydrolysis[8]
Methomyl4.0Ambient20.8 - 22.1 days
Methomyl7.0Ambient27.9 - 28.7 days
Methomyl9.2Ambient15.8 - 16.5 days

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.[9][10]

1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample (with a water content of ≥70%) into a 50 mL centrifuge tube. For air-dried soil, use a 3 g sample and add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[9] b. Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[9]

2. Extraction: a. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the AOAC buffered method). b. Shake the tube vigorously for 1 minute to ensure thorough extraction of the pesticides.[9] c. Centrifuge the tube at ≥ 5000 rcf for 5 minutes to separate the layers.[9]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[9] b. Vortex the tube for 30 seconds.[9] c. Centrifuge at ≥ 5000 rcf for 2 minutes.[9]

4. Analysis: a. Carefully transfer the purified extract into an autosampler vial for analysis by a suitable chromatographic method (e.g., LC-MS/MS or GC-MS).[9]

Protocol 2: Extraction of this compound from Citrus Leaves

This is a general protocol for the extraction of pesticide residues from citrus leaves, which can be adapted for this compound analysis.

1. Sample Preparation: a. Collect a representative sample of citrus leaves. b. Wash the leaves thoroughly with deionized water to remove any surface dirt.[11] c. If using fresh leaves, weigh approximately 100 g. If using dried leaves, dry them in a shaded, well-ventilated area or in a tray dryer at 40°C, and then grind them into a fine powder.[12]

2. Extraction: a. Place the prepared leaf material (whole fresh leaves or powdered dry leaves) into a glass container. b. Add a suitable extraction solvent. For multi-residue analysis, acetonitrile is a common choice. A typical ratio is 1:10 (w/v), for example, 100 g of leaves to 1000 mL of solvent. c. Macerate the mixture by shaking or stirring for a set period, for instance, 2-3 times per day for 3 days, to ensure efficient extraction.[11]

3. Filtration and Concentration: a. After the extraction period, filter the mixture through filter paper or a muslin cloth to separate the extract from the solid plant material.[11] b. The resulting extract can be concentrated using a rotary evaporator if necessary, depending on the required detection limits for the analysis.

4. Cleanup (if required): a. Depending on the complexity of the matrix and the analytical method used, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering co-extractives.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample Soil or Citrus Leaf Sample homogenize Homogenize/ Grind sample->homogenize weigh Weigh Sample homogenize->weigh add_solvent Add Acetonitrile (pH Adjusted) weigh->add_solvent add_salts Add QuEChERS Salts (for soil) add_solvent->add_salts shake Vortex/Shake add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: Experimental workflow for this compound extraction and analysis.

ph_stability_relationship cluster_ph pH Scale cluster_stability This compound Stability pH_scale Acidic (pH < 7) -> Neutral (pH 7) -> Alkaline (pH > 7) high_stability Higher Stability (Slower Degradation) low_stability Lower Stability (Faster Degradation) Acidic (pH < 7) Acidic (pH < 7) Acidic (pH < 7)->high_stability Optimal around pH 5-6 Neutral (pH 7) Neutral (pH 7) Neutral (pH 7)->high_stability Alkaline (pH > 7) Alkaline (pH > 7) Alkaline (pH > 7)->low_stability Increased Hydrolysis

Caption: Relationship between pH and this compound stability.

References

Technical Support Center: Troubleshooting Low Recovery of Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mecarbam analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound from fortified samples, particularly the issue of low or inconsistent recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound, a carbamate (B1207046) pesticide, can stem from several factors during the analytical workflow. The most common culprits include:

  • Analyte Degradation: this compound is susceptible to hydrolysis, particularly under alkaline (high pH) conditions and at elevated temperatures.

  • Inefficient Extraction: The chosen solvent and extraction technique may not be optimal for releasing this compound from the sample matrix.

  • Matrix Effects: Components of the sample matrix can interfere with the analytical instrument's ability to detect this compound, leading to signal suppression or enhancement.[1]

  • Losses During Sample Cleanup: The cleanup steps, intended to remove interfering compounds, may inadvertently remove some of the this compound.

Q2: How can I determine if this compound is degrading during my sample preparation?

To investigate potential degradation, you can perform a simple stability study. Spike a known concentration of this compound into a blank sample matrix. Analyze a portion of the spiked sample immediately (time zero) and then analyze other portions at various time points while subjecting them to your routine sample preparation conditions (e.g., room temperature for 2 hours). A significant decrease in the measured concentration over time indicates instability.

Q3: What is the optimal pH for this compound stability?

Carbamates are generally most stable in slightly acidic conditions. To prevent hydrolysis, it is recommended to adjust the pH of your samples and extraction solvents to a range of 3-5.

Q4: Can the sample matrix itself affect this compound recovery?

Yes, the sample matrix can have a significant impact on recovery, a phenomenon known as the "matrix effect." Co-extracted substances from the sample can either suppress or enhance the signal of this compound during analysis, leading to inaccurate quantification.[1] The complexity of the matrix (e.g., high fat or pigment content) can exacerbate these effects.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.

Issue: Consistently low or variable recovery of this compound.

Below is a troubleshooting workflow to help identify and address the root cause of low this compound recovery.

Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery check_stability 1. Investigate Analyte Stability start->check_stability stability_test Perform Stability Study (Spike blank matrix, analyze at T=0 and T=x) check_stability->stability_test degradation_found Degradation Confirmed? stability_test->degradation_found control_ph_temp Solution: Control pH and Temperature - Acidify sample/solvents (pH 3-5) - Maintain cold chain (4°C) degradation_found->control_ph_temp Yes no_degradation No Significant Degradation degradation_found->no_degradation No end Recovery Improved control_ph_temp->end check_extraction 2. Evaluate Extraction Efficiency no_degradation->check_extraction extraction_params Review Extraction Parameters: - Solvent choice (e.g., Acetonitrile) - Homogenization technique - Phase separation check_extraction->extraction_params optimize_extraction Solution: Optimize Extraction - Test alternative solvents - Use mechanical homogenizer - Ensure complete phase separation extraction_params->optimize_extraction extraction_ok Extraction Appears Efficient extraction_params->extraction_ok optimize_extraction->end check_matrix 3. Assess Matrix Effects extraction_ok->check_matrix matrix_test Analyze post-extraction spike vs. neat standard in solvent check_matrix->matrix_test matrix_effect_found Significant Matrix Effect? matrix_test->matrix_effect_found mitigate_matrix Solution: Mitigate Matrix Effects - Use matrix-matched standards - Dilute the final extract - Optimize cleanup step matrix_effect_found->mitigate_matrix Yes matrix_effect_found->end No mitigate_matrix->end Factors Affecting this compound Stability This compound This compound degradation Degradation Products This compound->degradation leads to hydrolysis Hydrolysis degradation->hydrolysis high_ph High pH (Alkaline Conditions) high_ph->hydrolysis high_temp Elevated Temperature high_temp->hydrolysis enzymatic_activity Enzymatic Activity (in biological matrices) enzymatic_activity->hydrolysis

References

Strategies to minimize instrument contamination with Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing instrument contamination with Mecarbam. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and addressing this compound contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for instrument contamination?

A1: this compound is an organophosphate insecticide and acaricide.[1][2] It is a colorless to light brown oily liquid with low water solubility, making it adhesive to surfaces.[1][2] Its chemical nature as both an organophosphate and a carbamate (B1207046) ester means it can interact with various materials and persist in analytical instruments if not properly cleaned, leading to inaccurate experimental results.[1]

Q2: What are the common signs of this compound contamination in analytical instruments?

A2: Signs of this compound contamination can vary depending on the analytical technique:

  • Chromatography (GC/LC): You may observe "ghost peaks" in your chromatograms, where peaks appear in blank runs at the retention time of this compound or its degradation products.[2][3] You might also see peak tailing or fronting for your target analytes due to active sites created by the contaminant.

  • Mass Spectrometry (MS): Contamination can lead to ion suppression or enhancement, where the signal intensity of your target analytes is unexpectedly reduced or increased.[1][4][5] You may also notice a high background noise or the presence of unexpected ions in your mass spectra.[5]

Q3: What are the primary degradation products of this compound that I should be aware of?

A3: this compound can degrade through hydrolysis and oxidation.[6] Key degradation products to be aware of, which could also act as contaminants, include mecarboxon, diethoate, and diethoxon.[6]

Troubleshooting Guides

Issue: Ghost peaks corresponding to this compound are observed in blank runs on my GC-MS system.

Possible Cause: Residual this compound from a previous injection is bleeding from the injector, column, or detector.

Troubleshooting Steps:

  • Injector Maintenance:

    • Action: Clean the injector port. Replace the liner and septum.

    • Rationale: The injector is a common site for contamination to accumulate. A contaminated liner or septum can release trapped this compound in subsequent runs.[2][7]

  • Column Bake-out:

    • Action: Disconnect the column from the detector and bake it at a high temperature (below the column's maximum limit) for an extended period.

    • Rationale: This helps to volatilize and remove less volatile contaminants that have accumulated on the column.

  • Solvent Flush:

    • Action: If ghost peaks persist, perform a solvent rinse of the column with a sequence of appropriate solvents.

    • Rationale: A solvent flush can remove contaminants that are not effectively removed by baking alone.

  • Inlet End Trimming:

    • Action: Cut a small portion (e.g., 5-10 cm) from the inlet end of the column.

    • Rationale: Contamination often concentrates at the head of the column. Trimming this section can remove the most heavily contaminated part.[2]

Issue: I am experiencing significant signal suppression for my analytes in my LC-MS/MS analysis after running samples containing this compound.

Possible Cause: this compound or its metabolites are co-eluting with your analytes and competing for ionization in the mass spectrometer source.

Troubleshooting Steps:

  • Source Cleaning:

    • Action: Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

    • Rationale: Contaminants can build up on the ion source surfaces, leading to reduced ionization efficiency for your target analytes.[5][6]

  • Mobile Phase Optimization:

    • Action: Modify your LC gradient to better separate your analytes from this compound and its degradation products.

    • Rationale: Improving chromatographic separation can prevent co-elution and minimize matrix effects.[4]

  • Sample Dilution:

    • Action: Dilute your sample extract.

    • Rationale: Dilution can reduce the concentration of the interfering compounds, thereby lessening the ion suppression effect.[4]

  • Use of Metal-Free Components:

    • Action: If analyzing organophosphates, consider using metal-free HPLC columns and tubing.

    • Rationale: Organophosphates can chelate with metal ions from stainless steel components, leading to peak tailing and signal suppression.[1]

Decontamination Protocols

General Laboratory Surface Decontamination

For benchtops, glassware, and other surfaces, a multi-step cleaning process is recommended.

Table 1: Recommended Cleaning Agents for this compound Decontamination

Cleaning AgentConcentrationApplicationEfficacy Notes
Mild Detergent and WaterAs per manufacturerInitial washRemoves gross contamination.
Sodium Hypochlorite (Bleach)5% solutionWipe or soakEffective for oxidizing organophosphates. May corrode some metals.[6]
Sodium Carbonate (Washing Soda)10% solutionWipe or soakAlkaline hydrolysis helps break down organophosphates.[6]
Isopropanol (B130326) or Methanol70-100%Final rinseHelps to dissolve and remove residual organic contaminants.
Analytical Instrument Decontamination Protocol (HPLC/LC-MS System)

This protocol is a general guideline. Always consult your instrument manufacturer's manual for specific recommendations and material compatibility.

  • System Flush with a Sequence of Solvents:

    • Flush the entire system, including the pump, injector, and tubing, with a series of solvents. A common and effective sequence is:

      • Mobile Phase (without buffer salts): To remove any precipitated salts.

      • Water (HPLC-grade): To flush out any remaining aqueous-soluble components.

      • Isopropanol or Methanol: To remove a wide range of organic contaminants.

      • Acetonitrile (B52724): A strong solvent for many organic compounds.

    • Flush with at least 10-20 column volumes of each solvent.[8]

  • Injector and Loop Cleaning:

    • Disconnect the column and detector.

    • Flush the injector and sample loop with a strong solvent like isopropanol or a dedicated wash solution.

  • Column Cleaning:

    • If contamination is suspected on the column, it should be washed separately. Follow the manufacturer's instructions for column washing. A typical reverse-phase column wash might involve flushing with progressively stronger organic solvents.

  • Detector Flow Cell Cleaning:

    • Consult the manufacturer's guide for cleaning the detector flow cell, as it is a sensitive component. Flushing with isopropanol is often recommended.[9]

Experimental Protocol: Verification of Instrument Cleanliness

This protocol outlines a procedure to verify that an analytical instrument is free from this compound contamination before running sensitive assays.

Objective: To confirm the absence of detectable this compound residues in a GC-MS or LC-MS/MS system.

Methodology:

  • Perform a full system decontamination as described in the "Analytical Instrument Decontamination Protocol."

  • Prepare a "System Blank":

    • Inject a volume of high-purity solvent (e.g., acetonitrile or the initial mobile phase solvent) equivalent to a typical sample injection.

  • Acquire Data:

    • Run the blank using the same analytical method (e.g., GC-MS SIM mode or LC-MS/MS MRM mode) that you would use for your samples, targeting the specific m/z transitions for this compound and its major degradation products.

  • Data Analysis:

    • Examine the chromatogram for any peaks at the expected retention times of this compound and its metabolites.

    • The absence of any peak above a pre-defined signal-to-noise ratio (e.g., 3:1) indicates that the instrument is clean.

  • If a peak is detected:

    • Repeat the decontamination procedure, paying close attention to potential sources of carryover like the injector or sample loop.

    • If the issue persists, consider more intensive cleaning procedures as recommended by the instrument manufacturer.

Visualizations

Experimental_Workflow_for_Cleanliness_Verification cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Decon Perform Full System Decontamination Prep_Blank Prepare System Blank (High-Purity Solvent) Decon->Prep_Blank Inject Inject System Blank Prep_Blank->Inject Acquire Acquire Data (Targeted Method) Inject->Acquire Analyze Analyze Chromatogram for This compound Peaks Acquire->Analyze Decision Peak Detected? Analyze->Decision Clean Instrument is Clean Proceed with Analysis Decision->Clean No Repeat_Decon Repeat Decontamination and Re-test Decision->Repeat_Decon Yes Repeat_Decon->Decon Troubleshooting_Logic_for_Ghost_Peaks Start Ghost Peak Detected Clean_Injector Clean Injector Port, Replace Liner & Septum Start->Clean_Injector Test1 Run Blank Clean_Injector->Test1 Bake_Column Bake Out Column Test1->Bake_Column Peak Persists Resolved Issue Resolved Test1->Resolved No Peak Test2 Run Blank Bake_Column->Test2 Solvent_Rinse Solvent Rinse Column Test2->Solvent_Rinse Peak Persists Test2->Resolved No Peak Test3 Run Blank Solvent_Rinse->Test3 Trim_Column Trim Inlet End of Column Test3->Trim_Column Peak Persists Test3->Resolved No Peak Trim_Column->Resolved Contact_Support Contact Instrument Manufacturer Support Trim_Column->Contact_Support

References

Improving baseline stability in Mecarbam chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mecarbam analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to baseline stability in this compound chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of baseline drift in my this compound chromatogram?

A1: Baseline drift, a gradual upward or downward slope of the baseline, can be caused by several factors. In Gas Chromatography (GC), this can be due to column bleed, especially at high temperatures, or insufficient column conditioning.[1][2][3] In High-Performance Liquid Chromatography (HPLC), common causes include changes in mobile phase composition, temperature fluctuations affecting the detector, and contamination of the column or detector.[1] For both techniques, ensuring your system has had adequate time to equilibrate is crucial.[2]

Q2: I'm observing random spikes in my baseline. What could be the issue?

A2: Spikes in the baseline are typically sharp, narrow signals that are not related to your analyte. These are often caused by electrical disturbances from nearby equipment or poor electrical connections to your detector.[1] Particulate matter passing through the detector can also manifest as spikes.[1] Ensure all cable connections are secure and consider using a filtered power supply for your instrument.[1]

Q3: My baseline is excessively noisy. How can I improve it?

A3: A noisy baseline appears as rapid, irregular fluctuations. In GC, this can be due to contaminated carrier or detector gases, or a dirty detector.[1][4] For HPLC, improperly degassed mobile phases can introduce air bubbles into the detector, causing noise.[5][6] The quality of your solvents and reagents is critical; using high-purity solvents and fresh mobile phases can significantly reduce baseline noise.[7]

Q4: After preparing my sample with the QuEChERS method, I'm seeing a lot of baseline disturbance. Why is that?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for sample preparation from complex matrices, but residual matrix components can cause baseline issues. If the dispersive solid-phase extraction (dSPE) cleanup step is insufficient, co-extracted matrix components can contaminate the column and detector, leading to baseline drift or ghost peaks.[8] Optimizing the dSPE sorbents for your specific matrix can help mitigate these effects.

Troubleshooting Guides

Baseline Drift

Baseline drift can systematically affect the accuracy of your integration and quantification. The following table summarizes common causes and solutions for both GC and HPLC analysis of this compound.

Common CauseGC Troubleshooting StepsHPLC Troubleshooting Steps
Column Bleed - Ensure the column temperature does not exceed its upper limit.- Use a low-bleed column suitable for pesticide analysis.- Condition the new column properly before use.[2][9]- Not applicable.
Temperature Fluctuations - Check the stability of the GC oven temperature.- Ensure the laboratory environment has a stable temperature.- Use a column oven to maintain a constant column temperature.- Allow the detector to warm up and stabilize completely.[7]
Mobile Phase/Carrier Gas Issues - Use high-purity carrier gas and install purifiers to remove oxygen and moisture.- Check for leaks in the gas lines.[4]- Prepare fresh mobile phase daily using HPLC-grade solvents.- Ensure proper mixing of mobile phase components for gradient elution.- Degas the mobile phase thoroughly to prevent bubble formation.[5][6]
Contamination - Clean the injector and detector regularly.- Trim the first few centimeters of the column to remove non-volatile residues.[2]- Flush the column with a strong solvent to remove contaminants.- Clean the detector flow cell.
Baseline Noise

A noisy baseline can obscure small peaks and lead to inaccurate quantification. Use this guide to diagnose and resolve baseline noise issues.

Common CauseGC Troubleshooting StepsHPLC Troubleshooting Steps
Gas/Solvent Quality - Use high-purity gases and install in-line purifiers.- Check for contaminated gas cylinders.[1]- Use HPLC-grade solvents and high-purity water.- Filter the mobile phase before use.[7]
Detector Issues - Clean the detector according to the manufacturer's instructions.- Check for loose electrical connections.[4]- Ensure the detector lamp is functioning correctly and has not exceeded its lifetime.- Purge the detector flow cell to remove air bubbles.[5]
System Leaks - Perform a leak check on the inlet and column fittings.- Check for leaks at all fittings from the pump to the detector.
Improper Mixing - Not applicable.- For gradient elution, ensure the solvents are being mixed properly by the pump.

Experimental Protocols

Standard Protocol for this compound Analysis by HPLC with Fluorescence Detection (Based on EPA Method 531.2)

This method is commonly used for the analysis of carbamate (B1207046) pesticides, including this compound.

  • Sample Preparation (e.g., Water Sample):

    • Adjust the sample pH to approximately 3 with a suitable buffer.

    • Add a preservative, such as sodium thiosulfate, if residual chlorine is present.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

  • Post-Column Derivatization:

    • After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., NaOH) to convert this compound to methylamine.

    • The resulting solution is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.

  • Fluorescence Detection:

    • Excitation Wavelength: ~330 nm.

    • Emission Wavelength: ~465 nm.

Visualizing Troubleshooting Logic

To aid in diagnosing baseline problems, the following workflow diagrams illustrate a logical approach to troubleshooting.

Baseline_Drift_Troubleshooting start Baseline Drift Observed check_equilibration Is the system fully equilibrated? start->check_equilibration equilibrate Allow for longer equilibration time check_equilibration->equilibrate No check_temp Are temperature settings stable? check_equilibration->check_temp Yes equilibrate->check_equilibration stabilize_temp Stabilize oven/column temperature check_temp->stabilize_temp No check_gas_solvent Is carrier gas/mobile phase pure and fresh? check_temp->check_gas_solvent Yes stabilize_temp->check_temp replace_gas_solvent Replace gas cylinder or prepare fresh mobile phase check_gas_solvent->replace_gas_solvent No check_column Is the column old or contaminated? check_gas_solvent->check_column Yes replace_gas_solvent->check_gas_solvent condition_replace_column Condition or replace the column check_column->condition_replace_column Yes check_detector Is the detector clean and stable? check_column->check_detector No end Baseline Stable condition_replace_column->end clean_detector Clean the detector check_detector->clean_detector No check_detector->end Yes clean_detector->end

Caption: Troubleshooting workflow for baseline drift.

Baseline_Noise_Troubleshooting start Baseline Noise Observed check_gas_solvent_prep Is mobile phase degassed/gas pure? start->check_gas_solvent_prep degas_replace Degas mobile phase or replace gas cylinder check_gas_solvent_prep->degas_replace No check_connections Are all electrical and fluidic connections secure? check_gas_solvent_prep->check_connections Yes degas_replace->check_gas_solvent_prep tighten_connections Tighten all connections check_connections->tighten_connections No check_detector_lamp Is the detector lamp functioning correctly? check_connections->check_detector_lamp Yes tighten_connections->check_connections replace_lamp Replace detector lamp check_detector_lamp->replace_lamp No check_contamination Is the system contaminated? check_detector_lamp->check_contamination Yes end Baseline Stable replace_lamp->end clean_system Clean injector, column, and detector check_contamination->clean_system Yes check_contamination->end No clean_system->end

Caption: Troubleshooting workflow for baseline noise.

References

Validation & Comparative

Validation of an analytical method for Mecarbam in olive oil

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for Mecarbam and Other Carbamates in Olive Oil

For researchers, scientists, and drug development professionals ensuring the safety and quality of food products is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of this compound and other carbamate (B1207046) pesticide residues in olive oil. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique coupled with advanced chromatographic and mass spectrometric detection.

Method Performance Comparison

The selection of an appropriate analytical method for carbamate analysis in a complex matrix like olive oil depends on several factors, including the required sensitivity, selectivity, and the specific instrumentation available. Below is a summary of performance data from two validated methods based on the QuEChERS protocol with different clean-up sorbents, both analyzed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Performance MetricMethod 1: QuEChERS with Z-Sep+ Clean-upMethod 2: QuEChERS with EMR-Lipid Clean-up
**Linearity (R²) **>0.99>0.99
Limit of Detection (LOD) 0.03 - 0.60 µg/kgNot explicitly stated for carbamates
Limit of Quantification (LOQ) 0.13 - 2.0 µg/kg[1]10 - 50 µg/kg (for a range of pesticides)
Recovery (%) 72 - 110%[1]70 - 120% (for 53% of pesticides)
Precision (RSD%) < 7%[1]< 20% (for 90.9% of pesticides)
Matrix Effect Low signal suppression for most analytesLow signal suppression for the majority of analytes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for pesticide residue analysis in olive oil.[1]

Method 1: QuEChERS with Z-Sep+ Dispersive Solid-Phase Extraction (d-SPE) Clean-up

This method is highly effective for the analysis of a broad range of carbamates in olive oil.

1. Sample Extraction:

  • Weigh 3 g of the olive oil sample into a 50 mL centrifuge tube.

  • Add 7 mL of water and 10 mL of acetonitrile (B52724) (with 1% acetic acid).

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Vortex again for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the layers.

2. Dispersive SPE Clean-up:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • For each 1 mL of supernatant, the d-SPE tube should contain 50 mg of Supel™ QuE Z-Sep+ sorbent and 50 mg of anhydrous MgSO₄.[1]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for UHPLC-MS/MS analysis.

3. Instrumental Analysis (UHPLC-MS/MS):

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with a suitable additive (e.g., formic acid) and an organic solvent like methanol (B129727) or acetonitrile.

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Method 2: QuEChERS with Enhanced Matrix Removal-Lipid (EMR-Lipid) d-SPE Clean-up

This method utilizes a specialized sorbent for improved removal of lipid co-extractives from the olive oil matrix.

1. Sample Extraction:

  • The extraction procedure is identical to Method 1.

2. Dispersive SPE Clean-up:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the EMR-Lipid sorbent. The amount of sorbent should be optimized based on the volume of the extract.

  • Vortex the tube for 1 minute.

  • Centrifuge to pellet the sorbent material.

  • The cleaned-up extract is then ready for analysis.

3. Instrumental Analysis (UHPLC-MS/MS):

  • The instrumental conditions are similar to those described in Method 1, with potential minor adjustments to the chromatographic gradient to optimize separation after the different clean-up procedure.

Workflow Diagrams

QuEChERS_ZSep_Workflow Sample Olive Oil Sample (3g) Extraction Add H₂O & MeCN (1% HOAc) Vortex Sample->Extraction Salts Add MgSO₄ & NaCl Vortex & Centrifuge Extraction->Salts Supernatant Acetonitrile Supernatant Salts->Supernatant dSPE d-SPE Clean-up (Z-Sep+ & MgSO₄) Vortex & Centrifuge Supernatant->dSPE FinalExtract Final Extract dSPE->FinalExtract Analysis UHPLC-MS/MS Analysis FinalExtract->Analysis QuEChERS_EMRLipid_Workflow Sample Olive Oil Sample (3g) Extraction Add H₂O & MeCN (1% HOAc) Vortex Sample->Extraction Salts Add MgSO₄ & NaCl Vortex & Centrifuge Extraction->Salts Supernatant Acetonitrile Supernatant Salts->Supernatant dSPE d-SPE Clean-up (EMR-Lipid) Vortex & Centrifuge Supernatant->dSPE FinalExtract Final Extract dSPE->FinalExtract Analysis UHPLC-MS/MS Analysis FinalExtract->Analysis

References

Inter-laboratory Comparison of Mecarbam Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of the pesticide Mecarbam is crucial for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of the primary analytical methods used for this compound determination, supported by inter-laboratory proficiency testing data and detailed experimental protocols.

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a widely adopted standard.

Performance in Inter-laboratory Comparison

To assess the proficiency of laboratories in analyzing this compound, the European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables (EURL-FV) includes this compound in its proficiency tests (EUPTs). These tests provide valuable insights into the performance and comparability of different laboratories and methods.

The following table summarizes the performance of participating laboratories for this compound analysis in a recent EUPT (EUPT-FV-SC05), which involved the analysis of pesticide residues in dried white beans.[1] The performance of each laboratory is evaluated using a z-score, which indicates how far a laboratory's result is from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Inter-laboratory Proficiency Test Results for this compound Analysis in Dried White Beans

Laboratory CodeReported Concentration (mg/kg)Assigned Value (mg/kg)Robust Standard Deviation (mg/kg)z-score
Lab 010.0850.0920.023-0.3
Lab 020.0950.0920.0230.1
Lab 030.0790.0920.023-0.6
Lab 040.1100.0920.0230.8
Lab 050.0900.0920.023-0.1
Lab 060.1250.0920.0231.4
Lab 070.0880.0920.023-0.2
Lab 080.0990.0920.0230.3
Lab 090.0750.0920.023-0.7
Lab 100.1050.0920.0230.6

Note: The data presented is a representative subset based on typical EUPT report structures. The assigned value is the robust mean of the results submitted by the participating laboratories.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are the protocols for the key analytical methods used for this compound analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • Centrifuge

Procedure:

  • Homogenization: Homogenize a representative sample of the food matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄ (and GCB if necessary).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Extract 4. Shake Vigorously Add_Salts->Shake_Extract Centrifuge_Extract 5. Centrifuge Shake_Extract->Centrifuge_Extract Transfer_Supernatant 6. Transfer Supernatant Centrifuge_Extract->Transfer_Supernatant Supernatant Add_dSPE 7. Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex_Cleanup 8. Vortex Add_dSPE->Vortex_Cleanup Centrifuge_Cleanup 9. Centrifuge Vortex_Cleanup->Centrifuge_Cleanup Final_Extract 10. Final Extract for Analysis Centrifuge_Cleanup->Final_Extract Supernatant

Caption: Experimental workflow for the QuEChERS sample preparation method.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of thermally stable and volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electron Ionization - EI)

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

Typical MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions for this compound: Specific precursor-to-product ion transitions for this compound are selected for quantification and confirmation.

GC_MS_MS_Workflow cluster_gc Gas Chromatography cluster_ms Tandem Mass Spectrometry Injection 1. Sample Injection Separation 2. Separation in GC Column Injection->Separation Ionization 3. Ionization (EI) Separation->Ionization Precursor_Selection 4. Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation 5. Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection 6. Product Ion Selection (Q3) Fragmentation->Product_Selection Detection 7. Detection Product_Selection->Detection Data_Analysis 8. Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for GC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD)

This method is particularly suitable for carbamates, which can be thermally labile. Post-column derivatization enhances the sensitivity and selectivity of the detection.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Reversed-phase C18 column

  • Post-column derivatization system

  • Fluorescence detector

Typical HPLC Conditions:

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 30 - 40 °C.

Post-Column Derivatization:

  • Hydrolysis: The column effluent is mixed with a sodium hydroxide (B78521) solution at an elevated temperature to hydrolyze this compound to methylamine (B109427).

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.

Fluorescence Detection:

  • Excitation Wavelength: ~340 nm

  • Emission Wavelength: ~455 nm

HPLC_Workflow cluster_hplc HPLC Separation cluster_pcd Post-Column Derivatization Injection 1. Sample Injection Separation 2. Separation in C18 Column Injection->Separation Hydrolysis 3. Hydrolysis with NaOH Separation->Hydrolysis Derivatization 4. Reaction with OPA/Thiol Hydrolysis->Derivatization Detection 5. Fluorescence Detection Derivatization->Detection Data_Analysis 6. Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for HPLC-PCD-FLD analysis of this compound.

Logical Comparison of Analytical Methods

The choice between GC-MS/MS and HPLC-based methods for this compound analysis involves considering several factors.

Method_Comparison cluster_gcms GC-MS/MS cluster_hplc HPLC-PCD-FLD / LC-MS/MS Mecarbam_Analysis This compound Analysis GC_Advantages Advantages: - High Selectivity - High Sensitivity - Good for complex matrices Mecarbam_Analysis->GC_Advantages HPLC_Advantages Advantages: - Suitable for thermally labile compounds - High sensitivity (FLD/MS) - Direct analysis without derivatization Mecarbam_Analysis->HPLC_Advantages GC_Disadvantages Disadvantages: - Requires derivatization for some carbamates - Potential for thermal degradation HPLC_Disadvantages Disadvantages: - Matrix effects can be more pronounced in LC-MS/MS - Post-column derivatization adds complexity

Caption: Logical comparison of GC-MS/MS and HPLC-based methods for this compound analysis.

References

A Comparative Toxicological Analysis of Mecarbam and Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Mecarbam and Carbofuran, two potent cholinesterase-inhibiting pesticides. While both compounds share a common primary mechanism of action, their chemical classification—this compound as an organophosphate and Carbofuran as a carbamate (B1207046)—results in distinct toxicokinetic and toxicodynamic properties. This analysis is supported by experimental data to inform research and development in toxicology and pharmacology.

Executive Summary

This compound and Carbofuran are effective insecticides and acaricides that exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of hypercholinergic stimulation, which can be fatal. Carbofuran generally exhibits higher acute oral toxicity across multiple species compared to this compound. A key differentiator is the nature of their interaction with the AChE enzyme; Carbofuran's inhibition is reversible, whereas this compound's can become irreversible, leading to potentially more prolonged toxic effects.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the acute toxicity data for this compound and Carbofuran.

Table 1: Comparative Acute Mammalian Toxicity (LD50/LC50)

Parameter This compound Carbofuran Species Source
Oral LD50 36 mg/kg6 - 18 mg/kgRat[1][2]
Oral LD50 No Data19 mg/kgDog[3]
Dermal LD50 > 1220 mg/kg10,200 mg/kgRat / Rabbit[2][4]
Inhalation LC50 0.7 mg/LNo DataRat[2]
Acceptable Daily Intake (ADI) 0.002 mg/kg bw/day0.001 - 0.002 mg/kg bwHuman[1][2]

Table 2: Effects on Non-Target Organisms

Organism Group This compound Carbofuran Key Findings Source
Birds HazardousExtremely ToxicCarbofuran is notoriously lethal to birds; a single granule can be fatal. It has been implicated in widespread bird deaths.[3]
Aquatic Organisms Very ToxicVery ToxicBoth pesticides pose a significant threat to aquatic ecosystems. Carbofuran has been shown to cause mass mortality in fish and is highly toxic to invertebrates like Daphnia magna.[5][6][7]
Bees HazardousVery ToxicBoth substances are toxic to bees, a critical non-target pollinator species.[6][7]
Amphibians No Specific DataToxicStudies on tadpoles show Carbofuran exposure can lead to cellular degeneration, necrosis, and DNA damage.[8]

Mechanism of Action: Cholinesterase Inhibition

The primary target for both this compound and Carbofuran is the enzyme acetylcholinesterase (AChE). In a healthy synapse, AChE is responsible for the rapid hydrolysis of acetylcholine (ACh), terminating the signal between nerve cells.

Normal_AChE_Function cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetic Acid AChE->Products

Diagram 1: Normal Acetylcholinesterase (AChE) Function.

Both pesticides disrupt this process by binding to the active site of AChE, preventing it from breaking down acetylcholine. The accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, causing the clinical signs of poisoning.[9][10][11]

Carbofuran (Carbamate) Inhibition

Carbamates, like Carbofuran, act as reversible inhibitors of AChE.[12] They bind to the enzyme, forming a carbamylated complex. This complex is relatively unstable and can be hydrolyzed, eventually freeing the enzyme to function again. This reversibility generally means that the duration of poisoning is shorter compared to organophosphates, provided the dose is not lethal.[9][13]

Carbofuran_Inhibition cluster_synapse Carbamate Poisoning Carbofuran Carbofuran AChE AChE Carbofuran->AChE Reversible Binding Carbamylated_Enzyme Carbamylated AChE (Inactive) AChE->Carbamylated_Enzyme ACh_Accumulation ACh Accumulates Receptor Continuous Stimulation ACh_Accumulation->Receptor

Diagram 2: Reversible AChE Inhibition by Carbofuran.
This compound (Organophosphate) Inhibition

Organophosphates, including this compound, also inhibit AChE by binding to its active site, but they form a more stable, phosphorylated enzyme complex.[6] This bond can undergo a process called "aging," where a chemical group is cleaved, making the inhibition effectively irreversible.[13] The enzyme must then be replaced by new synthesis, leading to a more prolonged and often more severe toxic syndrome compared to carbamates.[9][10]

Mecarbam_Inhibition cluster_synapse Organophosphate Poisoning This compound This compound AChE AChE This compound->AChE Binding Phosphorylated_Enzyme Phosphorylated AChE (Inactive) AChE->Phosphorylated_Enzyme Irreversible Irreversible Complex (Aged) Phosphorylated_Enzyme->Irreversible 'Aging' ACh_Accumulation ACh Accumulates Receptor Continuous Stimulation ACh_Accumulation->Receptor

Diagram 3: Irreversible AChE Inhibition by this compound.

Experimental Protocols

The data cited in this guide are derived from standardized toxicological assays, primarily following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - General Protocol (e.g., OECD 420)

A standardized protocol for determining the median lethal dose (LD50) is crucial for comparing the acute toxicity of different substances.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in controlled conditions (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water ad libitum. Animals are fasted overnight before dosing.

  • Dose Administration: The test substance (this compound or Carbofuran) is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., less than 10 mL/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, salivation, convulsions, changes in posture), and body weight changes for up to 14 days post-dosing. Observations are frequent on the day of dosing and at least daily thereafter.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related macroscopic abnormalities.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit method, based on the mortality data from different dose groups.

Experimental_Workflow A Animal Acclimatization (≥ 5 days) B Overnight Fasting A->B C Body Weight Measurement & Dose Calculation B->C D Single Oral Gavage (Test Substance) C->D E Post-Dosing Observation (Frequent on Day 1) D->E F Daily Observation (Clinical Signs, Mortality) (Up to 14 days) E->F G Gross Necropsy (All Animals) F->G H Data Analysis (LD50 Calculation) G->H

Diagram 4: General Workflow for an Acute Oral Toxicity Study.

Conclusion

Both this compound and Carbofuran are highly toxic pesticides that pose significant risks to mammals and non-target organisms. Carbofuran demonstrates a higher acute oral toxicity in rats and is particularly hazardous to avian species. The fundamental difference in their mechanism—reversible (Carbofuran) versus potentially irreversible (this compound) inhibition of acetylcholinesterase—is a critical factor for consideration in risk assessment and the development of potential antidotes and therapeutic strategies. The data underscore the importance of stringent regulation and handling protocols for both classes of cholinesterase inhibitors to mitigate risks to human health and the environment.

References

Efficacy of Mecarbam Versus Other Organophosphate Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of mecarbam with other widely used organophosphate insecticides: chlorpyrifos, diazinon, and malathion. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the relative performance of these compounds. The data presented is collated from various scientific studies and should be interpreted within the context of the specific experimental conditions outlined.

Executive Summary

Organophosphate insecticides are a major class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity in insects.[1][2] this compound, a dithiophosphate (B1263838) organophosphate, is effective against a range of sucking and chewing insect pests, particularly scale insects and mealybugs on citrus and other fruit crops.[3] This guide presents available quantitative data on the efficacy of this compound in comparison to chlorpyrifos, diazinon, and malathion, details relevant experimental protocols, and provides a visual representation of the underlying signaling pathway.

Data Presentation: Comparative Efficacy of Organophosphate Insecticides

The following tables summarize the available toxicity data for this compound and its comparators. It is important to note that direct comparative studies of this compound against the other selected organophosphates on the same target pest under identical conditions are limited in the publicly available literature. Therefore, the data presented below is a compilation from various sources and should be interpreted with caution. Variations in experimental protocols, environmental conditions, and the susceptibility of test populations can significantly influence the reported efficacy values.

Table 1: Acute Mammalian Toxicity Data

InsecticideTest OrganismRoute of ExposureLD50 (mg/kg)LC50 (mg/L)
This compound RatOral32.2[4]-
RatInhalation-0.7 (6h)[5]
RabbitDermal>2000[4]-
Chlorpyrifos RatOral95 - 270[6]-
RatInhalation->0.2 (4-6h)[6]
RabbitDermal>2000[6]-
Diazinon RatOral300 - 850[3]-
RatInhalation->2.33 (4h)[3]
RabbitDermal>2020[3]-
Malathion RatOral5400 (male), 5700 (female)[7]-
RatInhalation->5.2[7]
RatDermal>2000[7]-

Table 2: Insecticidal Efficacy (LC50) Against Specific Pests

InsecticideTarget PestLC50 (ppm)Reference
Chlorpyrifos California red scale (Aonidiella aurantii)Most toxic of those tested (specific LC50 not provided)[8]
Malathion California red scale (Aonidiella aurantii)Intermediate toxicity[8]
Diazinon Mustard aphid (Lipaphis erysimi)-[9]
Malathion Mustard aphid (Lipaphis erysimi)Less effective than Diazinon[9]
Malathion Various aphid species305.26 - 333.92 µg/cm²[10]

Note: Direct comparative LC50 values for this compound against these specific pests were not available in the searched literature.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibition of AChE by organophosphates.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[11][1] The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Test compounds (this compound, Chlorpyrifos, Diazinon, Malathion) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, DTNB, and ATCI in phosphate buffer. The concentrations should be optimized for the specific experimental setup.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • AChE enzyme solution

    • Test compound solution at various concentrations (or solvent control)

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[11]

  • Initiation of Reaction: Add the DTNB and ATCI solutions to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).[11]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the solvent control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Insecticide Efficacy Bioassay (Example: Leaf-Dip Method for Aphids)

This method is commonly used to determine the contact toxicity of insecticides to sucking insects like aphids.

Materials:

  • Host plant leaves (e.g., cabbage for mustard aphid)

  • Test insects (e.g., adult aphids of a uniform age)

  • Insecticide solutions of varying concentrations prepared in water with a surfactant

  • Control solution (water with surfactant)

  • Petri dishes with a moist filter paper

  • Fine brush

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticides (this compound, Chlorpyrifos, Diazinon, Malathion) in water containing a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface. A control solution containing only water and surfactant is also prepared.

  • Leaf Treatment: Dip host plant leaves into each insecticide dilution (and the control solution) for a set time (e.g., 10-20 seconds), ensuring complete coverage.[12]

  • Drying: Allow the treated leaves to air-dry completely.

  • Insect Infestation: Place the dried leaves in petri dishes containing a moist filter paper to maintain turgidity. Carefully transfer a known number of adult aphids (e.g., 20-30) onto each leaf using a fine brush.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Assess aphid mortality at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration required to kill 50% of the test population) and LC90 values for each insecticide.[12]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) at the synaptic cleft of cholinergic neurons.

Organophosphate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Nerve_Impulse Nerve Impulse Vesicle Synaptic Vesicle (containing Acetylcholine) Nerve_Impulse->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Receptor ACh Receptor ACh->Receptor binds to Organophosphate Organophosphate Insecticide Organophosphate->AChE irreversibly inhibits Response Continued Nerve Stimulation Receptor->Response

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Prep_Insects Rear and Select Test Insects Infest Introduce Insects to Treated Leaves Prep_Insects->Infest Prep_Solutions Prepare Insecticide Dilutions Treat_Leaves Apply Insecticides to Host Plant Leaves (e.g., Leaf-Dip) Prep_Solutions->Treat_Leaves Treat_Leaves->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess_Mortality Record Mortality at Time Intervals Incubate->Assess_Mortality Correct_Mortality Correct for Control Mortality (Abbott's) Assess_Mortality->Correct_Mortality Calculate_LC50 Calculate LC50/LC90 (Probit Analysis) Correct_Mortality->Calculate_LC50

Caption: General Experimental Workflow for Insecticide Efficacy Bioassay.

References

Cross-Reactivity of Mecarbam in Carbamate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Carbamate (B1207046) Immunoassays and Cross-Reactivity

Immunoassays are analytical methods that utilize the specific binding between an antibody and its target antigen to detect and quantify substances. In the context of pesticide analysis, immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and high-throughput screening method for carbamate insecticides.[1][2] These assays are developed by using a synthetic molecule (hapten) that mimics the structure of the target carbamate to produce antibodies.

Cross-reactivity is a critical performance characteristic of an immunoassay. It refers to the extent to which the antibodies bind to compounds other than the target analyte. In the case of carbamate immunoassays, which are often designed to detect a specific carbamate or a class of related carbamates, cross-reactivity with other structurally similar pesticides like mecarbam can occur.[3] A high degree of cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration. Conversely, a lack of cross-reactivity means the assay is highly specific for its intended target. An acetylcholinesterase inhibition-based assay was used to detect 21 carbamates, with detection levels ranging from 0.1 ppm to 6 ppm; however, a carbaryl-specific ELISA showed no cross-reactivity with other carbamates at high ppb levels.[4]

Performance Comparison of Carbamate Immunoassays

Due to the absence of specific experimental data for this compound in the surveyed literature, the following table is presented as a template to illustrate how the cross-reactivity of this compound would be compared if data were available. The values are hypothetical and intended for illustrative purposes only. Researchers must perform experimental validation to determine the actual cross-reactivity of this compound in their specific assay.

Immunoassay TargetAssay FormatThis compound IC50 (ng/mL)This compound Cross-Reactivity (%)Target Analyte IC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Carbofuran Direct Competitive ELISAData Not AvailableData Not Available18.490.11Fictional, based on[5]
Broad-Specificity N-Methyl Carbamate Indirect Competitive FMIAData Not AvailableData Not Available0.08-3.37Not SpecifiedFictional, based on[6]
Carbaryl Carbaryl-Specific ELISAData Not AvailableNot Detected at high ppb levels2.0 (ppb)Not SpecifiedFictional, based on[4]

Note: IC50 is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.

Experimental Protocol: Competitive ELISA for Carbamate Pesticides

This section provides a detailed methodology for a generic indirect competitive ELISA, a common format for the detection of small molecules like carbamate pesticides.

1. Reagents and Materials:

  • 96-well microtiter plates

  • Coating antigen (carbamate-protein conjugate)

  • Primary antibody (anti-carbamate monoclonal or polyclonal antibody)

  • Secondary antibody (e.g., Goat anti-mouse IgG conjugated to Horseradish Peroxidase - HRP)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stopping solution (e.g., 2M Sulfuric Acid)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Carbamate standards (including this compound for cross-reactivity testing)

  • Sample extracts

2. Procedure:

  • Coating:

    • Dilute the coating antigen to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of carbamate standard solutions (of varying concentrations) or sample extracts to the wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C. During this step, the free carbamate in the standard/sample and the coated carbamate compete for binding to the primary antibody.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound secondary antibody.

  • Substrate Reaction:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of the stopping solution to each well to stop the color development.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of the carbamate in the sample.

Visualizing the Workflow

The following diagrams illustrate the key relationships and the experimental workflow of a competitive ELISA for carbamate detection.

G Competitive ELISA Principle cluster_well Microtiter Well Surface Coating_Antigen Coating Antigen (Carbamate-Protein) Secondary_Antibody Enzyme-Labeled Secondary Antibody Coating_Antigen->Secondary_Antibody Binds to Primary Ab Primary_Antibody Anti-Carbamate Antibody Primary_Antibody->Coating_Antigen Binds to well (if not bound by free carbamate) Free_Carbamate Free Carbamate (Analyte) Free_Carbamate->Primary_Antibody Binds in Solution Substrate Substrate Secondary_Antibody->Substrate Enzyme converts Colored_Product Colored Product Substrate->Colored_Product to

Caption: Principle of indirect competitive ELISA for carbamate detection.

G Start Start Coat_Plate Coat Plate with Carbamate-Protein Conjugate Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample Add Sample/Standard and Primary Antibody Wash_2->Add_Sample Incubate_1 Incubate Add_Sample->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Wash_3->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Substrate Add Substrate Wash_4->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Generalized workflow for an indirect competitive ELISA.

References

Stability of Mecarbam in Organic Solvents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active compounds in various solvents is critical for experimental design, data interpretation, and the development of robust analytical methods. This guide provides a comparative overview of the stability of mecarbam, an organophosphate insecticide, in different organic solvents. Due to a lack of extensive publicly available stability data specifically for this compound, this guide draws upon available information for this compound and data from stability studies of structurally related organophosphate and carbamate (B1207046) pesticides.

Comparative Stability of this compound and Related Pesticides

This compound is known to be miscible with most organic solvents, with the exception of alkanes. It is also readily hydrolyzed in aqueous media at a pH below 3. While specific quantitative data on the degradation of this compound in various pure organic solvents is limited, studies on other organophosphate pesticides provide valuable insights into its likely stability.

A study on the stability of three organophosphorus pesticides—phorate, disulfoton, and fenthion—in different organic solvents revealed significant variability in their degradation rates. The findings from this study can be used as a proxy to estimate the stability of this compound under similar conditions.

Table 1: Comparative Stability of Organophosphorus Pesticides in Different Organic Solvents at -20°C (Remaining % after 3 days)

SolventPhorate (%)Disulfoton (%)Fenthion (%)
Ethyl Acetate (B1210297)59.333.6764.93
Acetone (B3395972)>90>90>90
Hexane (B92381)>90>90>90

Data extrapolated from a study on phorate, disulfoton, and fenthion. It is important to note that these values are for comparative purposes and the actual stability of this compound may vary.

The data suggests that ethyl acetate is a less suitable solvent for the long-term storage of these organophosphate pesticides, with significant degradation observed even at low temperatures. In contrast, acetone and hexane appear to provide a more stable environment.

General observations from various studies on pesticide stability in analytical standards indicate that:

  • Acetonitrile: While widely used for analytical purposes, some degradation of pesticides can occur. The stability can be influenced by the purity of the solvent and the presence of acidic or basic impurities. The addition of a small amount of a weak acid, such as acetic acid, has been shown to improve the stability of some pesticides in acetonitrile.

  • Acetone: Generally considered a good solvent for maintaining the stability of many pesticides, including organophosphates.

  • Ethyl Acetate: Prone to causing degradation of certain pesticides, particularly those with ester or thioether linkages. This may be due to the presence of trace amounts of acetic acid and water, which can catalyze hydrolysis.

  • Non-polar solvents (e.g., Hexane, Toluene): Often provide good stability for many pesticides, especially for long-term storage of stock solutions.

Experimental Protocols

A standardized protocol for testing the stability of this compound in organic solvents is crucial for obtaining reliable and reproducible data. The following is a generalized methodology based on established practices for pesticide stability testing.

Objective: To determine the stability of this compound in a selection of organic solvents over time at different storage temperatures.

Materials:

  • This compound analytical standard (high purity)

  • Organic solvents (HPLC or analytical grade): Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Toluene (B28343)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps (B75204) and PTFE-lined septa

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or NPD)

  • Analytical balance

  • Refrigerator and temperature-controlled chamber/incubator

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve the standard in a small volume of a stable solvent (e.g., toluene or acetone) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with each of the selected organic solvents to a final concentration suitable for the analytical method (e.g., 10 µg/mL).

    • Prepare these solutions in volumetric flasks to ensure accurate concentrations.

  • Storage Conditions:

    • Aliquot the test solutions into amber glass vials, ensuring minimal headspace.

    • Store the vials under two different temperature conditions:

      • Refrigerated: 4°C ± 2°C

      • Room Temperature: 25°C ± 2°C

    • Protect all samples from light.

  • Time Points for Analysis:

    • Analyze the solutions at predetermined time intervals. A suggested schedule is:

      • Time 0 (immediately after preparation)

      • 24 hours

      • 7 days

      • 14 days

      • 30 days

      • (Optional: longer intervals for long-term stability assessment)

  • Analytical Method:

    • Use a validated stability-indicating HPLC or GC method to determine the concentration of this compound in each sample.

    • The method should be able to separate this compound from any potential degradation products.

    • Prepare a fresh calibration curve for each analytical run.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at Time 0.

    • Plot the percentage remaining versus time for each solvent and temperature condition.

    • If applicable, determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound in each solvent.

Visualizing the Experimental Workflow

Mecarbam_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution test_sol Prepare Test Solutions in Organic Solvents stock->test_sol storage_fridge Refrigerated (4°C) test_sol->storage_fridge Store storage_rt Room Temp (25°C) test_sol->storage_rt Store analysis Analyze Samples at Time Intervals (HPLC/GC) storage_fridge->analysis storage_rt->analysis data_analysis Calculate % Remaining Determine Degradation Rate analysis->data_analysis

Caption: Experimental workflow for this compound stability testing in organic solvents.

Disclaimer: The information provided in this guide is for research and informational purposes only. The stability of chemical compounds can be influenced by numerous factors, including solvent purity, storage conditions, and the presence of contaminants. It is highly recommended to perform in-house stability studies to determine the suitability of a chosen solvent for a specific application.

A Head-to-Head Battle: GC-FPD vs. LC-MS/MS for the Analysis of Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pesticide residue analysis, the choice of analytical methodology is paramount to ensuring food safety and environmental monitoring. Mecarbam, an organophosphate and carbamate (B1207046) ester insecticide, presents a unique analytical challenge due to its chemical properties.[1][2] This guide provides an objective performance comparison of two widely used techniques for this compound analysis: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate method for their specific analytical needs.

Executive Summary

Both GC-FPD and LC-MS/MS are powerful techniques for the determination of pesticide residues. LC-MS/MS generally offers superior sensitivity and selectivity, particularly for thermally labile compounds like many carbamates, and is often the preferred method for multi-residue analysis.[3] GC-FPD, on the other hand, is a robust and cost-effective technique that demonstrates excellent selectivity and sensitivity specifically for phosphorus-containing compounds like this compound.[4][5] The choice between the two will ultimately depend on the specific requirements of the analysis, including the required limits of detection, the complexity of the sample matrix, and the availability of instrumentation.

Performance Comparison

The following table summarizes the key performance characteristics of GC-FPD and LC-MS/MS for the analysis of this compound, based on data from various studies on this compound and similar pesticide compounds.

Performance ParameterGC-FPDLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 µg/kg0.01 - 1 µg/kg
Limit of Quantification (LOQ) 0.5 - 20 µg/kg0.05 - 5 µg/kg
Linearity (R²) > 0.99> 0.995
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 80 - 110%85 - 115%
Selectivity High for PhosphorusVery High (based on mass-to-charge ratio)
Throughput ModerateHigh
Matrix Effects ModerateCan be significant, often requires matrix-matched standards
Instrumentation Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative experimental protocols for the analysis of this compound using GC-FPD and LC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[6][7]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by either GC-FPD or LC-MS/MS.

GC-FPD Instrumentation and Conditions

This protocol is suitable for the analysis of organophosphate pesticides.[5]

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless mode, 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Flame Photometric Detector (FPD):

    • Mode: Phosphorus mode (526 nm filter).

    • Temperature: 250°C.

    • Gas Flows: Hydrogen and Air flows optimized for the specific instrument.

LC-MS/MS Instrumentation and Conditions

This protocol is a general approach for the analysis of a wide range of pesticide residues, including carbamates.[3]

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • MRM Transitions: Specific precursor and product ions for this compound would need to be optimized (e.g., based on its molecular weight of 329.4 g/mol ).[2]

Visualizing the Workflow and Decision-Making Process

To better illustrate the analytical process and the factors influencing method selection, the following diagrams were generated using Graphviz.

Analytical_Workflow_for_Pesticide_Residue_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_FPD GC-FPD Analysis Cleanup->GC_FPD Final Extract LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Final Extract Quantification Quantification GC_FPD->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for pesticide residue analysis.

Method_Selection_Logic Start Analytical Requirement LOD_Check Low LOD Required? Start->LOD_Check Matrix_Check Complex Matrix? LOD_Check->Matrix_Check No Select_LCMSMS Select LC-MS/MS LOD_Check->Select_LCMSMS Yes Cost_Check Budget Constraints? Matrix_Check->Cost_Check No Matrix_Check->Select_LCMSMS Yes Select_GCFPD Select GC-FPD Cost_Check->Select_GCFPD Yes Consider_Both Consider Both Methods Cost_Check->Consider_Both No

References

A Comparative Guide to the Validation of QuEChERS for Mecarbam Analysis in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the insecticide Mecarbam in various food matrices. The performance of the QuEChERS method is compared with alternative extraction techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Introduction to this compound and the Need for Robust Analytical Methods

This compound is a carbamate (B1207046) insecticide used to control pests on a variety of crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. The diverse and complex nature of food matrices, ranging from high-water-content fruits to high-fat oilseeds, presents a significant challenge for pesticide residue analysis. An ideal analytical method should provide high recovery rates, low limits of detection, and be efficient and cost-effective.

The QuEChERS Method: A Dominant Approach

The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[1] The method involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[2]

Performance of QuEChERS for this compound Analysis

Validation studies have demonstrated the effectiveness of the QuEChERS method for the analysis of this compound in various food matrices. The following table summarizes the performance of a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound in several fruits and vegetables.

Food MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Apple0.0109550.010
Orange0.0109270.010
Onion0.0109840.010
Lettuce0.0109460.010
Tomato0.0109650.010

Data sourced from a study on the determination of pesticide residues in fruits and vegetables using a modified QuEChERS method.[3]

The data indicates that the QuEChERS method provides excellent recoveries and precision for this compound analysis in a range of produce, with LOQs that are well below the typical MRLs set by regulatory agencies.[3]

Alternative Methods for this compound Analysis

While QuEChERS is a dominant technique, other methods have also been employed for the extraction of carbamate pesticides from food matrices. These include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a traditional method for pesticide residue analysis that involves partitioning the analyte between two immiscible liquid phases.[4]

Performance of LLE for Carbamate Analysis:

A study on the determination of carbamates in beverages using LLE with low-temperature partitioning reported recovery percentages above 90% for several carbamates.[5] While specific data for this compound was not provided, the results suggest that LLE can be an effective, albeit more solvent and labor-intensive, alternative to QuEChERS.

Solid-Phase Extraction (SPE)

SPE is a technique that uses a solid sorbent to isolate analytes from a liquid sample.[6] It can offer cleaner extracts compared to LLE and can be automated.

Performance of SPE for Carbamate Analysis:

Research has shown that SPE can be effectively combined with other techniques like dispersive liquid-liquid microextraction for the sensitive determination of carbamates in fruits and vegetables.[7] These methods can achieve very low limits of detection, often in the parts-per-trillion range.[7]

Experimental Protocols

QuEChERS Method Protocol (Modified)

This protocol is based on a validated method for the analysis of pesticide residues in fruits and vegetables.[3]

  • Sample Homogenization: Homogenize a representative sample of the food matrix. For dry samples, a reconstitution step with water may be necessary.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate). The choice of sorbent may vary depending on the matrix. For high-fat matrices, a C18 sorbent may be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS/MS).

Liquid-Liquid Extraction (LLE) Protocol (General)

This is a general protocol for LLE of pesticides from liquid food matrices.

  • Sample Preparation: Take a known volume of the liquid sample (e.g., 10 mL of juice).

  • Extraction:

    • Place the sample in a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Shake the funnel vigorously for 1-2 minutes, venting occasionally.

    • Allow the layers to separate.

    • Drain the organic layer into a collection flask.

    • Repeat the extraction with fresh solvent twice more.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a small volume using a rotary evaporator.

  • Analysis:

    • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Visualizing the Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis homogenized_sample Homogenized Sample (10g) add_acetonitrile Add Acetonitrile (10mL) homogenized_sample->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts vortex1 Vortex (1 min) add_salts->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_dspe Add dSPE Sorbent supernatant->add_dspe vortex2 Vortex (30s) add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms_gcms LC-MS/MS or GC-MS/MS final_extract->lcms_gcms

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The QuEChERS method stands out as a highly effective and efficient technique for the determination of this compound residues in a variety of food matrices. Its main advantages include:

  • High Throughput: The simplicity and speed of the method allow for the processing of a large number of samples in a short amount of time.

  • Low Solvent Consumption: QuEChERS uses significantly less solvent compared to traditional methods like LLE, making it a more environmentally friendly and cost-effective option.

  • Good Performance: As demonstrated by validation data, QuEChERS provides excellent recovery and precision for this compound analysis.

While alternative methods like LLE and SPE can also yield good results, they are often more time-consuming, require larger volumes of organic solvents, and may involve more complex procedures. For routine monitoring of this compound residues in diverse food matrices, the QuEChERS method offers a robust and practical solution for today's high-throughput analytical laboratories.

References

Comparative Analysis of Cholinesterase Inhibition by Mecarbam and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cholinesterase inhibitory properties of the organophosphate insecticide Mecarbam and its metabolic derivatives. Due to a lack of publicly available quantitative data on the direct inhibitory potency of this compound's individual metabolites, this comparison focuses on the known metabolic pathways and the anticipated activity of key transformation products, supported by a detailed experimental protocol for cholinesterase inhibition assays.

Introduction to this compound and Cholinesterase Inhibition

This compound, an organothiophosphate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause convulsions, respiratory depression, and potentially death.[1] Like other organophosphates, the in vivo toxicity of this compound is significantly influenced by its metabolic transformation.

Metabolic Activation and Detoxification

In mammals, this compound undergoes extensive metabolism, primarily through oxidative desulfuration, hydrolysis, and degradation of the carbamoyl (B1232498) moiety.[1][2] These metabolic processes, occurring primarily in the liver, can lead to either bioactivation (increased toxicity) or detoxification of the parent compound.

The primary bioactivation pathway for organothiophosphates like this compound is oxidative desulfuration, where the thione (P=S) group is converted to an oxon (P=O) group. This transformation typically results in a metabolite with significantly higher potency for cholinesterase inhibition. Other metabolic routes, such as hydrolysis, generally lead to less toxic, more water-soluble compounds that are more readily excreted.[1][2]

Comparative Cholinesterase Inhibition: A Qualitative Assessment

Table 1: Qualitative Comparison of Cholinesterase Inhibition by this compound and Its Postulated Metabolites

CompoundStructureAnticipated Cholinesterase Inhibition PotencyNotes
This compound O,O-diethyl S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) phosphorodithioateModerateThe parent compound is a known cholinesterase inhibitor.
This compound Oxon O,O-diethyl S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) phosphorothioateHighThe oxon metabolite is expected to be a significantly more potent inhibitor of AChE and BChE due to the P=O bond, which is more electrophilic and reactive towards the serine hydroxyl group in the active site of cholinesterases.
Hydrolysis Products e.g., O,O-diethyl phosphorodithioic acid, N-ethoxycarbonyl-N-methyl-2-mercaptoacetamideLow to NegligibleCleavage of the ester or carbamate (B1207046) linkages typically results in metabolites with greatly reduced or no inhibitory activity against cholinesterases.
Other Metabolites e.g., (S-methylcarbamoyl-N-hydroxymethyl)-O,O-diethyl phosphorodithioateUnknownThe inhibitory potential of other identified metabolites has not been reported.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the transformation of this compound and the process of evaluating its inhibitory activity, the following diagrams are provided.

Mecarbam_Metabolism This compound This compound (P=S) Mecarbam_Oxon This compound Oxon (P=O) This compound->Mecarbam_Oxon Oxidative Desulfuration (Bioactivation) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (Detoxification) Other_Metabolites Other Metabolites This compound->Other_Metabolites Degradation of Carbamoyl Moiety

Caption: Metabolic pathway of this compound.

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Procedure cluster_analysis Data Analysis Enzyme Cholinesterase (AChE or BChE) Mix Pre-incubate Enzyme with Inhibitor Enzyme->Mix Substrate Substrate (e.g., ATChI) Add_Substrate_DTNB Initiate reaction with Substrate and DTNB Substrate->Add_Substrate_DTNB Inhibitor Inhibitor (this compound/Metabolite) Inhibitor->Mix Buffer Buffer (pH 8.0) Buffer->Mix DTNB DTNB (Ellman's Reagent) DTNB->Add_Substrate_DTNB Mix->Add_Substrate_DTNB Measure Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate_DTNB->Measure Calculate_Activity Calculate % Inhibition Measure->Calculate_Activity IC50 Determine IC50 Value Calculate_Activity->IC50

Caption: Experimental workflow for cholinesterase inhibition assay.

Experimental Protocols: Cholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the cholinesterase inhibitory activity of a compound, based on the widely used Ellman's method.

1. Materials and Reagents:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human erythrocytes, or Butyrylcholinesterase (BChE) from equine serum.

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: 0.1 M Phosphate (B84403) buffer, pH 8.0.

  • Inhibitors: this compound and its synthesized metabolites, dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.

2. Preparation of Solutions:

  • Buffer (0.1 M, pH 8.0): Prepare a sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve DTNB in the buffer.

  • ATChI Solution (10 mM): Dissolve ATChI in deionized water. Prepare fresh daily.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the buffer and dilute to the desired working concentration.

  • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and test compounds at various concentrations.

  • Enzyme and Inhibitor Addition:

    • To each well (except the blank), add a specific volume of the enzyme working solution.

    • Add the corresponding inhibitor dilution or vehicle (for the negative control) to the appropriate wells.

    • Add buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a mixture of the DTNB and ATChI solutions to all wells to start the enzymatic reaction.

  • Measurement:

    • Kinetic Assay: Immediately start measuring the change in absorbance at 412 nm over a set period. The rate of the reaction is proportional to the enzyme activity.

    • Endpoint Assay: Incubate the plate for a fixed time (e.g., 10-20 minutes) and then measure the final absorbance at 412 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the activity of the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable regression analysis.

Conclusion

While this compound is a known cholinesterase inhibitor, its metabolic conversion, particularly through oxidative desulfuration to this compound oxon, is expected to produce a significantly more potent inhibitor. The lack of direct comparative quantitative data for this compound and its full range of metabolites highlights a gap in the current toxicological understanding of this compound. Further research involving the synthesis and in vitro testing of these metabolites is necessary to provide a comprehensive and quantitative comparison of their cholinesterase inhibitory activities. The provided experimental protocol offers a standardized method for conducting such investigations, which are crucial for a more accurate assessment of the overall risk associated with this compound exposure.

References

A Comparative Environmental Impact Assessment: Mecarbam vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the environmental impacts of Mecarbam, an organophosphate insecticide, and neonicotinoids, a newer and widely used class of systemic insecticides. The information is intended for researchers, scientists, and professionals in drug and pesticide development to facilitate informed decisions based on environmental safety profiles.

Overview and Mechanism of Action

This compound is an organophosphate insecticide that also contains a carbamate (B1207046) moiety.[1][2] It functions as a non-systemic insecticide with contact and stomach action.[2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[1][3] By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine (B1216132), leading to overstimulation of nerve signals, paralysis, and eventual death.[3][4]

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[5][6] They are systemic, meaning they are absorbed by the plant and transported to all its tissues, including leaves, flowers, nectar, and pollen.[5][6][7][8] This systemic nature protects the entire plant from pests.[8] Neonicotinoids act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[8][9][10] They bind to these receptors, causing irreversible overstimulation that leads to paralysis and death.[5][6][8] Neonicotinoids show a higher binding affinity for insect nAChRs than for those in vertebrates, which is the basis for their selective toxicity.[5][6][9][11]

mecarbam_mechanism cluster_synapse Synaptic Cleft cluster_outcome Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Outcome1 ACh Accumulation This compound This compound This compound->AChE Inhibits Outcome2 Continuous Nerve Stimulation Outcome1->Outcome2 Outcome3 Paralysis & Death Outcome2->Outcome3

Caption: Mechanism of this compound via Acetylcholinesterase (AChE) inhibition.

neonicotinoid_mechanism cluster_synapse Synaptic Cleft (Insect CNS) cluster_outcome Result ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Normal Binding (Reversible) Outcome1 Irreversible Binding Neonic Neonicotinoid Neonic->nAChR Binds Strongly (Agonist) Outcome2 Continuous Nerve Stimulation Outcome1->Outcome2 Outcome3 Paralysis & Death Outcome2->Outcome3

Caption: Mechanism of Neonicotinoids via nAChR agonism.

Data Presentation: Physicochemical Properties and Environmental Fate

The environmental behavior of pesticides is largely dictated by their physical and chemical properties. Neonicotinoids are generally highly water-soluble and can be very persistent, particularly in soil environments without sunlight.[5][7][12] this compound, conversely, shows intermediate persistence and its degradation is primarily driven by chemical processes rather than microbial action.[1][4]

PropertyThis compoundNeonicotinoids (Typical Range)References
Class Organophosphate / CarbamateNeonicotinoid[1][2],[5][6]
Systemic Action SlightYes (highly systemic)[2],[5][6][7]
Water Solubility Sparingly solubleHigh[13],[5][7]
Soil Half-life (DT₅₀) Intermediate persistence (~3 days in one study)Highly variable, can exceed 1000 days[1],[5][14][15][16]
Primary Degradation Chemical action (hydrolysis)Microbial action, Photodegradation[4],[5][17][18]
Bioaccumulation Potential Low; does not bioaccumulate on repeated administrationVaries by compound; some show potential to bioaccumulate[4],[19][20][21]

Comparative Toxicity to Non-Target Organisms

The impact on non-target organisms is a critical differentiator between these two classes of insecticides. While both pose risks, the systemic nature and high persistence of neonicotinoids create prolonged exposure routes, especially for pollinators and aquatic invertebrates.

Terrestrial Invertebrates (Bees & Beneficial Insects)

Both this compound and neonicotinoids are recognized as being highly toxic to bees.[1][22] However, the widespread concern regarding pollinator decline has been more significantly linked to neonicotinoids.[5][7] Because neonicotinoids are present in the nectar and pollen of treated plants, bees and other pollinators are chronically exposed throughout the flowering season.[5][8] This exposure can lead to lethal and sublethal effects, including impaired foraging, navigation, and immune function, which can negatively impact colony survival.[5]

Aquatic Organisms

This compound is classified as very toxic to aquatic organisms.[1] Neonicotinoids also demonstrate significant toxicity to a wide range of aquatic invertebrates.[23][24] Due to their high water solubility and persistence, neonicotinoids are prone to leaching from soil into groundwater and running off into surface water bodies, leading to widespread environmental contamination.[7][25] This makes them a significant threat to aquatic ecosystems.

Vertebrates (Mammals, Birds, Fish)

Historically, neonicotinoids were developed as safer alternatives to older insecticides like organophosphates and carbamates due to their lower acute toxicity to mammals.[9][11][21] Their selective action on insect nAChRs means much higher doses are required to cause acute toxicity in vertebrates.[6][9] this compound, as an AChE inhibitor, can cause significant parasympathomimetic poisoning in mammals at high doses.[4] However, recent studies have raised concerns about the potential for chronic, low-level neonicotinoid exposure to cause adverse developmental and neurological effects in vertebrates.[9][24] Furthermore, some neonicotinoids, like acetamiprid, are known to be highly toxic to birds and possess a high potential for bioaccumulation.[20]

Organism GroupThis compoundNeonicotinoidsReferences
Bees Highly toxicHighly toxic (lethal & sublethal effects from chronic exposure via pollen/nectar)[1],[5][7][16]
Aquatic Invertebrates Very toxicSignificant toxicity, widespread contamination due to runoff[1],[23][24][25]
Mammals High acute toxicity (AChE inhibitor)Low acute toxicity, but concerns over chronic/developmental effects[4][26],[9][11][21]
Birds ToxicVaries; some (e.g., Acetamiprid) are highly toxic[22],[20]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing toxicological and environmental fate data. Below are generalized protocols for key experiments.

Protocol: Acute Contact Toxicity in Honey Bees (Apis mellifera)

This protocol is a generalized representation based on standard OECD guidelines for testing the toxicity of chemicals to honey bees.

  • Test Organisms : Young adult worker honey bees of a known age and from healthy, queen-right colonies are used.

  • Test Substance Preparation : The test substance (this compound or a specific neonicotinoid) is dissolved in a suitable solvent (e.g., acetone) to create a series of concentrations. A solvent-only control is also prepared.

  • Application : A precise volume (e.g., 1 microliter) of each test solution is applied directly to the dorsal thorax of individual bees using a microapplicator.

  • Exposure and Observation : Bees are held in test cages with access to a sucrose (B13894) solution. They are maintained in a dark incubator at a controlled temperature and humidity.

  • Mortality Assessment : Mortality is recorded at specific intervals, typically at 4, 24, and 48 hours after application.

  • Data Analysis : The mortality data is used to perform a probit analysis to determine the Lethal Dose 50 (LD₅₀), which is the dose estimated to kill 50% of the test population.

Protocol: Aerobic Soil Degradation Study

This protocol outlines a typical laboratory experiment to determine the half-life (DT₅₀) of a pesticide in soil.

  • Soil Collection and Preparation : Fresh soil is collected from a location with no prior pesticide use. It is sieved to remove large particles and its key characteristics (pH, organic carbon content, texture) are determined.

  • Test Substance Application : A radiolabeled (e.g., ¹⁴C) version of the pesticide is applied to the soil at a rate relevant to its agricultural use. This allows for precise tracking of the parent compound and its metabolites.

  • Incubation : The treated soil samples are incubated in the dark under controlled aerobic conditions (specific temperature and moisture content). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

  • Sampling : Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Analysis :

    • Soil samples are extracted using an appropriate solvent.

    • The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the concentration of the parent pesticide and its degradation products.

    • Volatile metabolites, such as ¹⁴CO₂, are trapped in a solution (e.g., potassium hydroxide) and quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the parent pesticide over time is plotted. The data is fitted to a kinetic model (e.g., first-order kinetics) to calculate the time required for 50% of the substance to degrade (DT₅₀ or half-life).

soil_degradation_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Results A Collect & Sieve Soil B Characterize Soil (pH, Organic Carbon, etc.) A->B C Apply Radiolabeled Pesticide to Soil Samples B->C D Incubate Samples (Controlled Temp & Moisture) C->D E Collect Samples at Time Intervals D->E F Trap Volatile Metabolites (¹⁴CO₂) D->F G Solvent Extraction of Soil Samples E->G I Quantify ¹⁴CO₂ F->I H HPLC Analysis for Parent & Metabolites G->H J Calculate DT₅₀ (Half-life) H->J I->J

Caption: Generalized workflow for a soil degradation (half-life) study.

Conclusion

The environmental profiles of this compound and neonicotinoids present a trade-off between acute vertebrate toxicity and environmental persistence with chronic non-target effects.

  • This compound , as a representative of older organophosphate/carbamate insecticides, poses a higher risk of acute toxicity to vertebrates, including mammals, due to its non-selective inhibition of acetylcholinesterase. However, it is generally less persistent in the environment.[1][4]

  • Neonicotinoids offer the advantage of lower acute vertebrate toxicity due to their selective action on insect nervous systems.[9][11] However, their high systemic activity, persistence in soil and water, and propensity for runoff and leaching result in widespread environmental contamination.[5][7][15] This leads to significant risks of chronic and sublethal effects on non-target organisms, most notably pollinators and aquatic invertebrates, which can have cascading impacts on ecosystem health.[5][7][23]

For researchers and developers, this comparison highlights the need to move beyond simple acute toxicity metrics and consider the complete environmental lifecycle of a pesticide, including its persistence, mobility, systemic action, and potential for chronic sublethal effects on non-target populations.

References

A Comparative Guide to Linearity and Recovery Studies for Mecarbam Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Method Performance for the Quantification of Mecarbam.

The accurate and reliable quantification of the insecticide this compound is crucial for ensuring food safety, environmental monitoring, and toxicological studies. The validation of analytical methods used for this purpose is paramount, with linearity and recovery studies serving as critical indicators of a method's performance. This guide provides a comparative overview of common analytical techniques for this compound analysis, focusing on their linearity and recovery characteristics, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The following tables summarize the typical performance of these methods concerning linearity and recovery, based on validation studies of carbamates, including this compound.

Table 1: Comparison of Linearity Parameters for this compound Analytical Methods

Analytical MethodLinearity RangeCoefficient of Determination (R²)Common Matrices
GC-MS 0.01 - 1.0 µg/mL>0.99Fruits, Vegetables, Soil
LC-MS/MS 0.1 - 200 µg/kg>0.995Cucumber, Tomato, Water, Herbal Medicines
HPLC-FLD 25 - 500 µg/mL>0.99Water, Biological Matrices

Table 2: Comparison of Recovery Performance for this compound Analytical Methods

Analytical MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)Common Matrices
GC-MS 70 - 120%< 20%Fruits, Vegetables, Cottonseeds
LC-MS/MS 70 - 120%[1][2]< 20%[1][2]Cucumber, Tomato, Water, Herbal Medicines
HPLC-FLD 31 - 71%[3]< 15%Biological Matrices

Note: The data presented are typical values derived from multi-residue methods for pesticides, including carbamates. Specific performance may vary depending on the exact experimental conditions and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible data in linearity and recovery studies.

Linearity Study Protocol

The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the response of the instrument.

  • Preparation of Standard Solutions: A series of at least five to six standard solutions of this compound are prepared by diluting a stock solution to cover a concentration range that brackets the expected concentration in the samples.[4] For instance, the range could be from the limit of quantification (LOQ) to 150% of the working concentration.

  • Instrumental Analysis: Each standard solution is injected into the analytical instrument (GC-MS, LC-MS/MS, or HPLC-FLD) in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the average instrument response against the corresponding concentration of this compound.

  • Evaluation: The linearity is assessed by calculating the coefficient of determination (R²), which should ideally be ≥0.995.[4] A visual inspection of the calibration curve and an analysis of the residuals are also performed to ensure no systematic deviations from linearity.

Recovery Study Protocol (Spike and Recovery)

Recovery studies are performed to evaluate the accuracy of an analytical method by determining the amount of analyte that can be extracted from a sample matrix.[5]

  • Sample Selection: A representative blank sample matrix (e.g., cucumber, water) that is known to be free of this compound is selected.

  • Spiking: The blank sample is divided into several aliquots. A known amount of this compound standard solution is added ("spiked") to these aliquots at different concentration levels (typically low, medium, and high).

  • Sample Preparation: The spiked samples, along with a non-spiked blank sample, undergo the complete analytical procedure, including extraction (e.g., QuEChERS method) and cleanup.

  • Instrumental Analysis: The processed samples are analyzed using the chosen analytical instrument.

  • Calculation of Recovery: The percentage of recovery is calculated using the following formula:

    % Recovery = [(Concentration found in spiked sample - Concentration found in blank sample) / Concentration of spike] x 100

  • Evaluation: The mean percentage recovery and the relative standard deviation (RSD) are calculated for each concentration level. Generally, a recovery rate between 70% and 120% with an RSD of ≤20% is considered acceptable for pesticide residue analysis.[1]

Visualizing the Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_validation Validation Outcome prep_standards Prepare Calibration Standards instrument_analysis Instrumental Analysis (GC-MS, LC-MS/MS, etc.) prep_standards->instrument_analysis prep_samples Prepare Blank & Spiked Samples prep_samples->instrument_analysis linearity_eval Linearity Assessment (R², Residuals) instrument_analysis->linearity_eval recovery_eval Recovery Assessment (%Recovery, %RSD) instrument_analysis->recovery_eval method_validated Method Validated linearity_eval->method_validated recovery_eval->method_validated

Caption: Workflow of an analytical method validation process.

G cluster_params Key Performance Parameters mv Method Validation lin Linearity lin->mv establishes range rec Recovery (Accuracy) rec->mv ensures accuracy prec Precision prec->mv ensures reproducibility spec Specificity spec->mv ensures selectivity loq LOQ/LOD loq->mv defines sensitivity

Caption: Relationship between key validation parameters.

References

Detecting Traces: A Comparative Guide to the Limit of Detection and Quantification of Mecarbam in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical limits for detecting pesticides like Mecarbam in environmental samples is crucial for accurate risk assessment and regulatory compliance. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in soil, supported by experimental data from various analytical methodologies.

The determination of pesticide residues in complex matrices such as soil requires sensitive and robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful techniques employed for this purpose. The choice of method can significantly influence the achievable LOD and LOQ values, which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of Analytical Methods

The following table summarizes the reported LOD and LOQ values for the analysis of this compound and other carbamate (B1207046) pesticides in soil using different analytical techniques. While specific data for this compound is limited, the provided values for other carbamates offer a strong indication of the performance of these methods for this class of compounds.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSCarbamate Pesticides0.2–2.0 µg/kg0.5–5.0 µg/kg[1]
LC-MS/MS311 Pesticides0.003 µg/g (3 µg/kg)0.01 µg/g (10 µg/kg)[2][3]
GC-MS/MS311 Pesticides0.003 µg/g (3 µg/kg)0.01 µg/g (10 µg/kg)[2][3]
LC-MS32 Pesticides0.5-2.5 µg/kg1.5-5.0 µg/kg[4]
LC-MS/MS18 Carbamate & Triazole Pesticides0.010–0.130 µg/kg-[5][6]
GC-NPD25 Pesticides0.1-10.4 µg/kg-[7]
RP-HPLC-UVCarbofuran & Carbaryl-0.50 µg/g (500 µg/kg)[8]

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by instrumental analysis.

QuEChERS Sample Preparation Protocol
  • Sample Homogenization : Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[9]

  • Weighing : Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[10]

  • Hydration : Add a specific volume of deionized water to the soil sample to achieve a consistent moisture level, which is crucial for extraction efficiency.

  • Extraction :

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[10]

    • Add the QuEChERS extraction salts, typically containing magnesium sulfate (B86663) (MgSO₄) for water absorption and sodium chloride (NaCl) or sodium citrate (B86180) to induce phase separation.[10]

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

    • Centrifuge the tube at a specified speed (e.g., 5000 rpm) for 5 minutes to separate the soil particles from the acetonitrile extract.[11]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and other polar interferences, and C18 to remove non-polar interferences. MgSO₄ is also included to remove any remaining water.

    • Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.

    • Centrifuge the tube to pellet the sorbents.

  • Final Extract Preparation :

    • Transfer the cleaned extract into a vial for analysis.

    • The extract may be acidified with a small amount of formic acid to improve the stability of certain pesticides for LC-MS/MS analysis.[10]

Instrumental Analysis
  • LC-MS/MS : The cleaned extract is injected into a liquid chromatograph for separation of the target analytes. The separated compounds then enter a tandem mass spectrometer, which provides highly selective and sensitive detection and quantification based on the mass-to-charge ratio of the parent and product ions.

  • GC-MS/MS : For volatile and semi-volatile compounds, gas chromatography is used for separation. The analytes are then detected and quantified by a tandem mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in soil, from sample collection to data reporting.

Mecarbam_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleCollection Soil Sampling Homogenization Sieving & Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup InstrumentalAnalysis LC-MS/MS or GC-MS/MS Analysis Cleanup->InstrumentalAnalysis DataProcessing Data Acquisition & Processing InstrumentalAnalysis->DataProcessing Quantification Quantification & Reporting (LOD/LOQ Determination) DataProcessing->Quantification

Caption: General workflow for this compound analysis in soil.

References

The Metabolic Fate of Carbamate Insecticides in a Multi-Species Insect Cohort: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic pathways of carbamate (B1207046) insecticides across various insect species reveals significant diversity in absorption, detoxification, and excretion, providing critical insights for the development of more selective and effective pest control strategies. Due to a lack of specific comparative data for Mecarbam, this guide utilizes the well-studied carbamate insecticide Carbaryl (B1668338) as a representative compound to illustrate these metabolic differences.

The efficacy of an insecticide is not solely dependent on its intrinsic toxicity but is also heavily influenced by the metabolic capabilities of the target insect. Different insect species have evolved distinct enzymatic systems to detoxify foreign compounds, leading to variations in susceptibility. This guide provides a comparative overview of Carbaryl metabolism in several insect species, supported by experimental data and detailed methodologies.

Comparative Metabolic Data of Carbaryl in Different Insect Species

The metabolism of Carbaryl varies significantly among different insect species, with notable differences in the rates of absorption and the profile of metabolic products. The following table summarizes the quantitative data on the absorption and metabolism of topically applied ¹⁴C-labeled Carbaryl over a 24-hour period.

Insect SpeciesFamilyOrder% Absorbed (24h)Major Metabolic Fate
House Fly (Musca domestica)MuscidaeDiptera37.3%Extensive metabolism to multiple polar metabolites, with a significant portion excreted as a highly polar conjugate.[1]
Stable Fly (Stomoxys calcitrans)MuscidaeDiptera56.7%Rapid absorption and metabolism.[1]
Boll Weevil (Anthonomus grandis)CurculionidaeColeoptera12.2%Carbaryl is relatively stable with slower metabolism compared to flies.[1]
Rice Weevil (Sitophilus oryza)CurculionidaeColeoptera3.3%Very slow absorption and metabolism; Carbaryl remains largely unchanged.[1]

While the specific metabolites were not fully identified in this comparative study, it was noted that there were no qualitative differences in the number of metabolites isolated from the house fly, boll weevil, and rice weevil, but there were significant quantitative differences in the amount of each metabolite present.[1] The primary metabolites of Carbaryl in insects are known to include 1-naphthol (B170400) and various hydroxylated derivatives, which are then often conjugated to form more water-soluble compounds for excretion.[2][3]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments in the study of insecticide metabolism in insects.

Rearing and Treatment of Insects
  • Insect Rearing : Insect colonies (e.g., house flies, stable flies, boll weevils, rice weevils) are maintained under controlled laboratory conditions of temperature, humidity, and photoperiod to ensure uniformity.[1]

  • Insecticide Application : For topical application, a precise dose of radiolabeled insecticide (e.g., ¹⁴C-Carbaryl) dissolved in a suitable solvent like acetone (B3395972) is applied to the dorsal thorax of each insect using a microsyringe.[1] For feeding studies, the insecticide is incorporated into an artificial diet.

In Vivo Metabolism and Excretion Analysis
  • Sample Collection : At specified time intervals post-treatment, insects are collected. Excreta (feces) can be collected from the holding containers.

  • Extraction of Metabolites :

    • External Wash : Insects are rinsed with a solvent (e.g., acetone) to recover unabsorbed insecticide.

    • Internal Extraction : The insects are then homogenized in a suitable solvent system (e.g., chloroform/methanol) to extract the absorbed insecticide and its metabolites. The homogenate is centrifuged, and the supernatant is collected.

  • Analysis of Metabolites :

    • Liquid Scintillation Counting (LSC) : The radioactivity in the external wash, internal extract, and excreta is quantified using LSC to determine the percentage of absorption, metabolism, and excretion.

    • Chromatographic Separation : The extracts are concentrated and analyzed by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent insecticide from its metabolites.[1][4]

    • Metabolite Identification : Metabolites can be tentatively identified by comparing their chromatographic behavior with that of known standards. Further identification and structural elucidation are achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5][6][7][8]

In Vitro Metabolism Assays
  • Enzyme Preparation : Tissues known for high metabolic activity, such as the fat body or midgut, are dissected from the insects.[2] Microsomal and cytosolic fractions are prepared by differential centrifugation of the tissue homogenates.

  • Incubation : The enzyme preparations are incubated with the insecticide and necessary cofactors (e.g., NADPH for P450-mediated reactions) in a buffered solution at a controlled temperature and pH.[2][9]

  • Analysis : The reaction is stopped at various time points, and the mixture is extracted and analyzed chromatographically (HPLC, LC-MS/MS) to identify and quantify the metabolites formed.[10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating the comparative metabolism of an insecticide in different insect species.

Insecticide_Metabolism_Workflow cluster_setup Experimental Setup cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_analysis Metabolite Analysis Insect_Rearing Insect Rearing (Multiple Species) Topical_Application Topical Application Insect_Rearing->Topical_Application Tissue_Dissection Tissue Dissection (e.g., Fat Body, Midgut) Insect_Rearing->Tissue_Dissection Insecticide_Prep Radiolabeled Insecticide Preparation (e.g., 14C-Carbaryl) Insecticide_Prep->Topical_Application Sample_Collection Sample Collection (Insects & Excreta at Time Points) Topical_Application->Sample_Collection External_Wash External Wash (Unabsorbed Insecticide) Sample_Collection->External_Wash Homogenization Insect Homogenization & Internal Extraction Sample_Collection->Homogenization LSC_Quantification Quantification by LSC (% Absorbed, Excreted) External_Wash->LSC_Quantification Homogenization->LSC_Quantification Chromatography Chromatographic Separation (TLC, HPLC) Homogenization->Chromatography Data_Analysis Comparative Data Analysis LSC_Quantification->Data_Analysis Enzyme_Prep Enzyme Preparation (Microsomes, Cytosol) Tissue_Dissection->Enzyme_Prep Incubation Incubation with Insecticide & Cofactors Enzyme_Prep->Incubation Incubation->Chromatography Metabolite_ID Metabolite Identification (LC-MS/MS) Chromatography->Metabolite_ID Metabolite_ID->Data_Analysis Detoxification_Signaling_Pathway cluster_cell Insect Cell cluster_enzymes Detoxification Enzymes Xenobiotic Xenobiotic (e.g., Carbaryl) Receptor Cellular Receptors (e.g., AhR, CncC/Keap1) Xenobiotic->Receptor Signal_Transduction Signal Transduction Cascades (e.g., MAPK) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Increased Gene Expression of Detoxification Enzymes Nucleus->Gene_Expression P450 Cytochrome P450s Gene_Expression->P450 GST Glutathione S-transferases Gene_Expression->GST CarE Carboxylesterases Gene_Expression->CarE Metabolism Enhanced Insecticide Metabolism & Detoxification P450->Metabolism GST->Metabolism CarE->Metabolism

References

A Comparative Guide to Mecarbam Analysis: Method Validation According to SANCO Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Mecarbam, a carbamate (B1207046) insecticide, in food matrices. The methodologies discussed are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is presented in accordance with the European Commission's SANTE/12682/2019 guidelines, ensuring data reliability and robustness for regulatory and research purposes.

Method Performance Comparison

The selection of an analytical method for this compound analysis is a critical decision, influenced by factors such as sensitivity, selectivity, matrix effects, and sample throughput. The following tables summarize the quantitative performance characteristics of GC-MS/MS and LC-MS/MS for this compound analysis, based on validated methods and typical performance data for carbamates.

Table 1: Performance Characteristics of GC-MS/MS for this compound Analysis

Validation ParameterTypical PerformanceSANTE/12682/2019 Guideline
Linearity (r²) >0.99≥0.99
Limit of Quantification (LOQ) 0.01 mg/kg≤ Maximum Residue Limit (MRL)
Accuracy (Recovery) 70-120%70-120%
Precision (RSD) ≤20%≤20%

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis

Validation ParameterTypical PerformanceSANTE/12682/2019 Guideline
Linearity (r²) >0.995≥0.99
Limit of Quantification (LOQ) 0.01 mg/kg≤ Maximum Residue Limit (MRL)
Accuracy (Recovery) 70-120%70-120%
Precision (RSD) ≤20%≤20%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. The following sections outline the methodologies for sample preparation and instrumental analysis for both GC-MS/MS and LC-MS/MS.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1][2][3][4][5][6]

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit or vegetable) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by either GC-MS/MS or LC-MS/MS. For LC-MS/MS, a dilution with water may be necessary.

GC-MS/MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase.

    • Inlet: Split/splitless or Pulsed Pressure Injection (PPI) inlet, operated in splitless mode.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of this compound from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Mass Analyzer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

LC-MS/MS Analysis Protocol
  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.[3]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3]

    • Flow Rate: A typical flow rate for conventional LC is 0.3-0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for carbamates.

    • Mass Analyzer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: As with GC-MS/MS, monitoring of at least two MRM transitions is required for reliable identification and quantification.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the SANTE/12682/2019 method validation workflow and the general analytical workflow for this compound analysis.

SANTE_Validation_Workflow start Define Analytical Requirement method_dev Method Development & Optimization start->method_dev linearity Linearity & Working Range (r² ≥ 0.99) method_dev->linearity loq Limit of Quantification (LOQ) (≤ MRL) method_dev->loq accuracy Accuracy (Recovery) (70-120%) method_dev->accuracy precision Precision (Repeatability & Reproducibility) (RSD ≤ 20%) method_dev->precision specificity Specificity/ Selectivity method_dev->specificity robustness Robustness method_dev->robustness validation_report Method Validation Report linearity->validation_report loq->validation_report accuracy->validation_report precision->validation_report specificity->validation_report robustness->validation_report routine_use Routine Analysis validation_report->routine_use qc Ongoing Quality Control routine_use->qc qc->routine_use

Caption: SANTE/12682/2019 Method Validation Workflow.

Mecarbam_Analysis_Workflow sample Sample Collection (e.g., Fruits, Vegetables) homogenization Sample Homogenization sample->homogenization quechers QuEChERS Extraction & Cleanup homogenization->quechers analysis Instrumental Analysis quechers->analysis gcms GC-MS/MS analysis->gcms Volatile/Semi-volatile lcms LC-MS/MS analysis->lcms Polar/Thermally Labile data_processing Data Processing & Quantification gcms->data_processing lcms->data_processing reporting Reporting & Interpretation data_processing->reporting

Caption: General Workflow for this compound Residue Analysis.

References

Assessing the Selectivity of Biosensors for Mecarbam Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of the organophosphate pesticide Mecarbam is of significant interest due to its potential toxicity. Biosensors offer a promising alternative to traditional analytical methods for rapid and sensitive detection. A critical performance metric for any biosensor is its selectivity – the ability to detect the target analyte without interference from other structurally similar or co-existing compounds. This guide provides a comparative assessment of the selectivity of different biosensor types for this compound detection, supported by available experimental data and detailed protocols.

Comparison of Biosensor Selectivity for this compound

The majority of biosensors developed for this compound detection are based on the inhibition of the enzyme acetylcholinesterase (AChE). This compound, like other organophosphate pesticides, inhibits the activity of AChE.[1] The selectivity of these biosensors is therefore dependent on the differential inhibition of AChE by this compound compared to other pesticides.

While extensive comparative studies focusing specifically on a wide range of biosensors for this compound are limited in the publicly available literature, we can infer selectivity performance from studies on similar organophosphates and the general principles of the biosensor technologies.

Biosensor TypePrinciple of DetectionReported Selectivity for Organophosphates (General)Potential for this compound SelectivityKey Considerations
Electrochemical Biosensors Measurement of changes in electrochemical properties (current, potential, impedance) upon AChE inhibition.Moderate to High. Can distinguish between organophosphates and carbamates based on inhibition kinetics.[2] Selectivity can be enhanced by using genetically engineered enzymes.[1][3]High. The specific molecular interaction between this compound and the AChE active site will determine the inhibition constant, providing a basis for selectivity.Matrix effects from environmental or biological samples can interfere with the electrochemical signal. Nanomaterial modifications of electrodes can improve sensitivity and selectivity.
Optical Biosensors Measurement of changes in optical properties (absorbance, fluorescence, surface plasmon resonance) upon AChE inhibition or direct enzymatic reaction.Moderate to High. Can be designed for high sensitivity. Selectivity depends on the specificity of the biological recognition element.[4]High. Similar to electrochemical biosensors, selectivity is governed by the enzyme-inhibitor interaction. The use of specific probes or substrates can enhance selectivity.Can be susceptible to interference from colored or fluorescent compounds in the sample. Label-free methods like Surface Plasmon Resonance (SPR) can offer high sensitivity but may require complex instrumentation.
Genetically Engineered Enzyme Biosensors Utilizes AChE enzymes that have been mutated to be more sensitive or selective towards specific inhibitors.High. Studies have shown that specific mutations in AChE can significantly increase sensitivity and selectivity for certain organophosphates.[1][3]Very High. By tailoring the active site of the AChE enzyme, it is possible to create variants that are highly selective for this compound over other pesticides.Development of specific enzyme mutants requires significant research and development effort.

Experimental Protocols

The following are detailed methodologies for key experiments related to the assessment of biosensor selectivity for this compound detection, based on the prevalent acetylcholinesterase inhibition mechanism.

Acetylcholinesterase (AChE) Inhibition Assay (General Protocol)

This colorimetric assay, often referred to as the Ellman's method, is the foundational method for determining the inhibition of AChE by pesticides like this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes).

  • Acetylthiocholine (ATCh) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

  • This compound standard solution.

  • Interfering pesticide standard solutions.

  • Microplate reader.

Procedure:

  • Enzyme and Reagent Preparation: Prepare stock solutions of AChE, ATCh, and DTNB in the phosphate buffer. The final concentrations in the reaction mixture will need to be optimized.

  • Inhibition Step: In a 96-well microplate, add a fixed amount of AChE solution to each well. Then, add varying concentrations of this compound or the interfering pesticide to the respective wells. A control well should contain only the enzyme and buffer.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Reaction: Add DTNB solution to all wells, followed by the addition of ATCh solution to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] x 100

  • Selectivity Assessment: To assess selectivity, the inhibition caused by this compound is compared to the inhibition caused by other pesticides at the same concentration. The results can be expressed as the concentration of each pesticide required to cause 50% inhibition (IC50 value). A higher IC50 value for an interfering compound indicates better selectivity for this compound.

Electrochemical Biosensor for this compound Detection

This protocol describes a typical experimental setup for an amperometric biosensor based on AChE immobilization.

Materials:

  • Screen-printed carbon electrode (SPCE) or other suitable working electrode.

  • AChE.

  • Immobilization matrix (e.g., chitosan, nafion, or a nanocomposite).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Acetylthiocholine (ATCh).

  • This compound and interfering pesticide solutions.

  • Potentiostat/Galvanostat.

Procedure:

  • Electrode Modification and Enzyme Immobilization:

    • Clean the surface of the working electrode.

    • Prepare a solution of the immobilization matrix and AChE.

    • Cast a small volume of this solution onto the working electrode surface and allow it to dry, forming a stable enzyme-immobilized film.

  • Electrochemical Measurement:

    • Connect the modified electrode to the potentiostat in an electrochemical cell containing phosphate buffer.

    • Apply a constant potential (e.g., +0.4 V vs. Ag/AgCl) at which the product of the enzymatic reaction (thiocholine) can be oxidized.

    • Record the baseline current.

  • Inhibition Measurement:

    • Add a known concentration of this compound or an interfering pesticide to the electrochemical cell and incubate for a specific time.

    • Add ATCh to the cell to initiate the enzymatic reaction.

    • Record the steady-state current. The decrease in current compared to the initial measurement (without inhibitor) is proportional to the degree of enzyme inhibition.

  • Selectivity Evaluation: The selectivity is determined by comparing the percentage of current decrease for this compound with that of other pesticides at the same concentration.

Optical Biosensor for this compound Detection (Fluorescence-Based)

This protocol outlines a fluorescence-based assay for this compound detection.

Materials:

  • AChE.

  • A suitable fluorescent probe whose fluorescence is affected by the enzymatic reaction (e.g., a pH-sensitive dye if the reaction produces a pH change, or a probe that reacts with the product).

  • Phosphate buffer.

  • This compound and interfering pesticide solutions.

  • Fluorometer or fluorescence microplate reader.

Procedure:

  • Assay Setup: In a 96-well black microplate, add the AChE solution, the fluorescent probe, and the buffer.

  • Inhibition Step: Add varying concentrations of this compound or the interfering pesticide to the wells. Include a control well with no inhibitor.

  • Incubation: Incubate the plate for a defined period to allow for enzyme inhibition.

  • Reaction Initiation and Measurement: Add the substrate (e.g., acetylcholine) to all wells to start the reaction. Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • Selectivity Analysis: Compare the rate of fluorescence change in the presence of this compound to that in the presence of other pesticides. Higher selectivity is indicated by a more significant change in fluorescence for this compound compared to other compounds at the same concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental signaling pathway of AChE-based biosensors and a typical experimental workflow for assessing selectivity.

AChE_Inhibition_Pathway cluster_Enzyme_Reaction Normal Enzymatic Reaction cluster_Inhibition Inhibition by this compound cluster_Signal Signal Transduction ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolyzes Inhibited_AChE Inhibited AChE Transducer Transducer (Electrochemical/Optical) Products->Transducer Generates signal This compound This compound (Inhibitor) This compound->AChE Binds to active site Inhibited_AChE->Transducer Reduces/Prevents signal generation Signal Measurable Signal (Current, Absorbance, etc.) Transducer->Signal

Caption: Signaling pathway of an acetylcholinesterase inhibition-based biosensor for this compound detection.

Selectivity_Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis A Prepare Biosensor (Immobilize AChE) C Measure Baseline Signal (Biosensor + Buffer + Substrate) A->C B Prepare Solutions: This compound (Target) Interferents (Other Pesticides) Substrate (ATCh) D Incubate Biosensor with This compound or Interferent B->D E Measure Inhibited Signal (Biosensor + Inhibitor + Substrate) D->E F Calculate % Inhibition for each compound E->F G Compare % Inhibition or IC50 values F->G H Assess Selectivity: High difference in inhibition indicates high selectivity for this compound G->H

Caption: Experimental workflow for assessing the selectivity of an AChE-based biosensor for this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Mecarbam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Mecarbam. It offers a procedural, step-by-step framework for safe operational and disposal plans, ensuring the well-being of laboratory personnel and environmental protection.

This compound Hazard Profile and Safety Data

This compound is an organophosphate pesticide classified as highly hazardous.[1] It is toxic if swallowed and in contact with skin, and very toxic to aquatic life with long-lasting effects.[2][3][4] Adherence to stringent safety protocols is mandatory to mitigate exposure risks.

PropertyValue
GHS Hazard Class Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Hazardous to the Aquatic Environment, Acute (Category 1); Hazardous to the Aquatic Environment, Chronic (Category 1)[2]
Signal Word Danger[2]
CAS Number 2595-54-2[5]
Molecular Formula C10H20NO5PS2[5][6][7]
LD50 (Oral, Rabbit) 60 mg/kg[4]
WHO Classification Ib (Highly hazardous)[1]
IMDG Transport Hazard Class 6.1[1]
UN Number UN3018[1][2]

Experimental Protocol: Safe Handling of this compound

1. Pre-Operational Checks:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment to identify potential hazards and ensure all safety measures are in place.

  • Safety Equipment: Ensure a calibrated chemical fume hood is operational. Verify that an eyewash station and safety shower are readily accessible and functional.[3]

  • Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for integrity. Check gloves for any signs of degradation or punctures.[3]

2. Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., barrier laminate, butyl rubber, nitrile rubber).[3][8] Do not wear cotton, leather, or canvas gloves.[8]

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[3] If there is a splash hazard, a face shield must be worn in addition to goggles.[3]

  • Skin and Body Protection: Wear an impervious laboratory coat or chemical-resistant coveralls.[3][9] Ensure shoes are fully enclosed.[3] For tasks with a higher risk of spills, a chemical-resistant apron is required.[8][9]

  • Respiratory Protection: Use a suitable respirator if engineering controls like a fume hood are insufficient or when aerosols may be generated.[3][8] All respiratory protection programs must comply with relevant standards.

3. Handling Procedure:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[2][3]

  • Avoid Contact: Avoid all direct contact with the substance.[3]

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][3][6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][6] Immediately change contaminated clothing.

Emergency Response Plan

1. Spills:

  • Small Spills: For liquid spills, absorb the material using an inert, non-combustible material like sand or diatomite.[2][10] Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.[2][10]

  • Large Spills: Isolate the spill area for at least 50 meters (150 feet) in all directions.[7] Keep unauthorized personnel away and stay upwind.[7] Ventilate closed spaces before entering.[7]

  • Environmental Protection: Do not allow this compound to enter drains or water courses.[2][10]

2. Exposure:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6] If breathing has stopped, provide artificial respiration.

  • If on Skin: Take off immediately all contaminated clothing.[2] Wash the skin with plenty of soap and water.[2][6] Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6]

  • If Swallowed: Rinse mouth.[2][6] Immediately call a POISON CENTER or doctor.[2][6] Do NOT induce vomiting.[11]

Disposal Plan

The disposal of this compound must be handled by a licensed hazardous waste disposal service.[2][12] Direct release into the environment or discharge into the sewer system is strictly prohibited.[2][12]

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a designated, compatible, and tightly sealed container.[2][12]

2. Labeling and Storage:

  • Immediately affix a "Hazardous Waste" label to the container.[12]

  • The label must include the full chemical name "this compound" and the specific hazards: "Toxic," "Harmful if Swallowed," and "Marine Pollutant."[12]

  • Store the waste container in a designated, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][10] The storage area should not have drain or sewer access.[2]

  • Use secondary containment to prevent spills.[12]

3. Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][12]

  • Do not mix this compound waste with other waste. Handle uncleaned containers as you would the product itself.

Workflow for Handling this compound

Mecarbam_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Check_Safety_Equipment Check Fume Hood & Eyewash/Shower Risk_Assessment->Check_Safety_Equipment Inspect_PPE Inspect PPE Check_Safety_Equipment->Inspect_PPE Don_PPE Don Appropriate PPE Inspect_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Post_Handling_Decon Post-Handling Decontamination Work_in_Hood->Post_Handling_Decon Collect_Waste Collect Waste in Designated Container Work_in_Hood->Collect_Waste Spill_Response Spill Response Work_in_Hood->Spill_Response Exposure_Response Exposure Response Work_in_Hood->Exposure_Response Label_Waste Label Hazardous Waste Collect_Waste->Label_Waste Store_Waste Store Waste Safely Label_Waste->Store_Waste Arrange_Pickup Arrange EHS Pickup Store_Waste->Arrange_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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